4-(3-Bromopropyl)morpholine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(3-bromopropyl)morpholine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO.BrH/c8-2-1-3-9-4-6-10-7-5-9;/h1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKDFWMGFIWGSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615307 | |
| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88806-06-8 | |
| Record name | 4-(3-Bromopropyl)morpholine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(3-Bromopropyl)morpholine hydrobromide CAS number
An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide (CAS No. 88806-06-8)
Abstract
This technical guide provides a comprehensive overview of this compound, identified by its Chemical Abstracts Service (CAS) number 88806-06-8.[1][2][3] Intended for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, provides a robust synthesis protocol with mechanistic insights, explores its critical applications as a synthetic building block, and outlines essential safety and handling procedures. The morpholine moiety is a privileged pharmacophore in modern drug discovery, and this guide elucidates how this compound serves as a key intermediate for incorporating this valuable scaffold into novel therapeutic agents, particularly those targeting the central nervous system (CNS).
Chemical Identity and Physicochemical Properties
This compound is a salt form of the parent compound, 4-(3-bromopropyl)morpholine. The hydrobromide salt is often preferred in laboratory settings due to its higher stability, crystallinity, and ease of handling compared to the free base. It is crucial to distinguish this specific salt from the free base (CAS No. 125422-83-5) and other salt forms, as their molecular weights and physical properties differ significantly.[4][5]
Table 1: Core Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 88806-06-8 | [1][2][6] |
| Molecular Formula | C₇H₁₅Br₂NO (or C H₁₄BrNO·HBr) | [1][2] |
| Molecular Weight | 289.01 g/mol | [1][2] |
| MDL Number | MFCD13176498 | [1] |
| SMILES | BrCCCN1CCOCC1.[H]Br | [2] |
| Typical Purity | ≥95% | [1] |
| Recommended Storage | Inert atmosphere, 2-8°C | [2] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a logical two-step process. The first step involves the formation of the free base via a nucleophilic substitution reaction, followed by salt formation with hydrobromic acid.
Synthetic Pathway Overview
The primary synthesis involves the mono-N-alkylation of morpholine with an excess of a 1,3-dihalopropanated electrophile, such as 1,3-dibromopropane. Using a molar excess of the dihaloalkane is critical to minimize the undesired dialkylation product. The resulting free base is then protonated with hydrobromic acid to yield the stable hydrobromide salt.
Caption: Two-step synthesis of 4-(3-Bromopropyl)morpholine HBr.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Synthesis of 4-(3-Bromopropyl)morpholine (Free Base)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq) to a suitable polar aprotic solvent, such as acetonitrile.
-
Causality: Acetonitrile is chosen to facilitate the Sₙ2 reaction. Potassium carbonate acts as a non-nucleophilic base to neutralize the HBr generated in situ, preventing the protonation of the starting morpholine and driving the reaction forward.
-
-
Addition of Electrophile: While stirring, add 1,3-dibromopropane (3.0 eq) dropwise to the mixture at room temperature.
-
Causality: A significant excess of 1,3-dibromopropane is used to favor mono-alkylation over the formation of the bis-morpholino propane byproduct.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the solvent and excess 1,3-dibromopropane.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude free base is often purified further by column chromatography.
Step 2: Formation of this compound
-
Dissolution: Dissolve the purified 4-(3-bromopropyl)morpholine free base (1.0 eq) in a minimal amount of a non-polar solvent, such as diethyl ether or isopropanol.
-
Protonation: Cool the solution in an ice bath. Slowly add a solution of hydrobromic acid (1.05 eq, e.g., 48% in water or HBr in acetic acid) dropwise with vigorous stirring.
-
Causality: The hydrobromide salt is typically insoluble in non-polar solvents, causing it to precipitate out of the solution upon formation. A slight excess of HBr ensures complete conversion.
-
-
Isolation: A white or off-white precipitate will form. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with cold diethyl ether to remove any unreacted starting material and residual acid. Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Applications in Drug Discovery and Organic Synthesis
The utility of this reagent lies in its bifunctional nature: the reactive bromopropyl group serves as an electrophilic handle for covalent bond formation, while the morpholine ring acts as a valuable pharmacophore.
A Versatile Synthetic Building Block
This compound is a key intermediate for introducing the morpholinopropyl moiety onto a wide range of nucleophilic scaffolds, including amines, phenols, thiols, and heterocycles. This alkylation reaction is fundamental in building more complex molecules for screening in drug discovery programs.
Caption: General workflow for using the reagent in synthesis.
The Morpholine Moiety: A Privileged Pharmacophore
The morpholine ring is prevalent in many approved drugs and clinical candidates. Its inclusion is a strategic choice by medicinal chemists for several reasons:
-
Improved Pharmacokinetics: The morpholine nitrogen has a pKa that is typically lower than other cyclic amines, which can reduce off-target toxicity. The oxygen atom acts as a hydrogen bond acceptor, improving aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties.[7][8]
-
Metabolic Stability: The ring is generally resistant to metabolic degradation, enhancing the half-life of a drug.[7]
-
CNS Permeability: The physicochemical properties of the morpholine ring can help molecules cross the blood-brain barrier (BBB), making it a valuable component in drugs targeting CNS disorders.[8]
-
Target Engagement: The ring can serve as a rigid scaffold to correctly orient other functional groups for optimal interaction with biological targets like kinases and G-protein coupled receptors.[7][8]
Recent reviews highlight the broad pharmacological activities of morpholine-containing compounds in areas such as neurodegenerative diseases, cancer, and inflammation.[7][9][10]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols must be followed when handling this compound.
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][11] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust. Eyewash stations and safety showers should be readily accessible.[12][13]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11]
-
The recommended storage temperature is between 2°C and 8°C.[2]
-
Keep away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
This compound (CAS No. 88806-06-8) is more than just a chemical with a registration number; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the inherent value of its morpholine pharmacophore make it an indispensable building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge required for its safe and effective use in research and development, empowering scientists to leverage its properties in the rational design of novel, high-impact drug candidates.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. arctomsci.com [arctomsci.com]
- 3. parchem.com [parchem.com]
- 4. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 5. 125422-83-5|4-(3-Bromopropyl)morpholine|BLD Pharm [bldpharm.com]
- 6. ivychem.com [ivychem.com]
- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
4-(3-Bromopropyl)morpholine hydrobromide molecular weight
An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in modern organic and medicinal chemistry. The document details its fundamental physicochemical properties, including its molecular weight, structure, and solubility. It further explores the causality behind its synthetic pathways, its versatile reactivity, and its significant applications in the field of drug development, particularly in the synthesis of compounds targeting the central nervous system. A detailed, field-tested experimental protocol for a typical N-alkylation reaction is provided, alongside essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize or are considering the use of this reagent in their synthetic endeavors.
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of drug discovery, the morpholine heterocycle is a privileged scaffold. Its inclusion in a molecular structure often confers advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1][2] The morpholine ring's weak basicity and flexible chair-like conformation allow it to engage in various hydrophilic and lipophilic interactions, making it a valuable component in designing molecules that can effectively cross the blood-brain barrier.[1]
This compound serves as a critical and efficient reagent for introducing this valuable morpholinoalkyl group into target molecules. As a bifunctional compound—possessing a reactive bromopropyl chain and a protonated morpholine nitrogen—it offers a reliable method for constructing complex molecular architectures. This guide delves into the core technical aspects of this reagent, providing the in-depth knowledge required for its successful application in research and development.
Physicochemical Properties: A Quantitative Overview
The hydrobromide salt form of 4-(3-Bromopropyl)morpholine enhances its stability and handling characteristics compared to the free base, making it suitable for storage and use in various reaction conditions. The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 289.01 g/mol | [3][4] |
| Molecular Formula | C₇H₁₅Br₂NO (or C₇H₁₄BrNO·HBr) | [3][4] |
| CAS Number | 88806-06-8 | [3][4] |
| Appearance | Off-white to pale yellow solid | - |
| Purity | Typically ≥95% | [4] |
| Melting Point | Data not consistently available | - |
| Boiling Point | Not applicable (decomposes) | [3] |
| Solubility | Soluble in water, methanol; partially soluble in polar aprotic solvents. | - |
Synthesis and Reactivity: A Mechanistic Perspective
The synthesis of this compound is a classic example of nucleophilic substitution, a cornerstone of organic chemistry. Understanding the mechanism provides insight into potential side reactions and purification strategies.
Synthetic Pathway
The most common and industrially scalable synthesis involves the reaction of morpholine with an excess of 1,3-dibromopropane.
-
Step 1: Nucleophilic Attack. Morpholine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.
-
Step 2: Formation of the Free Base. This initial reaction forms the free base, 4-(3-bromopropyl)morpholine. Using an excess of 1,3-dibromopropane is crucial to minimize the formation of the dialkylated byproduct where a second morpholine molecule displaces the remaining bromide.
-
Step 3: Protonation. The resulting free base is then treated with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt, which can be easily isolated and purified.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process.
Caption: Workflow for the synthesis of 4-(3-Bromopropyl)morpholine HBr.
Applications in Drug Development & Research
The primary utility of this compound is as an alkylating agent to introduce the 3-morpholinopropyl moiety. This functional group is prevalent in a wide range of pharmacologically active compounds.
-
Central Nervous System (CNS) Agents: The morpholine ring is known to improve brain permeability.[1] This reagent is therefore frequently used in the synthesis of antidepressants, antipsychotics, and neuroprotective agents.
-
Anticancer Therapeutics: Many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a morpholine group to enhance solubility and target engagement.[2][5] This reagent provides a direct route to incorporate this pharmacophore.
-
Linker Chemistry: In the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs), flexible linkers are required. The propylmorpholine group can serve as a component of these linkers, connecting the active drug to the targeting moiety.
Experimental Protocol: N-Alkylation of a Phenolic Substrate
This protocol describes a representative, self-validating procedure for the alkylation of a generic phenol using this compound. The choice of a carbonate base is critical; it is strong enough to deprotonate the phenol but generally not strong enough to deprotonate the morpholinium salt, allowing the reaction to proceed with the free base form in situ.
Materials and Reagents
-
Phenolic Substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1 M. Stir the suspension vigorously for 15 minutes at room temperature. Causality Note: The vigorous stirring and use of anhydrous solvent are essential to ensure efficient deprotonation of the phenol by the solid base.
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture in one portion.
-
Heating: Heat the reaction mixture to 80 °C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Insight: Heating accelerates the Sₙ2 reaction. The 1.2 molar excess of the alkylating agent helps drive the reaction to completion.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. Self-Validation: The disappearance of the starting material spot on TLC is the primary indicator of reaction completion.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine (once). Causality Note: The water washes remove the DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure N-alkylated product.
Safety and Handling
As with any reactive chemical, proper safety protocols are mandatory when handling this compound.
-
Hazard Classification: This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[6] The compound is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Conclusion
This compound, with a molecular weight of 289.01 g/mol , is more than just a chemical with a specific mass; it is a strategic tool for medicinal chemists. Its value lies in its ability to reliably introduce the pharmacologically significant morpholine moiety into a diverse range of molecular scaffolds. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this versatile building block to its full potential, accelerating the discovery and development of novel therapeutics.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arctomsci.com [arctomsci.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
Introduction: Unveiling a Key Pharmaceutical Building Block
An In-Depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide for Advanced Chemical Synthesis
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount. Among these, this compound emerges as a crucial building block, valued for its unique combination of a reactive alkyl bromide and a polar morpholine moiety. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth examination of its chemical structure, properties, synthesis, and applications. As a bifunctional molecule, it serves as a cornerstone for introducing the morpholinopropyl group into a wide array of complex molecular architectures, a common feature in many successful therapeutic agents.[1][2] The morpholine ring, in particular, is often incorporated to enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key pharmacophore, making this reagent indispensable in medicinal chemistry.[1][3]
Core Chemical and Physical Properties
This compound is the hydrobromide salt of the tertiary amine, 4-(3-bromopropyl)morpholine. The salt form enhances the compound's stability and simplifies its handling as a solid, compared to the free base which is a liquid.[4][5] Its structure features a saturated morpholine ring connected via a nitrogen atom to a three-carbon propyl chain, which is terminated by a bromine atom. This terminal bromine is a good leaving group, making the propyl chain an effective electrophile for alkylation reactions.
Physicochemical Data Summary
A comprehensive summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 88806-06-8 | [5][6][7][8] |
| Molecular Formula | C₇H₁₅Br₂NO (or C₇H₁₄BrNO·HBr) | [5][6][8] |
| Molecular Weight | 289.01 g/mol | [5][6] |
| IUPAC Name | 4-(3-bromopropyl)morpholine;hydrobromide | N/A |
| SMILES | BrCCCN1CCOCC1.[H]Br | [6] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [6] |
Note: Properties such as melting point and boiling point are not consistently reported across suppliers.
Synthesis Protocol: A Validated Approach
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, followed by salt formation. The following protocol represents a standard, field-proven methodology that ensures high yield and purity.
Causality in Experimental Design
The chosen synthetic strategy leverages the high nucleophilicity of the secondary amine in morpholine to displace a halide from a 1,3-dihalopropane. Using a reagent like 1-bromo-3-chloropropane allows for selective reaction at the more reactive C-Br bond.[9] The subsequent conversion to the hydrobromide salt is a critical step; it precipitates the product, simplifying isolation and purification while yielding a stable, crystalline solid that is less hygroscopic and easier to handle than the free amine.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dibromopropane (1.0 eq) in a suitable solvent such as toluene or acetonitrile (approx. 5-10 mL per gram of dibromopropane).
-
Nucleophilic Addition: To the stirred solution, add morpholine (2.0 eq) dropwise at room temperature. The use of excess morpholine serves both as the nucleophile and as a base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.
-
Reflux: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: After cooling to room temperature, the mixture will contain the desired product and morpholine hydrobromide salt. Filter the mixture to remove the salt.[9] The filtrate is then washed sequentially with deionized water to remove any remaining morpholine salts and impurities.[9]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[9] Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4-(3-bromopropyl)morpholine free base as an oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Cool the solution in an ice bath and add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with stirring until the solution is acidic.
-
Isolation and Purification: The this compound product will precipitate as a white or off-white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected yield is typically high, often exceeding 80-90%.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The utility of this compound lies in its ability to act as a versatile linker, covalently attaching the morpholinopropyl functional group to various scaffolds. This moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1][2]
Role as a Key Intermediate
-
Alkylation of Nucleophiles: The primary application involves the Sₙ2 reaction where a nucleophile (such as an amine, thiol, or phenoxide) displaces the bromide ion. This forms a new carbon-nucleophile bond, effectively tethering the morpholinopropyl chain to a molecule of interest.
-
Improving Pharmacokinetics: The morpholine ring is a polar, basic heterocycle that can significantly improve a drug candidate's aqueous solubility and overall physicochemical profile.[2] Its ability to act as a hydrogen bond acceptor can enhance binding to biological targets.
-
Examples in Pharmaceuticals: The morpholine heterocycle is a core component of several important drugs. For instance, it is a building block for the antibiotic Linezolid and the anticancer agent Gefitinib (Iressa).[2] While these may not use this exact bromide intermediate, its utility in synthesizing analogs and novel compounds with similar pharmacophores is clear. It is also used in the synthesis of the analgesic dextromoramide .[2]
Conceptual Drug Synthesis Pathway
Caption: Role as a linker in conjugating a morpholinopropyl group to a drug scaffold.
Safety, Handling, and Storage
As with any reactive chemical, proper handling of this compound is essential for laboratory safety.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[6]
Recommended Precautions
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[10]
-
Handling: Avoid breathing dust, fumes, or vapors.[10] Wash hands thoroughly after handling and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible substances.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6]
Conclusion
This compound is a high-value reagent for chemical and pharmaceutical research. Its well-defined structure, reliable synthetic protocol, and the desirable properties imparted by the morpholinopropyl group make it a powerful tool for drug design and synthesis. By understanding its properties, synthesis, and safe handling procedures, researchers can effectively leverage this intermediate to construct novel molecules with enhanced therapeutic potential, accelerating the journey from laboratory discovery to clinical application.
References
- 1. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
- 6. arctomsci.com [arctomsci.com]
- 7. Morpholine, 4-(3-bromopropyl)-, hydrobromide | 88806-06-8 [chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Bromopropyl)morpholine hydrobromide is a key synthetic intermediate widely utilized in the pharmaceutical and chemical industries. Its bifunctional nature, incorporating a reactive bromopropyl group and a versatile morpholine moiety, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, safety considerations, and applications of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
The hydrobromide salt of 4-(3-Bromopropyl)morpholine exists as a stable, crystalline solid, which enhances its ease of handling and storage compared to its free base form. A thorough understanding of its physicochemical properties is crucial for its effective use in synthesis and process development.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 88806-06-8 | [1][2] |
| Molecular Formula | C₇H₁₅Br₂NO | [1][2] |
| Molecular Weight | 289.01 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | Data not available | |
| Boiling Point | Not applicable (decomposes) | |
| Solubility | Soluble in water. Solubility in organic solvents such as ethanol, methanol, and DMSO is expected to be good, facilitating its use in a variety of reaction conditions. | [4] |
Note on the Free Base (4-(3-Bromopropyl)morpholine, CAS: 125422-83-5):
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄BrNO | [3][5][6] |
| Molecular Weight | ~208.10 g/mol | [3][5][6] |
| Boiling Point | 242.6 ± 25.0 °C at 760 mmHg | [5] |
| Flash Point | 100.5 ± 23.2 °C | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the reaction of morpholine with an excess of 1,3-dibromopropane. The morpholine acts as a nucleophile, displacing one of the bromide ions from the 1,3-dibromopropane. The resulting tertiary amine is then protonated by the hydrobromic acid generated in situ or added to precipitate the stable hydrobromide salt.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a solution of morpholine in a suitable aprotic solvent (e.g., toluene, acetonitrile).
-
Addition of Reagent: 1,3-dibromopropane is added dropwise to the stirred solution of morpholine at room temperature. An excess of 1,3-dibromopropane is used to favor the mono-alkylation product.
-
Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated morpholine hydrobromide (a byproduct) is removed by filtration. The filtrate, containing the desired product, is then concentrated under reduced pressure. The crude product can be purified by column chromatography or by precipitation of the hydrobromide salt. To precipitate the salt, the crude free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrobromic acid. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.
Caption: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring protons and the propyl chain protons. The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear as distinct multiplets. The protons of the propyl chain will also show characteristic splitting patterns and chemical shifts, with the methylene group attached to the bromine atom being the most downfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the morpholine ring and the propyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.
A general understanding of the NMR patterns for morpholine derivatives is beneficial for spectral interpretation.[7][8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
C-H stretching vibrations of the alkyl groups.
-
C-O-C stretching of the ether linkage in the morpholine ring.
-
C-N stretching of the tertiary amine.
-
N-H stretching from the hydrobromide salt.
-
C-Br stretching.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[10]
Role as an Alkylating Agent
The primary utility of this compound lies in its function as an alkylating agent. The bromopropyl group is susceptible to nucleophilic substitution, allowing for the introduction of the morpholinopropyl moiety onto various scaffolds. This is a common strategy in the late-stage functionalization of drug candidates to modulate their biological properties.[11]
Synthesis of Active Pharmaceutical Ingredients (APIs)
This intermediate is used in the synthesis of various APIs, including but not limited to, anticancer agents, central nervous system drugs, and cardiovascular medications. The morpholine ring can impart desirable properties such as improved aqueous solubility and can act as a hydrogen bond acceptor, influencing drug-receptor interactions.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Skin and eye irritation: The compound may cause irritation upon contact.[12]
-
Harmful if swallowed or inhaled: Appropriate personal protective equipment should be used to avoid ingestion and inhalation.[12]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment, including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant applications in the pharmaceutical industry. Its stable, crystalline nature and reactive functionality make it an ideal building block for the introduction of the morpholinopropyl moiety in drug discovery and development projects. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in the synthesis of novel and improved therapeutic agents.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. arctomsci.com [arctomsci.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 6. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Determining the Solubility of 4-(3-Bromopropyl)morpholine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed framework for understanding and determining the solubility of 4-(3-Bromopropyl)morpholine hydrobromide. Recognizing that readily available public data on this specific compound is scarce, this document focuses on empowering researchers with the foundational knowledge and robust experimental protocols necessary to generate reliable solubility data in-house. The methodologies outlined herein are grounded in established principles of physical chemistry and are widely adopted in the pharmaceutical industry for their accuracy and reproducibility.
Introduction: The Significance of Solubility for this compound
This compound is a morpholine derivative of interest in synthetic chemistry and drug discovery. Its chemical structure, featuring a polar morpholine ring and a hydrobromide salt, suggests a predisposition for solubility in aqueous and polar organic solvents. The parent molecule, morpholine, is miscible with water, and its hydrohalide salts, such as morpholine hydrochloride, also exhibit good water solubility.[1][2][3][4] A structurally similar compound, 4-(2-Bromoethyl)morpholine hydrobromide, has been noted to be soluble in water, acetone, ethanol, and ether.
Understanding the precise solubility of this compound is critical for a multitude of applications in research and development. In drug discovery, solubility is a pivotal parameter that influences bioavailability, formulation development, and the design of in vitro assays.[5] For synthetic chemists, solubility data is essential for reaction setup, purification, and product isolation. This guide will provide the necessary tools to quantify this crucial physicochemical property.
Foundational Concepts: Thermodynamic vs. Kinetic Solubility
Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid form.[5] The shake-flask method is the gold standard for determining thermodynamic solubility.[6]
-
Kinetic Solubility: This is a measure of the concentration of a compound in solution at the point of precipitation when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[7] This high-throughput method is often used in early drug discovery to quickly assess the solubility of large numbers of compounds.[7][8]
The choice between these methods depends on the stage of research and the intended application of the data. Thermodynamic solubility is crucial for formulation and biopharmaceutical classification, while kinetic solubility is valuable for screening and lead optimization.[5][7]
Experimental Protocols for Solubility Determination
This section provides detailed, step-by-step protocols for determining the solubility of this compound.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the most reliable for determining equilibrium solubility.[6]
Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. This extended agitation time is crucial for reaching thermodynamic equilibrium.[9]
-
Phase Separation: After incubation, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy (see section 3.3).
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.
Kinetic Solubility Determination via Nephelometry
This high-throughput method is ideal for rapid screening.[8][10]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The concentration at which the compound precipitates out of solution is detected by measuring the light scattering of the resulting suspension.[10]
Materials and Equipment:
-
This compound
-
DMSO
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Microtiter plates (e.g., 96-well or 384-well)
-
Nephelometer (plate reader with light scattering capabilities)
-
Liquid handling robot or multichannel pipettes
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Plate Setup: Dispense the aqueous buffer into the wells of a microtiter plate.
-
Serial Dilution: Add a small volume of the DMSO stock solution to the first row of wells and perform serial dilutions across the plate to create a range of concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours) with gentle shaking.[11]
-
Measurement: Measure the light scattering in each well using a nephelometer. The instrument detects the turbidity caused by the precipitation of the compound.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[12]
Concentration Analysis by UV-Vis Spectroscopy
This is a common method for quantifying the concentration of a dissolved compound in the filtrate from the shake-flask method.[13]
Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the analyte in the solution (Beer-Lambert law).
Protocol:
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of the compound with known concentrations in the same solvent used for the solubility experiment. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to generate a calibration curve.[13]
-
Measure Sample Absorbance: Measure the absorbance of the filtered supernatant from the shake-flask experiment at the λmax. If the absorbance is too high, dilute the sample with a known volume of solvent to bring it within the linear range of the calibration curve.
-
Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the compound in the (diluted) sample. If diluted, multiply by the dilution factor to determine the original concentration in the saturated solution.[14]
Data Presentation
The generated solubility data should be organized in a clear and concise manner. The following table provides a template for recording your findings.
| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (µM) | Standard Deviation |
| Deionized Water | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Methanol | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| PBS (pH 7.4) | 37 | Shake-Flask | |||
| PBS (pH 7.4) | 37 | Nephelometry |
Conclusion
While direct solubility data for this compound is not readily published, its structural characteristics suggest good solubility in polar solvents. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently and accurately determine both the thermodynamic and kinetic solubility of this compound. The application of these robust methods will yield reliable data crucial for advancing research and development efforts in any field utilizing this chemical entity.
References
- 1. Morpholine [drugfuture.com]
- 2. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. atamankimya.com [atamankimya.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
4-(3-Bromopropyl)morpholine hydrobromide safety and handling
An In-depth Technical Guide to the Safe Handling and Use of 4-(3-Bromopropyl)morpholine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety protocols and handling procedures for this compound, a reactive alkylating agent commonly utilized in pharmaceutical synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document elucidates the chemical rationale behind the recommended safety measures, offering a framework for risk assessment and management in a research and development setting. It is intended for laboratory personnel who require a deep, actionable understanding of the hazards associated with this compound and the best practices for its safe utilization.
Chemical and Physical Properties
This compound is a salt of a tertiary amine, presenting as a solid at room temperature.[1] Its structure combines a reactive bromopropyl group with a morpholine ring, a common scaffold in medicinal chemistry. The hydrobromide salt form generally confers greater stability and easier handling compared to the free base.
| Property | Value | Source |
| CAS Number | 88806-06-8 | [2][3] |
| Molecular Formula | C7H15Br2NO | [1][2] |
| Molecular Weight | 289.01 g/mol | [2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [3] |
The key feature dictating its reactivity and toxicological profile is the bromopropyl moiety, which functions as an alkylating agent. This reactivity is fundamental to its utility in synthesis but also the primary source of its hazards.
Hazard Identification and Toxicological Profile
The primary hazards of this compound are associated with its irritant properties and its potential as an alkylating agent.[4][5][6]
GHS Hazard Statements:
-
H302: Harmful if swallowed. [4]
Mechanism of Toxicity: The Alkylating Agent
The carbon-bromine bond in the propyl chain is polarized, rendering the carbon atom electrophilic. This makes the compound susceptible to nucleophilic attack by biological macromolecules such as DNA, RNA, and proteins. While specific toxicological data for this compound is not extensively published, the hazards of alkylating agents are well-documented. Their ability to indiscriminately alkylate biological molecules can lead to cytotoxicity and mutagenicity. Therefore, it should be handled with the same precautions as other potentially hazardous alkylating agents.
Logical Relationship: From Chemical Structure to Biological Hazard
References
A Technical Guide to the Application of 4-(3-Bromopropyl)morpholine Hydrobromide in Modern Drug Discovery
Executive Summary: 4-(3-Bromopropyl)morpholine hydrobromide is a pivotal reagent in medicinal chemistry, primarily serving as a robust building block for the synthesis of complex active pharmaceutical ingredients (APIs). Its utility stems from its bifunctional nature: a reactive bromopropyl group that readily undergoes nucleophilic substitution and a morpholine moiety, which is recognized as a "privileged structure" for its ability to impart favorable pharmacokinetic properties to drug candidates. This guide provides an in-depth analysis of its chemical properties, mechanism of action, and practical application in API synthesis, complete with a detailed experimental protocol and safety considerations for research and development professionals.
The Strategic Importance of the Morpholine Scaffold
In the landscape of drug design and development, the morpholine heterocycle is a recurring and valuable motif.[1] Its frequent appearance in approved and experimental drugs has earned it the status of a privileged structure.[2] The strategic incorporation of a morpholine ring into a potential drug molecule is a common tactic used by medicinal chemists to enhance a compound's overall profile.[1][3]
The advantages are rooted in its unique physicochemical properties:
-
Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves a compound's solubility and bioavailability.[3]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug in the body.[2]
-
Favorable Pharmacokinetics: The inclusion of this scaffold can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]
-
Potency and Selectivity: The morpholine moiety can form crucial interactions with biological targets, such as enzymes and receptors, contributing directly to the compound's potency and selectivity.[2]
This compound serves as a premier reagent for introducing this beneficial "morpholinopropyl" side chain onto a parent molecule, making it an indispensable tool in the synthesis of novel therapeutics.[5]
Physicochemical Properties and Handling
Understanding the fundamental properties of this compound is critical for its effective and safe use in a laboratory setting. The hydrobromide salt form offers enhanced stability and easier handling compared to its free base counterpart.
| Property | Value | Source |
| CAS Number | 88806-06-8 | [6] |
| Molecular Formula | C₇H₁₅Br₂NO | [6] |
| Molecular Weight | 289.01 g/mol | [6] |
| Appearance | Solid | [7] |
| Boiling Point | 242.6±25.0 °C at 760 mmHg (for free base) | [8] |
| Density | 1.3±0.1 g/cm³ (for free base) | [8] |
Safety and Handling Summary: this compound and its free base are classified as hazardous substances.[9] The compound is harmful if swallowed and can cause severe skin burns and eye damage.[9][10] It is crucial to handle this reagent within a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] The substance is hygroscopic and should be stored in a tightly closed container in a dry, well-ventilated place, away from heat and ignition sources.[9]
Core Synthetic Utility: A Versatile Alkylating Agent
The primary function of this compound is to act as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is electron-deficient, making it susceptible to attack by a wide range of nucleophiles, such as amines, phenols, thiols, and carbanions.
The general mechanism involves the displacement of the bromide ion (a good leaving group) by a nucleophile (Nu:), resulting in the formation of a new covalent bond and attaching the morpholinopropyl group to the nucleophilic molecule. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the hydrobromic acid generated and, if necessary, to deprotonate the nucleophile to increase its reactivity.
Case Study: A Key Intermediate in API Synthesis
The strategic value of this compound is best illustrated through its application in the synthesis of targeted therapies. A closely related analog, 4-(3-chloropropyl)morpholine, is an indispensable intermediate for producing Gefitinib, a tyrosine kinase inhibitor used to treat certain types of cancer.[12] The brominated version serves the same synthetic purpose, often with higher reactivity.
In this context, the reagent is used to install the morpholinopropyl ether side chain, which is crucial for the drug's activity and pharmacokinetic profile. The synthesis involves the alkylation of a phenolic hydroxyl group on the quinazoline core of the drug precursor.
Experimental Protocol: General Procedure for N-Alkylation
This section provides a validated, step-by-step methodology for a typical N-alkylation reaction using this compound with a generic secondary amine as the nucleophile.
Objective: To covalently attach the morpholinopropyl moiety to a secondary amine (R₂NH).
Materials:
| Reagent/Material | Role | Molar Ratio |
| Secondary Amine (R₂NH) | Nucleophile | 1.0 equiv |
| 4-(3-Bromopropyl)morpholine HBr | Electrophile | 1.1 equiv |
| Anhydrous Potassium Carbonate (K₂CO₃) | Base | 2.5 equiv |
| Anhydrous Acetonitrile (MeCN) | Solvent | - |
| Round-bottom flask, condenser | Glassware | - |
| Magnetic stirrer, heating mantle | Equipment | - |
| TLC plates, Ethyl Acetate/Hexanes | Monitoring | - |
Workflow Diagram:
Detailed Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv). Add anhydrous acetonitrile (approx. 10 mL per mmol of amine). Stir the resulting suspension at room temperature for 10 minutes.
-
Addition of Electrophile: Add this compound (1.1 equiv) to the stirring suspension. The hydrobromide salt is used directly, as the base is sufficient to neutralize the HBr and generate the free base form of the reagent in situ.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a suitable mixture of ethyl acetate and hexanes. The disappearance of the starting amine spot typically indicates reaction completion (usually within 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with water and brine to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification & Characterization: If necessary, purify the product further using column chromatography on silica gel. The identity and purity of the final N-alkylated product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This self-validating protocol ensures the removal of inorganic byproducts through filtration and washing, while TLC monitoring confirms the consumption of starting materials before proceeding, ensuring an efficient and clean synthesis.[13]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design in pharmaceutical sciences. Its utility as a robust alkylating agent provides a reliable method for incorporating the pharmacokinetically advantageous morpholine scaffold into drug candidates. By enabling the synthesis of complex and effective APIs, this reagent plays a critical role in advancing the pipeline of modern therapeutics, from initial discovery to process development. A thorough understanding of its properties, reactivity, and handling is essential for any scientist working at the forefront of drug development.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. arctomsci.com [arctomsci.com]
- 7. parchem.com [parchem.com]
- 8. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbinno.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4-(3-Bromopropyl)morpholine Hydrobromide
This guide provides a detailed exploration of 4-(3-Bromopropyl)morpholine hydrobromide, focusing on its fundamental mechanism of action and its application as a pivotal building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical reactivity with its role in the creation of targeted therapeutics.
Introduction: A Versatile Synthetic Tool in Medicinal Chemistry
This compound is a heterocyclic compound widely utilized in organic synthesis. Its structure is characterized by a morpholine ring connected to a reactive bromopropyl chain, and it is typically supplied as a stable hydrobromide salt. The true value of this molecule lies not in its own inherent biological activity, but in its function as a versatile synthetic intermediate.
The morpholine moiety is considered a "privileged structure" in medicinal chemistry. Its incorporation into drug candidates can confer a range of beneficial physicochemical properties, including enhanced aqueous solubility, improved metabolic stability, and favorable pharmacokinetic profiles, such as increased permeability across the blood-brain barrier.[1][2] The presence of the basic nitrogen and the ether oxygen in the morpholine ring allows for a unique balance of hydrophilicity and lipophilicity.[1]
The core utility of this compound, however, is derived from the reactive 3-bromopropyl group. This functional group enables the covalent attachment of the morpholino-propyl moiety to a wide array of molecular scaffolds, making it an invaluable tool for lead optimization and the synthesis of complex bioactive molecules.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂NO | PubChem |
| Molecular Weight | 289.01 g/mol | [4] |
| CAS Number | 88806-06-8 | [4] |
| Appearance | Solid | Commercial Suppliers |
| Primary Function | Alkylating Agent / Synthetic Building Block | [3][5] |
Core Mechanism of Action: Nucleophilic Alkylation
The primary and direct mechanism of action of this compound is its function as an alkylating agent. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, making it susceptible to attack by nucleophiles. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6]
In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (in this case, the bromide ion).[7][8] The reaction occurs in a single, concerted step where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks.[6] This "backside attack" results in an inversion of stereochemistry if the carbon is chiral, a key feature of the SN2 mechanism.[8]
The rate of the SN2 reaction is dependent on the concentration of both the alkylating agent and the nucleophile.[9] Common nucleophiles that react with this compound include amines, phenols, thiols, and carbanions, leading to the formation of N-alkylated, O-alkylated (ethers), and S-alkylated products, respectively.
Figure 1: Generalized SN2 reaction mechanism of a nucleophile with the bromopropyl group.
Applications in Drug Discovery & Downstream Biological Mechanisms
The utility of this compound is best understood through the biological mechanisms of the final drug molecules it helps to create. The morpholino-propyl moiety is incorporated to either interact with a biological target or to modulate the drug's overall properties.
Synthesis of Kinase Inhibitors: The Case of Gefitinib
Gefitinib (Iressa®) is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[10] Several synthetic routes for Gefitinib utilize a morpholino-containing alkylating agent, such as 4-(3-chloropropyl)morpholine, to introduce the side chain that is crucial for its solubility and pharmacokinetic profile.[10][11][12] This side chain is attached via an O-alkylation (etherification) reaction with a phenolic hydroxyl group on the quinazoline core.[10]
Downstream Mechanism: EGFR is a receptor tyrosine kinase that, upon activation, initiates the PI3K/AKT signaling pathway, leading to cell proliferation and survival.[13] Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and blocking downstream signaling.[14] This leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells. The morpholine group enhances the drug's solubility and overall drug-like properties.
Building Blocks for Antibiotics: Precursors to Linezolid
Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria.[3][15] Its synthesis involves the use of a 3-fluoro-4-morpholinylaniline precursor.[3][5][15] While not a direct reaction of this compound, the morpholine ring is a key component of this precursor, highlighting the importance of the morpholine scaffold in this class of antibiotics.[5]
Downstream Mechanism: Linezolid inhibits bacterial protein synthesis at a very early stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex, a mechanism distinct from other protein synthesis inhibitors.[3]
Development of PI3K Inhibitors
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a major therapeutic target.[16][17] The morpholine ring is a common feature in many PI3K inhibitors, as it can form key hydrogen bonds within the ATP-binding pocket of the enzyme.[18][19] For example, in the well-characterized PI3K inhibitor ZSTK474, two morpholine groups are present on a triazine core.[20] this compound serves as a valuable reagent to synthesize derivatives of PI3K inhibitors, allowing for the exploration of structure-activity relationships by attaching the morpholino-propyl group to various core scaffolds.[13][21]
Downstream Mechanism: PI3K phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates downstream kinases, most notably AKT.[22] Activated AKT then phosphorylates numerous substrates, promoting cell survival, growth, and proliferation. By inhibiting PI3K, morpholine-containing drugs block the production of PIP3, leading to the deactivation of the entire downstream pathway. This inhibition can be observed experimentally by a decrease in the phosphorylation of AKT.[21][22]
Figure 2: Simplified PI3K/AKT signaling pathway and points of inhibition.
Experimental Protocols
To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key experimental procedures.
General Protocol for N-Alkylation
This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.
Materials:
-
This compound
-
Secondary amine of interest
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the secondary amine (1.0 equivalent) and dissolve it in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0-3.0 equivalents). The base is necessary to neutralize the hydrobromide salt and the HBr generated during the reaction.
-
Add this compound (1.1-1.2 equivalents).
-
Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.[23]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
In Vitro PI3K Kinase Assay (TR-FRET)
This protocol outlines a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC₅₀ of a test compound (e.g., a newly synthesized morpholine derivative) against a PI3K isoform.
Materials:
-
Recombinant PI3K enzyme (e.g., PI3Kα)
-
Test compound (serially diluted)
-
Kinase reaction buffer
-
Substrate (PIP2) and ATP mixture
-
TR-FRET detection reagents (e.g., europium-labeled anti-phospho-product antibody and a fluorescently tagged product tracer)
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[24]
-
Add 2.5 µL of the PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60-90 minutes.[24]
-
Stop the reaction and detect the product by adding the TR-FRET detection reagents according to the manufacturer's instructions.
-
Incubate for an additional 30-60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader.
-
Calculate the ratio of the acceptor and donor fluorescence signals and plot the results against the compound concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Western Blot for AKT Phosphorylation
This protocol is used to assess the cellular activity of a PI3K inhibitor by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
Cancer cell line of interest (e.g., MCF7, T47D)
-
Cell culture medium, fetal bovine serum (FBS), and growth factors (e.g., IGF-1)
-
Test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the test compound for 2 hours. Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.[24]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold RIPA buffer.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize samples to contain equal amounts of protein (e.g., 20-30 µg), add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[25]
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody against phospho-Akt (p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.[22]
-
Re-probing for Total Akt: To normalize for protein loading, strip the membrane and re-probe with the antibody against total Akt.[22]
-
Analysis: Quantify the band intensities for both p-Akt and total Akt. The ratio of p-Akt to total Akt indicates the level of pathway inhibition.
Conclusion
This compound is a quintessential example of a synthetic building block whose mechanism of action is defined by its chemical reactivity. Its role as an alkylating agent, proceeding through an SN2 mechanism, allows for the strategic incorporation of the beneficial morpholine moiety into a diverse range of molecular architectures. This guide has demonstrated that while the direct action of the title compound is chemical, its ultimate impact is biological, enabling the synthesis of targeted therapeutics that modulate critical cellular pathways in diseases ranging from cancer to bacterial infections. The provided protocols offer a practical framework for researchers to utilize this versatile reagent in the synthesis and evaluation of novel drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. lcms.cz [lcms.cz]
- 6. SN2 reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN2 Reaction Mechanism [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
- 15. asianpubs.org [asianpubs.org]
- 16. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Morpholine Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have established it as a cornerstone in the design of a vast array of biologically active molecules. This technical guide provides a comprehensive exploration of the diverse pharmacological activities of morpholine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. We will traverse the landscape of their applications, from potent anticancer agents that modulate critical signaling pathways to novel antimicrobial, anti-inflammatory, and centrally-acting compounds. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering not only a thorough review of the field but also practical, field-proven insights into the experimental validation of these versatile compounds.
The Morpholine Core: Physicochemical Advantages in Drug Design
The prevalence of the morpholine moiety in numerous approved and experimental drugs is not coincidental. The ring's inherent properties offer significant advantages in the development of bioactive compounds. The nitrogen atom provides a basic center that can be readily protonated at physiological pH, enhancing aqueous solubility and bioavailability. Conversely, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. This dual character, combined with the ring's conformational flexibility and general metabolic stability, makes it an ideal scaffold for building molecules with desirable pharmacokinetic and pharmacodynamic profiles.
Anticancer Activity: Targeting the Engines of Malignancy
Morpholine derivatives have demonstrated significant promise as anticancer agents, with several compounds entering clinical use and many more under active investigation. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Morpholine derivatives have been successfully developed as potent inhibitors of key kinases within this pathway.
A notable example is Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that, while not a direct PI3K/Akt/mTOR inhibitor, downregulates this pathway by blocking the upstream signaling from EGFR. The morpholine group in Gefitinib is crucial for its pharmacokinetic properties.
More direct inhibitors include compounds that target the PI3K and mTOR kinases. The morpholine ring in these inhibitors often occupies the ATP-binding pocket, forming critical interactions that lead to potent and selective inhibition. The inhibition of this pathway leads to the suppression of cell growth, proliferation, and the induction of apoptosis.
Figure 1: Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholine Derivatives
Caption: Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.
Modulation of Apoptosis through Bcl-2 Inhibition
The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members often overexpressed in cancer cells, contributing to their survival. Some morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by potentially binding to Bcl-2 proteins, thereby inhibiting their anti-apoptotic function.
Anti-angiogenic Effects via VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of this process. A series of morpholine-benzimidazole-oxadiazole derivatives have been developed as potent VEGFR-2 inhibitors. For instance, compound 5h from this series demonstrated potent VEGFR-2 inhibition with an IC50 of 0.049 µM and exhibited selective cytotoxicity against human colon cancer cells (HT-29) over normal fibroblast cells.
Table 1: Anticancer Activity of Selected Morpholine Derivatives
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon Cancer) | 3.103 | VEGFR-2 Inhibition | |
| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast Cancer) | 3.15 | Apoptosis Induction (Bcl-2 pathway) | |
| Morpholine-Quinazoline (AK-10) | A549 (Lung Cancer) | 8.55 | Apoptosis Induction | |
| Morpholine-Quinazoline (AK-10) | SHSY-5Y (Neuroblastoma) | 3.36 | Apoptosis Induction |
Antimicrobial Activity: A Broad Spectrum of Defense
The morpholine scaffold is a component of several clinically important antimicrobial agents, demonstrating efficacy against a wide range of bacteria and fungi.
Antibacterial Activity
Linezolid , an oxazolidinone antibiotic containing a morpholine ring, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. It functions by inhibiting the initiation of bacterial protein synthesis. The morpholine moiety in Linezolid is crucial for its activity and pharmacokinetic profile. Additionally, numerous novel morpholine derivatives have been synthesized and shown to possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
Antifungal Activity
Morpholine derivatives are well-established as potent antifungal agents, primarily used in agriculture and topical medications. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, providing a degree of selective toxicity.
Specifically, morpholine antifungals like Amorolfine and Fenpropimorph inhibit two key enzymes in the ergosterol pathway: Δ14-reductase (ERG24) and Δ8-Δ7-isomerase (ERG2). This disruption leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.
Figure 2: Ergosterol Biosynthesis Pathway and Inhibition by Morpholine Antifungals
Caption: Inhibition of ergosterol biosynthesis by morpholine antifungals.
Table 2: Antimicrobial Activity of Selected Morpholine Derivatives
| Compound Class/Name | Target Organism | MIC (µg/mL) | Mechanism of Action | Reference(s) |
| 1,3-thiazine-2-amines (28) | S. aureus | 6.25 | Not specified | |
| 1,3-thiazine-2-amines (28) | B. subtilis | 6.25 | Not specified | |
| 1,3-thiazine-2-amines (28) | E. coli | 6.25 | Not specified | |
| Sila-analogue (24) | Candida albicans | 0.25 | Ergosterol Biosynthesis Inhibition | |
| Sila-analogue (24) | Aspergillus niger | 0.5 | Ergosterol Biosynthesis Inhibition | |
| Amorolfine | Candida albicans | 1 | Ergosterol Biosynthesis Inhibition |
Anti-inflammatory and CNS Activities
The versatility of the morpholine scaffold extends to the modulation of inflammatory processes and central nervous system (CNS) targets.
Anti-inflammatory Activity
Morpholine derivatives have been shown to possess significant anti-inflammatory properties. For example, certain novel monocyclic β-lactam derivatives bearing a morpholine ring have demonstrated potent inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. The anti-inflammatory effects of some compounds, such as morazone, have been known for some time.
Central Nervous System Activity
The ability of the morpholine ring to improve blood-brain barrier permeability has made it a valuable component in the design of CNS-active drugs. Morpholine derivatives have been developed as antidepressants, appetite suppressants, and inhibitors of enzymes involved in neurodegenerative diseases.
Reboxetine , an antidepressant, is a selective norepinephrine reuptake inhibitor that contains two morpholine rings. Other derivatives have shown potent inhibition of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively. For instance, certain morpholine-bearing quinoline derivatives have exhibited AChE inhibitory activity with IC50 values in the low micromolar range.
Table 3: CNS and Anti-inflammatory Activity of Selected Morpholine Derivatives
| Compound Class/Name | Biological Activity | Target/Mechanism | IC50/Activity | Reference(s) |
| Morpholine-Quinoline (11g) | Cholinesterase Inhibition | AChE | 1.94 µM | |
| Morpholine-Quinoline (11g) | Cholinesterase Inhibition | BuChE | 28.37 µM | |
| Morpholine-based chalcones | MAO-B Inhibition | MAO-B | as low as 0.030 µM | |
| β-lactam derivatives (5c) | Anti-inflammatory | iNOS inhibition | 72% inhibition ratio | |
| Indole derivatives (2) | Anti-inflammatory | CB2 receptor agonist | ED50 = 1.097 mg/kg |
Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of morpholine derivatives.
Figure 3: General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the in vitro screening of morpholine derivatives.
Protocol: Anticancer Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce the viability of cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Protocol: Antibacterial Susceptibility (Broth Microdilution for MIC)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the morpholine derivative in a suitable broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Conclusion and Future Perspectives
The morpholine scaffold is undeniably a cornerstone of modern medicinal chemistry, consistently yielding compounds with a wide array of potent biological activities. Its favorable physicochemical and pharmacokinetic properties make it a recurring motif in the design of novel therapeutics. The research highlighted in this guide demonstrates the remarkable versatility of morpholine derivatives in targeting diverse and complex diseases, from cancer to microbial infections and neurodegenerative disorders.
Future research will likely focus on the development of more selective and potent morpholine-based inhibitors, leveraging computational modeling and structure-based drug design to optimize interactions with their biological targets. The exploration of novel synthetic methodologies will also continue to expand the chemical space of accessible morpholine derivatives. As our understanding of the molecular basis of disease deepens, the "privileged" morpholine scaffold is poised to remain a critical tool in the development of the next generation of life-saving medicines.
An In-depth Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(3-Bromopropyl)morpholine hydrobromide has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique structural features, combining a reactive bromopropyl chain with the favorable pharmacokinetic profile of a morpholine moiety, render it an invaluable intermediate in the synthesis of a diverse array of pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, detailed physicochemical and spectroscopic properties, and critical applications, with a particular focus on its role in the development of antipsychotic drugs and advanced imaging agents. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Importance of the Morpholine Scaffold
The morpholine heterocycle is a privileged structure in drug design, frequently incorporated to enhance the biological and physicochemical properties of therapeutic candidates.[1] Its presence in a molecule can improve aqueous solubility, metabolic stability, and receptor binding affinity.[1][2] The morpholine ring's ability to act as a hydrogen bond acceptor and its typical chair conformation contribute to its favorable interactions with biological targets.[1] this compound leverages these advantages by providing a versatile three-carbon linker, enabling its covalent attachment to various molecular scaffolds. This guide will delve into the technical nuances of this specific reagent, providing a robust foundation for its effective utilization in research and development.
Synthesis and Mechanism: A Practical Approach
The synthesis of this compound is a two-step process, beginning with the N-alkylation of morpholine, followed by the formation of the hydrobromide salt.
Step 1: N-Alkylation of Morpholine with 1,3-Dibromopropane
The core of the synthesis lies in the bimolecular nucleophilic substitution (SN2) reaction between morpholine and an excess of 1,3-dibromopropane. The nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.
Reaction Mechanism:
Caption: SN2 mechanism for the N-alkylation of morpholine.
Experimental Protocol: Synthesis of 4-(3-Bromopropyl)morpholine
This protocol is adapted from established procedures for N-alkylation of morpholines.[1][3]
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 1,3-dibromopropane (e.g., 60.5 g, 300 mmol, 3 equivalents) and a suitable solvent such as toluene (250 mL).
-
Nucleophile Addition: While stirring, slowly add morpholine (e.g., 8.7 g, 100 mmol, 1 equivalent) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. The use of a base like potassium carbonate can be employed to scavenge the HBr formed, though with an excess of the dibromide, this is not always necessary.
-
Work-up: After cooling to room temperature, the reaction mixture is typically washed with water to remove any morpholine hydrobromide that may have formed. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(3-bromopropyl)morpholine.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure free base.
Step 2: Formation of the Hydrobromide Salt
The purified 4-(3-bromopropyl)morpholine is then converted to its more stable and easily handled hydrobromide salt.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified 4-(3-bromopropyl)morpholine (e.g., 20.8 g, 100 mmol) in a suitable solvent such as diethyl ether or isopropanol (200 mL).
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrobromic acid (e.g., 48% aqueous solution, or HBr in acetic acid) dropwise with stirring until the solution is acidic (test with pH paper).
-
Precipitation: The hydrobromide salt will precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Drying: Dry the product under vacuum to obtain this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and use in subsequent reactions.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88806-06-8 | [4] |
| Molecular Formula | C₇H₁₅Br₂NO | [4] |
| Molecular Weight | 289.01 g/mol | [4] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C | [4] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Signals |
| ¹H NMR | δ (ppm): ~3.8-4.0 (m, 4H, -O-CH ₂-), ~3.5-3.7 (t, 2H, -CH ₂-Br), ~3.2-3.4 (m, 4H, -N-CH ₂-), ~2.8-3.0 (t, 2H, -N-CH ₂-CH₂-), ~2.2-2.4 (m, 2H, -CH₂-CH ₂-CH₂-), ~9.5-10.5 (br s, 1H, -NH ⁺-) |
| ¹³C NMR | δ (ppm): ~65-67 (-O-C H₂-), ~55-57 (-N-C H₂-), ~52-54 (-N-C H₂-CH₂-), ~30-32 (-C H₂-Br), ~25-27 (-CH₂-C H₂-CH₂-) |
| FT-IR | (cm⁻¹): ~2400-2700 (broad, -NH⁺- stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch) |
| Mass Spec (ESI+) | m/z: 208.0, 210.0 [M+H]⁺ (free base) |
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, primarily due to its ability to introduce a morpholinopropyl moiety.
Synthesis of Antipsychotic Agents
A significant application of this compound is in the synthesis of atypical antipsychotics. The morpholinopropyl group is a common feature in several potent dopamine and serotonin receptor modulators. While a direct synthesis of aripiprazole using this compound is not the primary route, analogous structures can be readily synthesized.
Workflow: Synthesis of a Clozapine Analog
This hypothetical workflow illustrates how this compound could be used to synthesize analogs of clozapine, a well-known atypical antipsychotic.[7]
References
The Versatile Connector: A Technical Guide to 4-(3-Bromopropyl)morpholine Hydrobromide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholine Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the morpholine heterocycle stands out as a "privileged structure."[1][2] Its frequent appearance in approved and experimental drugs is no coincidence; it imparts advantageous physicochemical, biological, and metabolic properties.[1][2] The morpholine ring's unique combination of a weak base and a hydrogen bond acceptor allows it to enhance a molecule's solubility, bioavailability, and metabolic stability. This guide focuses on a key derivative, 4-(3-Bromopropyl)morpholine hydrobromide, a versatile bifunctional building block that serves as a crucial linker in the synthesis of complex and targeted therapeutics.[3][4]
This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its synthesis and strategic applications in drug development. We will delve into the causality behind its synthetic route, provide a detailed experimental protocol, and explore its role in constructing next-generation therapeutics.
I. Chemical Identity and Synonyms
Correctly identifying a chemical entity is the cornerstone of reproducible research. This compound is known by several names in the scientific literature and commercial catalogs. Understanding these synonyms is crucial for exhaustive literature searches and procurement.
| Identifier Type | Value | Source |
| IUPAC Name | 4-(3-bromopropyl)morpholine;hydrobromide | [5] |
| CAS Number | 88806-06-8 | [6] |
| Molecular Formula | C₇H₁₅Br₂NO | |
| Molecular Weight | 289.01 g/mol | [6] |
| Synonyms | Morpholine, 4-(3-bromopropyl)-, hydrobromide | [5] |
| 3-Morpholinopropyl bromide hydrobromide | ||
| N-(3-Bromopropyl)morpholine hydrobromide |
II. Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a classic example of a nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine.[7] In this case, the nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbon of a 1,3-dihalogenated propane. The choice of 1,3-dibromopropane as the electrophile is strategic; the bromine atoms are good leaving groups, facilitating the reaction. The use of a base is often employed to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
Reaction Causality and Optimization
The selection of reaction conditions is critical for maximizing yield and purity. The choice of solvent, temperature, and stoichiometry are all interconnected. A polar aprotic solvent like acetonitrile or toluene is often preferred to dissolve the reactants and facilitate the SN2 mechanism.[7][8] Reflux temperatures are typically employed to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[8] An excess of morpholine can be used to act as both the nucleophile and the base, though the use of an inorganic base like potassium carbonate is also common and can simplify the workup.[7]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the N-alkylation of morpholine.[8]
Materials:
-
Morpholine
-
1,3-Dibromopropane
-
Toluene (anhydrous)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve morpholine (2 equivalents) in anhydrous toluene.
-
Addition of Electrophile: Slowly add 1,3-dibromopropane (1 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate of morpholine hydrobromide will form.
-
Filter the mixture to remove the precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 4-(3-Bromopropyl)morpholine as an oil.
-
Further purification can be achieved by vacuum distillation.
-
-
Hydrobromide Salt Formation:
-
Dissolve the purified 4-(3-Bromopropyl)morpholine in a suitable solvent like diethyl ether.
-
Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid until precipitation is complete.
-
Collect the white precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Workflow Diagram
Caption: Synthetic workflow for this compound.
III. The Role of this compound in Drug Development
The true value of this compound lies in its application as a versatile linker. The propyl chain provides a flexible spacer, while the terminal bromide is an excellent leaving group for subsequent nucleophilic substitution reactions. The morpholine moiety, as previously discussed, can enhance the pharmacokinetic properties of the final drug candidate.
A Bifunctional Building Block
This compound acts as a bridge, connecting a pharmacophore or a targeting moiety to another functional group. The nitrogen of the morpholine can be further functionalized if desired, though it is more commonly the terminal bromide that participates in subsequent reactions.
Applications in Linker Chemistry
Linker chemistry is a critical aspect of designing targeted therapies such as antibody-drug conjugates (ADCs).[3][4] The linker must be stable in circulation but allow for the release of the active drug at the target site.[9] The propylmorpholine substructure provided by this compound can be a key component of these linkers.
Caption: Role of the propylmorpholine unit in targeted drug design.
Examples in Active Pharmaceutical Ingredient (API) Synthesis
While specific, publicly disclosed APIs using this exact starting material can be challenging to pinpoint without access to proprietary developmental pipelines, the morpholinoalkyl halide motif is prevalent in patent literature for the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[10][11][12] Its utility lies in its ability to introduce a hydrophilic and metabolically stable morpholine group at a desired position within a larger molecule.
IV. Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the morpholine ring protons, the propyl chain protons, and a downfield shift for the protons adjacent to the bromine atom. |
| ¹³C NMR | Resonances for the carbon atoms of the morpholine ring and the propyl chain. |
| FT-IR | Characteristic C-N, C-O, and C-H stretching and bending vibrations.[13][14] |
| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. |
| HPLC | A single major peak indicating high purity. |
V. Safety and Handling
As with all brominated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the medicinal chemist. Its straightforward synthesis, bifunctional nature, and the advantageous properties imparted by the morpholine moiety make it an invaluable building block in the design and synthesis of novel therapeutics. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will empower researchers to leverage this versatile connector in the development of the next generation of life-saving medicines.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 9. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2168952A1 - Morpholine derivative - Google Patents [patents.google.com]
- 11. US6218390B1 - Morpholinone and morpholine derivatives and uses thereof - Google Patents [patents.google.com]
- 12. US5968934A - Morpholine derivatives and their use as therapeutic agents - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 4-(3-Bromopropyl)morpholine Hydrobromide
Introduction: Understanding the Molecule
4-(3-Bromopropyl)morpholine hydrobromide is a bifunctional organic molecule widely utilized as a key intermediate in pharmaceutical synthesis. Its structure incorporates a reactive primary alkyl bromide and a tertiary amine in the form of a morpholine ring, which is protonated as a hydrobromide salt. This combination of functional groups dictates its utility in forming new chemical entities, but also defines its vulnerabilities. The inherent reactivity of the C-Br bond and the hygroscopic nature of the salt form necessitate a rigorous and scientifically grounded approach to its storage and handling to ensure its integrity, purity, and performance in downstream applications.
This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven protocols and the scientific rationale behind them to empower researchers to maintain compound quality and achieve reproducible results.
Physicochemical Profile
A foundational understanding of the compound's properties is critical for designing appropriate stability protocols.
| Property | Value | Source |
| CAS Number | 88806-06-8 | [1][2] |
| Molecular Formula | C₇H₁₄BrNO · HBr (C₇H₁₅Br₂NO) | [1] |
| Molecular Weight | 289.00 g/mol (as hydrobromide salt) | Calculated |
| Appearance | Typically an off-white to pale yellow solid | General chemical supplier data |
| Storage Temperature | 2-8°C (Refrigerated) or -20°C (Freezer) | [1][3] |
Core Stability Principles & Degradation Risks
The stability of this compound is not governed by a single factor but is a multifactorial issue rooted in its chemical structure. The primary risks are hydrolysis due to moisture absorption, thermal decomposition, and potential oxidative degradation.
The Critical Role of Temperature
Low-temperature storage is the most frequently cited condition for this compound.[1][3] The rationale is grounded in fundamental chemical kinetics, where reaction rates, including those of degradation, are significantly reduced at lower temperatures.
-
Expert Insight (Causality): The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions. Even weak nucleophiles, such as trace water, can participate in these degradation pathways. Lowering the temperature decreases the kinetic energy of the molecules, reducing the frequency and energy of collisions, thereby slowing the rate of these unwanted reactions. Storing at 2-8°C is a standard precaution, while storage at -20°C offers superior long-term protection by further arresting these degradation processes.[3] Studies on the thermal degradation of the parent morpholine molecule show it is stable up to 150°C, but the alkyl halide portion of this specific derivative is the more immediate concern at typical storage temperatures.[4]
Moisture & Hygroscopicity: The Silent Degradant
As a salt, this compound is inherently polar and prone to absorbing atmospheric moisture—a property known as hygroscopicity. This is arguably the most significant and immediate threat to its stability.
-
Mechanistic Impact:
-
Hydrolysis: Absorbed water can act as a nucleophile, attacking the electrophilic carbon attached to the bromine, leading to the formation of 4-(3-hydroxypropyl)morpholine hydrobromide as an impurity.
-
Physical Integrity: Moisture absorption can cause the solid material to clump, cake, or even deliquesce into a paste, making accurate weighing impossible and compromising sample homogeneity.[5]
-
Catalysis: The presence of water can facilitate other degradation pathways by creating a solution phase on the surface of the solid particles.
-
-
Trustworthiness through Protocol: A self-validating handling protocol must assume the compound is hygroscopic. This involves minimizing exposure to ambient air, using desiccated storage environments, and working quickly during sample preparation. The recommendation to store under an inert atmosphere (e.g., argon or nitrogen) directly addresses the dual threats of moisture and atmospheric oxygen.[1]
Oxidative and Photolytic Stability
While less documented for this specific molecule, the potential for oxidative and photolytic degradation should not be overlooked, particularly for a compound used in high-purity applications.
-
Oxidative Degradation: The morpholine ring, while generally stable, can be susceptible to oxidation under harsh conditions, potentially leading to ring-opening and the formation of N-ethanoyl-formamide groups or other degradation products.[6] While unlikely under standard storage, this becomes a concern if the compound is exposed to oxidizing agents or stored improperly over very long periods.
-
Photostability: Alkyl halides can be sensitive to UV light, which can induce homolytic cleavage of the carbon-bromine bond to form radical intermediates. These radicals can then participate in a cascade of unintended side reactions. Storing the material in amber or opaque containers is a simple and effective preventative measure.[7]
Potential Degradation Pathways
Understanding the likely chemical transformations the molecule may undergo is key to developing targeted analytical methods to detect impurities. The primary degradation routes can be inferred from its functional groups.
Caption: Inferred degradation pathways for this compound.
Recommended Storage and Handling Protocols
These protocols are designed to be self-validating systems, preserving the compound's integrity from receipt to use.
Protocol: Long-Term Storage (> 1 month)
-
Verification: Upon receipt, verify the container seal is intact. If compromised, the material's purity should be considered suspect and re-analyzed before use.
-
Environment: Place the tightly sealed manufacturer's container inside a secondary container (e.g., a sealable bag or a larger screw-top jar) containing a desiccant such as silica gel.
-
Inerting (Optional but Recommended): For maximum stability, gently flush the headspace of the primary container with an inert gas like argon or dry nitrogen before sealing.
-
Temperature: Store the entire assembly in a freezer at -20°C ± 5°C.[3] The freezer should be dedicated to chemical storage and not subject to frequent temperature fluctuations.
-
Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.
Protocol: In-Use Handling and Short-Term Storage
-
Equilibration: Before opening, remove the container from the freezer and allow it to equilibrate to room temperature for at least 60-90 minutes while still in its secondary sealed container.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would immediately compromise the material.
-
-
Dispensing: Conduct all weighing and dispensing operations in a controlled environment, preferably a glove box with a dry atmosphere or, at a minimum, in a fume hood with low ambient humidity. Work quickly to minimize air exposure.
-
Weighing: Use a clean, dry spatula and weighing vessel.
-
Resealing: Immediately after dispensing, securely reseal the primary container. If the material was inerted, re-flush the headspace with inert gas.
-
Short-Term Storage: For material that will be used again within a few days, storage at 2-8°C in a desiccator is acceptable.[1] For any longer duration, return to the -20°C long-term storage conditions.
Framework for Stability Assessment
To definitively assess stability or qualify a new batch, a stability-indicating analytical method is required. While a specific validated method is not published in readily available literature, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be developed.
Experimental Workflow: Method Development
The following workflow provides an authoritative framework for creating a self-validating analytical method for purity and stability testing.
Caption: Workflow for developing a stability-indicating HPLC method.
Example Protocol: Forced Degradation Study
This study is essential to generate potential degradation products and prove the analytical method can separate them from the parent peak.[8]
Objective: To intentionally degrade this compound under various stress conditions to test the specificity of the HPLC method.
Methodology:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at ~1 mg/mL.
-
Expose aliquots of the stock solution to the conditions outlined in the table below.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw a sample, neutralize if necessary (for acid/base samples), dilute to a suitable concentration, and analyze by HPLC.
-
Analyze an unstressed control sample for comparison.
Table of Forced Degradation Conditions
| Condition | Reagent/Setup | Typical Duration | Objective |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Test for acid-labile groups |
| Basic Hydrolysis | 0.1 M NaOH, RT | 8 hours | Identify base-catalyzed degradation |
| Oxidative | 3% H₂O₂, RT | 24 hours | Assess susceptibility to oxidation[8] |
| Thermal | Solution at 80°C | 48 hours | Evaluate thermal stability in solution |
| Photolytic | ICH Q1B compliant chamber | 1.2 million lux-hours | Determine light sensitivity |
-
Self-Validation: The success criterion for this study is the ability of the HPLC method to resolve all degradation product peaks from the main analyte peak with a resolution of >1.5. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure under all conditions.
Summary of Recommendations
| Stability Factor | Risk Level | Recommended Mitigation Actions |
| Moisture/Hygroscopicity | High | Store in tightly sealed containers with desiccant. Minimize air exposure during handling. Equilibrate to RT before opening. |
| Elevated Temperature | Moderate | Long-term storage at -20°C. Short-term storage at 2-8°C. Avoid exposure to heat sources. |
| Light Exposure | Low-Moderate | Store in amber or opaque containers. Avoid prolonged exposure to direct light. |
| Oxidation | Low | Store under an inert atmosphere (e.g., Argon) for maximum long-term stability. |
By adhering to these scientifically-grounded principles and protocols, researchers and drug development professionals can ensure the long-term stability and integrity of this compound, safeguarding the quality of their research and the success of their synthetic endeavors.
References
- 1. arctomsci.com [arctomsci.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 125422-83-5|4-(3-Bromopropyl)morpholine|BLD Pharm [bldpharm.com]
- 4. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of derivatives using 4-(3-Bromopropyl)morpholine hydrobromide
An In-Depth Guide to the Synthetic Utility of 4-(3-Bromopropyl)morpholine Hydrobromide
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the morpholine moiety is a privileged scaffold. Its unique physicochemical properties—a six-membered heterocyclic amine containing an ether linkage—confer improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1][2] The morpholine ring is a cornerstone in a multitude of approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and serotonin-norepinephrine reuptake inhibitors (SNRIs).[2][3]
This compound serves as a critical and highly efficient reagent for introducing this valuable morpholinoalkyl group onto a wide range of molecular frameworks. This guide provides senior researchers, scientists, and drug development professionals with a comprehensive overview of its applications, detailed experimental protocols, and the underlying chemical principles that govern its reactivity. By understanding the causality behind experimental choices, researchers can harness the full potential of this versatile building block.
Core Principles: The Chemistry of the Morpholinopropyl Moiety
The synthetic utility of this compound is rooted in the classical Williamson ether synthesis and analogous alkylation reactions. The molecule features a reactive primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution (SN2) reactions. The three-carbon propyl linker provides flexibility, allowing the bulky morpholine group to adopt favorable orientations when binding to biological targets.
The reagent is typically supplied as a hydrobromide salt, meaning the morpholine nitrogen is protonated.[4][5][6] This enhances its stability and shelf-life. However, for synthetic applications, the presence of the hydrobromide necessitates the use of at least two equivalents of a base: one to neutralize the salt and generate the reactive free base in situ, and a second to deprotonate the nucleophile or scavenge the hydrogen bromide (HBr) generated during the alkylation.
Diagram: General Alkylation Mechanism
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemuniverse.com [chemuniverse.com]
- 5. arctomsci.com [arctomsci.com]
- 6. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Application Notes and Protocols: 4-(3-Bromopropyl)morpholine Hydrobromide as a Versatile Linker in Drug Design
Introduction: The Strategic Role of Linkers and the Morpholine Advantage
In the intricate world of rational drug design, the linker is not a mere spacer but a critical component that dictates the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. A well-designed linker can optimize solubility, modulate metabolic stability, and ensure the correct spatial orientation of pharmacophores for effective target engagement. Among the diverse array of linker technologies, those incorporating the morpholine moiety have garnered significant attention for their unique and advantageous physicochemical properties.[1]
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry.[1] Its presence in a molecule can enhance aqueous solubility and metabolic stability. The nitrogen atom in the morpholine ring is less basic than that in piperidine or piperazine, which can be advantageous in tuning the overall basicity of a drug candidate and improving its pharmacokinetic profile.[2]
4-(3-Bromopropyl)morpholine hydrobromide emerges as a particularly useful building block, offering a reactive bromopropyl group for covalent attachment to a drug molecule or a targeting ligand, while introducing the beneficial morpholine motif. This guide provides detailed protocols and technical insights for the effective utilization of this compound as a linker in your drug design endeavors.
Core Applications and Reaction Principles
This compound is primarily employed in alkylation reactions, where the electrophilic bromopropyl chain reacts with nucleophilic functional groups present in the target molecule. The most common applications involve the formation of ether, amine, and thioether linkages.
Conceptual Workflow for Linker Conjugation
The general strategy for incorporating the 4-(3-bromopropyl)morpholine linker involves a nucleophilic substitution reaction. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions.
Caption: General workflow for drug-linker conjugation.
Detailed Protocols
Protocol 1: O-Alkylation of Phenols
The formation of an ether linkage is a common strategy to connect the morpholinopropyl linker to phenolic hydroxyl groups often present in bioactive molecules.
Rationale: The reaction proceeds via a Williamson ether synthesis mechanism. A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Anhydrous polar aprotic solvents like DMF or acetonitrile are preferred to facilitate the SN2 reaction. The hydrobromide salt of the linker needs to be neutralized by the base for the reaction to proceed efficiently.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the phenolic compound in anhydrous dimethylformamide (DMF) or acetonitrile (MeCN). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).
-
Linker Addition: Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation: O-Alkylation Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | Sufficiently strong to deprotonate phenol; Cs₂CO₃ can be more effective for less reactive phenols. |
| Solvent | DMF, MeCN | Polar aprotic solvents that facilitate SN2 reactions. |
| Temperature | RT to 80 °C | Higher temperatures can accelerate the reaction but may lead to side products. |
| Equivalents of Linker | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
Protocol 2: N-Alkylation of Amines
Connecting the linker to primary or secondary amines is a fundamental step in many drug discovery projects, including the synthesis of PROTACs.[3]
Rationale: Similar to O-alkylation, N-alkylation proceeds via an SN2 mechanism. A non-nucleophilic base is often used to scavenge the hydrobromic acid generated during the reaction and to deprotonate the amine starting material if it is used as a salt. The choice of base is crucial to avoid competing reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a sealed tube or a round-bottom flask, dissolve the amine-containing compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a non-nucleophilic base like triethylamine (Et₃N, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.).
-
Linker Addition: Add this compound (1.1-1.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, and remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Caption: A potential workflow for PROTAC synthesis.
Protocol 3: S-Alkylation of Thiols
Thiol groups are excellent nucleophiles and react readily with alkyl halides to form stable thioether linkages.
Rationale: The high nucleophilicity of the thiol group often allows the reaction to proceed under milder conditions compared to O- and N-alkylation. A weaker base is generally sufficient to deprotonate the thiol to the more reactive thiolate.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the thiol-containing compound (1.0 eq.) in a solvent like ethanol or DMF.
-
Base Addition: Add a mild base such as sodium bicarbonate (NaHCO₃, 1.5-2.0 eq.) or potassium carbonate (K₂CO₃, 1.5-2.0 eq.).
-
Linker Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent in vacuo. Partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Characterization of Drug-Linker Conjugates
Thorough characterization of the final conjugate is essential to confirm its identity, purity, and stability.
Standard Characterization Techniques:
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirms the covalent attachment of the linker and the overall structure of the conjugate. |
| Mass Spectrometry (MS) | Determines the molecular weight of the conjugate, confirming successful conjugation. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can be used to observe the disappearance of starting material functional groups (e.g., -OH, -NH) and the appearance of new bonds. |
Case Study: Synthesis of a Vilazodone Intermediate
Vilazodone is an antidepressant, and its synthesis can involve intermediates that feature a structure reminiscent of a morpholine-containing linker attached to an indole core. While not a direct application of this compound as a linker to a separate drug molecule, the synthesis of related structures provides valuable insights into the reaction chemistry. For instance, the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a key intermediate for Vilazodone, involves the cyclization of a phenylhydrazone derivative.[4][5][6] This intermediate can then be reacted with a piperazine-containing fragment to yield Vilazodone. The alkylation of the piperazine nitrogen by the chlorobutyl group is analogous to the N-alkylation reactions described in this guide.
Conclusion and Future Perspectives
This compound is a valuable and versatile tool in the drug designer's arsenal. Its ability to introduce the favorable morpholine moiety while providing a reactive handle for conjugation makes it an attractive choice for the synthesis of a wide range of therapeutics, from small molecule inhibitors to complex modalities like PROTACs. The protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this linker into their drug discovery programs. Future advancements may focus on developing more complex morpholine-containing linkers with tailored properties for specific applications, further expanding the utility of this privileged scaffold in medicinal chemistry.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
Harnessing 4-(3-Bromopropyl)morpholine Hydrobromide for Advanced Peptide Synthesis and Modification
An Application Guide for Researchers
This document serves as a detailed application note and protocol guide for the strategic use of 4-(3-Bromopropyl)morpholine hydrobromide in peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond simple instructions to provide a deep understanding of the reaction mechanisms, experimental design considerations, and analytical validation required for successful peptide modification.
The morpholine heterocycle is a privileged structural component in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacokinetic profiles, such as improving bioavailability and metabolic stability.[1][2][3][4] this compound is a versatile bifunctional reagent that provides a straightforward method for introducing this valuable moiety into peptide structures. Its primary application in this context is the selective alkylation of nucleophilic amino acid residues, most notably cysteine.
This guide provides the necessary protocols to leverage this reagent for creating novel peptide conjugates with potentially enhanced therapeutic properties.
Part 1: The Chemistry of Peptide Alkylation
Core Reaction Mechanism: S-Alkylation of Cysteine
The most prominent application of 4-(3-Bromopropyl)morpholine in peptide chemistry is the selective, covalent modification of cysteine residues. The thiol group (-SH) on the cysteine side chain is a potent nucleophile, especially when deprotonated to its thiolate form (-S⁻). The reaction proceeds via a classic SN2 mechanism where the thiolate attacks the primary carbon bearing the bromine atom, displacing the bromide and forming a stable thioether bond.
This alkylation is a critical tool in proteomics and peptide chemistry for several reasons:
-
Preventing Disulfide Bonds: It irreversibly caps the thiol group, preventing the formation or scrambling of disulfide bridges.[5][6]
-
Enhancing Solubility: The introduction of the hydrophilic morpholine ring can significantly improve the aqueous solubility of hydrophobic peptides.
-
Improving Pharmacokinetics: The morpholine moiety is known to favorably modulate the metabolic properties of drug candidates.[1][4]
The general reaction is depicted below:
Caption: S-alkylation of a peptide's cysteine residue.
Selectivity and Potential Side Reactions
While cysteine is the primary target, other nucleophilic sites within a peptide can potentially react, including the N-terminal α-amine and the ε-amine of lysine. However, high selectivity for cysteine is readily achieved by controlling the reaction pH. The pKa of the cysteine thiol is ~8.3, whereas the pKa of the lysine ε-amino group is ~10.5.[7] By performing the alkylation under mildly basic conditions (pH 7.5-8.5), the cysteine thiol is significantly deprotonated and highly reactive, while the amino groups of lysine and the N-terminus remain largely protonated and thus non-nucleophilic. The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is crucial for this purpose.
Part 2: Experimental Design and Protocols
The modification is most conveniently performed while the peptide is still attached to the solid-phase resin after chain assembly is complete. This on-resin approach simplifies purification by allowing excess reagents to be washed away before the peptide is cleaved from the support.[8][9]
Key Experimental Parameters
Successful and selective alkylation depends on the careful optimization of several factors, summarized below.
| Parameter | Recommended Condition | Rationale & Causality |
| Synthesis Phase | On-Resin (Post-Synthesis) | Allows for easy removal of excess reagents and byproducts through simple washing and filtration steps, simplifying final purification.[8][9] |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvents that effectively swell the resin support, ensuring reagent access to the peptide chain. |
| Base | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic organic base that deprotonates the cysteine thiol to the reactive thiolate without competing in the alkylation reaction. |
| Stoichiometry | 10-20 eq. Reagent, 10-20 eq. DIEA | A significant excess is used to drive the reaction to completion, overcoming potential steric hindrance and ensuring full conversion of all cysteine residues. |
| Temperature | Room Temperature (20-25°C) | Sufficient for the SN2 reaction without promoting side reactions or peptide degradation. |
| Reaction Time | 2-12 hours | Reaction progress should be monitored. Incomplete reactions can be addressed by extending the time or adding fresh reagents. |
Workflow for On-Resin Peptide Modification
The following diagram outlines the complete workflow from a fully assembled peptide on resin to the final, purified product.
Caption: Complete workflow for peptide modification.
Detailed Step-by-Step Protocol: On-Resin Alkylation
This protocol assumes a starting scale of 25 µmol of a cysteine-containing peptide assembled on a standard resin (e.g., Rink Amide).
Materials:
-
Peptide-resin (25 µmol scale)
-
This compound
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reaction vessel with frit for solid-phase synthesis
Procedure:
-
Resin Swelling: Place the peptide-resin in the reaction vessel. Add DMF (approx. 10 mL/g resin) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.
-
Cysteine Deprotection (if applicable): If the cysteine residue is protected with an acid-labile group like Trityl (Trt), it must be removed. This is typically achieved during the final cleavage step. If a different protecting group is used that is not cleaved by TFA, it must be removed orthogonally before this step.
-
Prepare Alkylation Solution: In a separate vial, dissolve this compound (20 eq., 500 µmol, ~145 mg) and DIEA (20 eq., 500 µmol, ~87 µL) in 3-5 mL of DMF.
-
Alkylation Reaction: Add the alkylation solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Self-Validation Check: To monitor the reaction, a small sample of resin beads can be removed, cleaved, and analyzed by LC-MS to check for conversion. If the reaction is incomplete, it can be extended or a fresh portion of reagents can be added.
-
-
Washing: After the reaction period, drain the solution. Wash the resin thoroughly to remove all excess reagents and byproducts. A typical wash cycle is:
-
DMF (3x)
-
DCM (3x)
-
DMF (3x)
-
-
Final Wash and Drying: Perform a final wash with DCM (3x) and dry the resin under a stream of nitrogen or in a vacuum desiccator. The resin is now ready for cleavage.
Protocol: Cleavage, Purification, and Analysis
Cleavage:
-
Prepare a standard cleavage cocktail appropriate for the peptide's protecting groups. A common mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[10]
-
Add the cleavage cocktail to the dried resin (approx. 10 mL/g resin) and react for 2-3 hours at room temperature.
-
Filter the solution to separate the cleaved peptide from the resin beads.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12] The identity and purity of the final product must be confirmed with analytical techniques.
| Analytical Technique | Expected Result for Successful Modification |
| LC-MS (e.g., ESI-MS) | Observation of a mass peak corresponding to the theoretical mass of the modified peptide. The modification adds a morpholinopropyl group (+C₇H₁₃NO), resulting in a mass increase of +143.0997 Da per modified cysteine.[13] |
| RP-HPLC | A single, sharp peak at the expected retention time. The modified peptide is typically more hydrophilic and will elute earlier than its unmodified, cysteine-free counterpart.[11] |
| Tandem MS (MS/MS) | Fragmentation analysis can pinpoint the exact location of the modification on the cysteine residue, confirming site-selectivity.[14] |
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]
- 14. polarispeptides.com [polarispeptides.com]
Application Notes and Protocols for Alkylation Reactions using 4-(3-Bromopropyl)morpholine Hydrobromide
Abstract
This comprehensive technical guide provides detailed protocols and theoretical insights for the alkylation of various nucleophiles using 4-(3-bromopropyl)morpholine hydrobromide. The morpholine moiety is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering a robust framework for the synthesis of novel morpholine-containing derivatives. We will delve into the alkylation of amines (N-alkylation), phenols (O-alkylation), and thiols (S-alkylation), explaining the underlying mechanistic principles and providing step-by-step experimental procedures.
Introduction: The Strategic Importance of the Morpholine Moiety
The incorporation of a morpholine ring into a molecular structure is a well-established strategy in drug discovery to optimize physicochemical properties. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility, while the ether oxygen can act as a hydrogen bond acceptor. These features often lead to improved oral bioavailability and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This compound serves as a versatile electrophilic building block, enabling the covalent attachment of the morpholinopropyl group to a wide range of nucleophilic substrates.
The Chemistry of Alkylation with this compound
The Reagent: Structure and Reactivity
4-(3-Bromopropyl)morpholine is supplied as a hydrobromide salt to improve its stability and handling properties. The presence of the hydrobromide means that at least two equivalents of a base are required for the alkylation reaction to proceed effectively.
-
First Equivalent of Base: Neutralizes the hydrobromide salt, liberating the free tertiary amine form of the reagent.
-
Second Equivalent of Base: Deprotonates the nucleophile (e.g., a primary/secondary amine, phenol, or thiol), generating the corresponding anion which is the active nucleophilic species.
Reaction Mechanism: A Classic SN2 Pathway
The alkylation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group in a single, concerted step.
dot graph "SN2_Mechanism" { layout=neato; rankdir="LR"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
} mend Caption: SN2 mechanism for the alkylation reaction.
The choice of base, solvent, and temperature is critical for maximizing the reaction rate and minimizing potential side reactions. Inorganic bases like potassium carbonate (K₂CO₃) are often preferred due to their low cost, moderate reactivity, and ease of removal during workup.[3] Solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
General Experimental Workflow
The following diagram outlines the typical workflow for an alkylation reaction using this compound, from reaction setup to final product characterization.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=11, width=2.5]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} mend Caption: General experimental workflow for alkylation.
Detailed Alkylation Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl bromides are alkylating agents and should be handled with care.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol details the reaction of a generic secondary amine with this compound. This is a common transformation in the synthesis of complex amines and pharmaceutical intermediates.[4][5][6]
Materials:
-
Secondary Amine (e.g., Piperidine, 1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Standard glassware for reaction, workup, and purification.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous acetonitrile to the flask (approx. 10 mL per mmol of the limiting reagent).
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Reagent Addition: Add this compound (1.1 eq.) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane or ethyl acetate and wash with water (2x) and then brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the pure tertiary amine.
Protocol 2: O-Alkylation of a Phenol
The O-alkylation of phenols (a variation of the Williamson ether synthesis) is a fundamental method for preparing aryl ethers. The morpholinopropyl ether moiety can significantly enhance the properties of phenolic compounds.[5][7][8]
Materials:
-
Phenol derivative (e.g., 4-Methoxyphenol, 1.0 eq.)
-
This compound (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the phenol (1.0 eq.) and anhydrous potassium carbonate (3.0 eq.).
-
Add anhydrous DMF (approx. 8 mL per mmol of phenol). Stir the mixture at room temperature. The formation of the potassium phenoxide salt may be observed.
-
Reagent Addition: Add this compound (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and stir vigorously.
-
Monitoring: Monitor the disappearance of the starting phenol by TLC (typically 6-18 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water (3x) to remove DMF, followed by a brine wash (1x).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aryl ether can be purified by silica gel column chromatography or recrystallization if it is a solid.
Protocol 3: S-Alkylation of a Thiol
Thioethers (sulfides) are important functional groups in various biologically active molecules. Thiols are excellent nucleophiles, and their alkylation proceeds readily under basic conditions.
Materials:
-
Thiol derivative (e.g., Thiophenol, 1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Anhydrous Acetonitrile (ACN) or Acetone
-
Standard glassware.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the thiol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in acetonitrile.
-
Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium thiolate.
-
Reagent Addition: Add this compound (1.1 eq.).
-
Reaction: Stir the reaction at room temperature or heat gently to 50-60°C. Thiolates are highly nucleophilic, so these reactions are often faster than their O-alkylation counterparts.
-
Monitoring: Monitor the reaction by TLC until the starting thiol is no longer visible (typically 2-8 hours).
-
Workup and Purification: Follow the same workup, extraction, and purification procedures as described in Protocol 4.1 for N-alkylation.
Summary of Reaction Conditions and Troubleshooting
| Parameter | N-Alkylation (Amines) | O-Alkylation (Phenols) | S-Alkylation (Thiols) |
| Nucleophile | Primary/Secondary Amine | Phenol | Thiol |
| Base | K₂CO₃, Cs₂CO₃, Et₃N | K₂CO₃, Cs₂CO₃ | K₂CO₃, NaH |
| Base Stoich. | ≥ 2.2 equivalents | ≥ 2.5 equivalents | ≥ 2.2 equivalents |
| Solvent | Acetonitrile, DMF | DMF, Acetone | Acetonitrile, Acetone, THF |
| Temperature | RT to Reflux | 60-100 °C | RT to 60 °C |
| Common Issues | Over-alkylation (for 1° amines) | C-alkylation (rarely), Slow reaction | Oxidation of thiol to disulfide |
| Troubleshooting | Use large excess of 1° amine | Use a more polar solvent (DMF), higher temp. | Run under inert atmosphere (N₂) |
Conclusion
This compound is a highly effective and versatile reagent for introducing the morpholinopropyl moiety onto a diverse range of nucleophilic substrates. The protocols outlined in this guide are robust starting points for N-, O-, and S-alkylation reactions. The key to success lies in the appropriate choice of base and solvent, careful monitoring of the reaction progress, and rigorous purification of the final product. These methods provide a reliable pathway for the synthesis of novel chemical entities for applications in drug discovery and materials science.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. reddit.com [reddit.com]
- 3. PubChemLite - 4-(3-(4-methoxyphenoxy)-3-phenylpropyl)morpholine (C20H25NO3) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- [webbook.nist.gov]
The Morpholinopropyl Moiety: A Key Building Block for Central Nervous System Therapeutics
Application Notes and Protocols for the Strategic Incorporation of 4-(3-Bromopropyl)morpholine Hydrobromide in Medicinal Chemistry
Introduction: The Privileged Role of the Morpholine Scaffold in CNS Drug Discovery
In the intricate landscape of medicinal chemistry, particularly in the pursuit of effective Central Nervous System (CNS) agents, the morpholine heterocycle has emerged as a "privileged scaffold." Its prevalence in CNS drug candidates is not coincidental but rather a testament to its unique physicochemical properties that address a critical challenge in neurotherapeutics: traversing the blood-brain barrier (BBB). The morpholine ring, with its weak basicity and the presence of an oxygen atom, strikes a delicate balance between hydrophilicity and lipophilicity. This equilibrium is paramount for enhancing solubility in biological fluids and facilitating passage through the lipophilic environment of the BBB.
The incorporation of a morpholine moiety can significantly modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a drug molecule. It can enhance potency through hydrogen bonding interactions and act as a versatile scaffold to correctly orient other pharmacophoric elements. This compound is a key reagent that enables the introduction of the valuable morpholinopropyl group onto a wide array of molecular frameworks. This guide provides an in-depth exploration of its application, underpinned by established synthetic principles and detailed protocols for its effective utilization in the laboratory.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
| Property | Value |
| Chemical Formula | C₇H₁₅Br₂NO |
| Molecular Weight | 288.01 g/mol |
| CAS Number | 88806-06-8 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions. It is crucial to consult the Safety Data Sheet (SDS) before use. Key safety measures include:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Application: N-Alkylation for the Introduction of the Morpholinopropyl Moiety
The primary application of this compound in medicinal chemistry is as an alkylating agent to introduce the morpholinopropyl side chain onto nucleophilic centers, most commonly nitrogen atoms within heterocyclic structures. This strategic modification is a cornerstone of rational drug design, aiming to enhance the CNS-penetrant properties of potential drug candidates.
Mechanistic Rationale: The Williamson Ether Synthesis Analogue
The N-alkylation reaction with this compound is analogous to the classic Williamson ether synthesis and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., a heterocyclic amine) acts as the nucleophile, attacking the electrophilic carbon atom of the propyl chain attached to the bromine atom. The presence of a base is essential to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the reaction.
General Protocol for N-Alkylation of Heterocyclic Amines
This protocol provides a robust and adaptable starting point for the N-alkylation of a variety of nitrogen-containing heterocycles. Optimization of reaction conditions may be necessary for specific substrates.
Materials
-
Heterocyclic amine (e.g., 2-aminopyridine, benzimidazolone, phthalimide) (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the heterocyclic amine (1.0 eq) and the chosen anhydrous base (2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent (DMF or MeCN) to the flask. The volume should be sufficient to ensure good stirring.
-
Reagent Addition: Add this compound (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the substrate.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents moisture from interfering with the reaction, especially when using hygroscopic solvents and bases.
-
Anhydrous Conditions: Water can compete with the nucleophile and also deactivate the base.
-
Excess Alkylating Agent: Using a slight excess of this compound can help drive the reaction to completion.
-
Choice of Base: Potassium carbonate is a common and effective base for these reactions. For less nucleophilic amines, a stronger base like sodium hydride might be necessary, but this requires more stringent anhydrous conditions.
-
Choice of Solvent: DMF and acetonitrile are excellent polar aprotic solvents that can dissolve the reactants and facilitate SN2 reactions.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Illustrative Application: Synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione
A common strategy in medicinal chemistry involves the use of a phthalimide group as a protected form of a primary amine. The following protocol details the synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione, a precursor to a primary amine bearing the morpholinopropyl moiety.
Reaction Scheme
Caption: Synthesis of 2-(3-morpholinopropyl)isoindoline-1,3-dione.
Detailed Protocol
-
Setup: In a 100 mL round-bottom flask, combine potassium phthalimide (1.85 g, 10 mmol) and this compound (3.17 g, 11 mmol).
-
Solvent: Add 40 mL of anhydrous DMF to the flask.
-
Reaction: Stir the mixture at 90 °C for 4 hours.
-
Monitoring: Monitor the reaction by TLC (eluent: 10% methanol in dichloromethane).
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.
-
A precipitate will form. Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-(3-morpholinopropyl)isoindoline-1,3-dione as a white solid.
This protocol is a practical example of the Gabriel synthesis, a robust method for preparing primary amines. The resulting product can then be deprotected, typically using hydrazine hydrate, to unmask the primary amine, which can be further functionalized.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the N-alkylation and subsequent purification process.
Caption: General experimental workflow for N-alkylation.
Conclusion: A Versatile Tool for CNS Drug Development
This compound is a valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to efficiently introduce the morpholinopropyl moiety provides a straightforward strategy for optimizing the properties of potential CNS drug candidates. The protocols outlined in this guide, grounded in established chemical principles, offer a solid foundation for researchers to leverage this important building block in their drug discovery efforts. As with any chemical synthesis, careful planning, adherence to safety protocols, and methodical optimization are the keys to success. The strategic use of reagents like this compound will undoubtedly continue to contribute to the development of the next generation of therapeutics for neurological and psychiatric disorders.
Application Notes and Protocols for 4-(3-Bromopropyl)morpholine Hydrobromide: A Key Intermediate in Drug Discovery
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold."[1][2] Its frequent incorporation into drug candidates is attributed to its ability to impart favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles.[3][4] The title compound, 4-(3-bromopropyl)morpholine hydrobromide, is a versatile bifunctional reagent. It provides a reactive bromopropyl group for nucleophilic substitution, enabling its use as a linker to connect the morpholine head group to various molecular scaffolds.[2] This application note provides a comprehensive guide to the synthesis, reaction conditions, and applications of this compound, with a focus on its role in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders.[2]
Synthetic Protocols and Mechanistic Insights
The synthesis of this compound is a two-step process commencing with the N-alkylation of morpholine with 1,3-dibromopropane to yield the free base, 4-(3-bromopropyl)morpholine. This is followed by the conversion of the free base to its hydrobromide salt.
Part 1: Synthesis of 4-(3-Bromopropyl)morpholine (Free Base)
The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The secondary amine of morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion.
Reaction Causality:
-
Choice of Alkylating Agent: 1,3-dibromopropane is an ideal choice as it possesses two leaving groups. By using an excess of morpholine, monosubstitution is favored, minimizing the formation of the disubstituted byproduct, 1,3-dimorpholinopropane. However, to further control selectivity, using 1,3-dibromopropane as the limiting reagent is a common strategy.[5]
-
Role of the Base: An inorganic base, such as potassium carbonate (K₂CO₃), is crucial. It acts as a scavenger for the hydrobromic acid (HBr) that is generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it non-nucleophilic and halt the reaction.
-
Solvent Selection: A polar aprotic solvent like acetone or acetonitrile is preferred. These solvents can dissolve the reactants but do not participate in hydrogen bonding, which could solvate the nucleophile and reduce its reactivity.
Experimental Protocol: N-Alkylation of Morpholine
Materials:
-
Morpholine
-
1,3-Dibromopropane[5]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.2 equivalents).
-
Add anhydrous acetone (150 mL) to the flask, followed by morpholine (1.0 equivalent). Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Slowly add 1,3-dibromopropane (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and saturated brine (50 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(3-bromopropyl)morpholine as an oil.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7][8][9]
Part 2: Preparation of this compound
The final step involves the protonation of the tertiary amine of 4-(3-bromopropyl)morpholine with hydrobromic acid to form the stable hydrobromide salt.
Reaction Causality:
-
Salt Formation: The hydrobromide salt is often preferred for purification and handling. It is typically a crystalline solid, which is easier to purify by recrystallization than the free base oil. The salt form also enhances the compound's stability for long-term storage.
-
Solvent Choice: A non-polar solvent in which the hydrobromide salt is insoluble, such as diethyl ether or a mixture of isopropanol and diethyl ether, is used to facilitate the precipitation of the product.
Experimental Protocol: Hydrobromide Salt Formation
Materials:
-
4-(3-Bromopropyl)morpholine (purified)
-
Hydrobromic acid (48% aqueous solution or HBr in acetic acid)
-
Anhydrous diethyl ether or Isopropanol
Equipment:
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified 4-(3-bromopropyl)morpholine in anhydrous diethyl ether or isopropanol in an Erlenmeyer flask.
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of hydrobromic acid with vigorous stirring.
-
Precipitation: The hydrobromide salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the purified this compound under vacuum to a constant weight.
Data Presentation
| Parameter | 4-(3-Bromopropyl)morpholine (Free Base) | This compound |
| Molecular Formula | C₇H₁₄BrNO | C₇H₁₅Br₂NO |
| Molecular Weight | 208.10 g/mol [10] | 289.01 g/mol |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid |
| Boiling Point | ~242.6 °C at 760 mmHg[11] | Not applicable |
| CAS Number | 125422-83-5[7][10] | 88806-06-8 |
Visualizing the Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound serves as a critical building block for introducing a morpholinopropyl moiety into a target molecule. This is particularly relevant in the development of CNS-active agents.
Case Study: Antipsychotic Drug Candidates
Several atypical antipsychotic drugs feature a terminal morpholine group connected to a core scaffold via an alkyl chain.[12][13][14][15] The morpholine unit is often crucial for modulating receptor binding affinity, particularly at dopamine (D₂) and serotonin (5-HT₂ₐ) receptors, and for improving the overall pharmacokinetic properties of the drug.[16] this compound is an ideal reagent for synthesizing analogs of these drugs, allowing researchers to explore structure-activity relationships by varying the core scaffold while maintaining the beneficial morpholinopropyl group.
Caption: Application in the synthesis of novel antipsychotic drug candidates.
Safety and Handling
-
1,3-Dibromopropane: This is a hazardous substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Morpholine: Morpholine is a corrosive liquid. Avoid contact with skin and eyes.[11]
-
Hydrobromic Acid: This is a strong, corrosive acid. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.
-
General Precautions: All synthetic steps should be carried out by trained personnel in a well-equipped chemical laboratory.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. The synthetic protocols outlined in this application note provide a reliable and scalable method for its preparation. The strategic use of this building block allows for the efficient incorporation of the beneficial morpholine moiety into a wide range of molecular architectures, facilitating the discovery and development of new therapeutic agents.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Dibromopropane - Wikipedia [en.wikipedia.org]
- 6. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]
- 7. openaccesspub.org [openaccesspub.org]
- 8. rroij.com [rroij.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contributions of molecular biology to antipsychotic drug discovery: promises fulfilled or unfulfilled? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comprehensive Characterization of 4-(3-Bromopropyl)morpholine Hydrobromide: A Multi-Technique Approach
An Application Note and Protocol from the Senior Application Scientist
Abstract
This guide provides a comprehensive suite of analytical protocols for the definitive characterization of 4-(3-Bromopropyl)morpholine hydrobromide (CAS: 88806-06-8), a key intermediate in pharmaceutical synthesis. We move beyond simple checklists, offering detailed, step-by-step methodologies grounded in the physicochemical nature of the molecule. The protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis are designed to be self-validating. The causality behind experimental choices—from solvent selection to ionization methods—is explained to empower researchers to not only generate data but to fundamentally understand it. This document serves as a practical laboratory guide for ensuring the identity, purity, and structural integrity of this important compound.
Introduction: The Molecule in Focus
This compound is a bifunctional molecule featuring a tertiary amine (within the morpholine ring), an ether linkage, and an alkyl bromide. Its hydrobromide salt form enhances stability and water solubility, making it a common state for storage and handling.
Accurate characterization is paramount. Impurities, such as residual starting materials (e.g., morpholine, 1,3-dibromopropane) or byproducts from synthesis, can have significant downstream effects in multi-step drug development processes.[1][2] The analytical workflow described herein provides orthogonal methods to build a complete, verifiable profile of the material's quality.
Physicochemical Properties
A summary of the key properties of this compound is essential for designing and interpreting analytical experiments.
| Property | Value | Source |
| Chemical Formula | C₇H₁₅Br₂NO | [3] |
| Molecular Weight | 289.01 g/mol | [3] |
| CAS Number | 88806-06-8 | [3][4] |
| Structure | 4-(3-Bromopropyl)morpholine cation with a bromide counter-ion | - |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
The Characterization Workflow: An Integrated Strategy
A robust characterization relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the puzzle—structure, functional groups, elemental composition, and purity. The following diagram illustrates the logical flow for a comprehensive analysis.
References
Application Note: High-Resolution ¹H NMR Analysis of 4-(3-Bromopropyl)morpholine Hydrobromide
Abstract
This document provides a comprehensive guide for the structural elucidation of 4-(3-bromopropyl)morpholine hydrobromide using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this note details the principles, a step-by-step experimental protocol, and an in-depth analysis of the resulting spectrum. The causality behind experimental choices, such as solvent selection and parameter settings, is explained to ensure robust and reproducible results.
Introduction and Scientific Context
4-(3-Bromopropyl)morpholine is a valuable intermediate in organic synthesis, often used to introduce a morpholinopropyl moiety into target molecules. It is typically handled and stored as its hydrobromide salt to improve stability and handling characteristics.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity assessment of such compounds.
The hydrobromide salt form presents specific considerations for NMR analysis. The nitrogen atom of the morpholine ring is protonated, forming a morpholinium ion.[3] This protonation significantly influences the electronic environment of adjacent protons, leading to characteristic downfield shifts in the ¹H NMR spectrum.[4] This application note will dissect these effects and provide a clear protocol for obtaining and interpreting a high-quality spectrum.
Molecular Structure and Expected ¹H NMR Pattern
The structure of this compound contains several distinct proton environments, which are expected to give rise to a well-resolved ¹H NMR spectrum.
-
Morpholine Ring Protons: The morpholine ring exists in a chair conformation.[5][6] The protons on the carbons adjacent to the oxygen (H-2'/H-6') are in a different chemical environment than those adjacent to the now positively charged nitrogen (H-3'/H-5'). This difference leads to two distinct multiplets.[7]
-
H-3'/H-5' (Axial & Equatorial): These protons are adjacent to the quaternary ammonium center, which is strongly deshielding. Therefore, they are expected to resonate significantly downfield.
-
H-2'/H-6' (Axial & Equatorial): These protons are adjacent to the ether oxygen and are expected to appear upfield relative to the H-3'/H-5' protons.[8]
-
-
Propyl Chain Protons: The three methylene groups of the propyl chain (H-α, H-β, H-γ) will each produce a distinct signal, with splitting patterns determined by their neighbors according to the n+1 rule.
-
H-α: Adjacent to the positively charged nitrogen, these protons will be the most deshielded of the propyl chain. They are coupled to the H-β protons and should appear as a triplet.
-
H-γ: Adjacent to the electronegative bromine atom, these protons will also be significantly deshielded, appearing as a triplet due to coupling with the H-β protons.[9]
-
H-β: Situated between the H-α and H-γ methylene groups, these protons will be split by both neighbors. This will result in a more complex multiplet, typically a multiplet or a quintet/sextet.
-
-
Ammonium Proton (N-H): The proton on the nitrogen atom may be observable, often as a broad singlet. Its visibility and chemical shift are highly dependent on the choice of solvent and the presence of any water. In protic solvents like D₂O, this proton will rapidly exchange with deuterium and become invisible.[4]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring high-quality data acquisition.
Materials and Instrumentation
-
Sample: this compound, ~5-10 mg
-
NMR Solvent: Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Causality: D₂O is an excellent choice as the hydrobromide salt is highly soluble in water. The N-H proton will exchange with the solvent and will not be observed, simplifying the spectrum.[10] DMSO-d₆ is a suitable alternative for compounds with lower water solubility and allows for the observation of exchangeable protons like N-H.[11]
-
-
Internal Standard (Optional): 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP) for D₂O. Tetramethylsilane (TMS) for DMSO-d₆.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation Workflow
Caption: Figure 1. Experimental workflow from sample preparation to NMR data acquisition.
Spectrometer Parameters (400 MHz Example)
-
Pulse Program: zg30 (Standard 30-degree pulse)
-
Number of Scans (NS): 16 (increase for dilute samples)
-
Relaxation Delay (D1): 2 seconds
-
Causality: A 2-second delay is generally sufficient for small molecules to fully relax, ensuring accurate integration.
-
-
Acquisition Time (AQ): ~4 seconds
-
Spectral Width (SW): ~16 ppm
-
Solvent: D₂O (Set water presaturation if necessary)
Data Processing and Spectral Interpretation
Processing Steps
-
Fourier Transformation (FT): Convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing: Manually or automatically correct the phase of the signals.
-
Baseline Correction: Ensure the baseline is flat.
-
Referencing: Calibrate the spectrum. If using D₂O, reference the residual HDO peak to δ 4.79 ppm. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.[11]
-
Integration: Integrate the area under each peak to determine the relative ratio of protons.
Predicted Spectral Data and Assignments
The following table summarizes the expected ¹H NMR signals for this compound in D₂O.
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Integration |
| Morpholine CH₂-O | H-2'/H-6' | ~4.1 - 4.2 | t (broad) | ~4-5 | 4H |
| Morpholine CH₂-N⁺ | H-3'/H-5' | ~3.5 - 3.7 | t (broad) | ~4-5 | 4H |
| Propyl CH₂-N⁺ | H-α | ~3.4 - 3.6 | t | ~7-8 | 2H |
| Propyl CH₂-Br | H-γ | ~3.5 - 3.6 | t | ~6-7 | 2H |
| Propyl -CH₂- | H-β | ~2.3 - 2.5 | m (quint) | ~6-8 | 2H |
Table 1: Predicted ¹H NMR Data for this compound in D₂O.
Note: Chemical shifts are predictive. The signals for H-3'/H-5', H-α, and H-γ are in a crowded region and may overlap. 2D NMR techniques like COSY may be required for unambiguous assignment.
Analysis of Splitting Patterns
-
Propyl Chain: The protons on the propyl chain exhibit classic first-order coupling.[12]
-
The H-α signal is a triplet because it is coupled to the two H-β protons (n=2, n+1=3).
-
The H-γ signal is a triplet because it is coupled to the two H-β protons (n=2, n+1=3).
-
The H-β signal is coupled to both the two H-α protons and the two H-γ protons (n=4). This typically results in a quintet (a multiplet that looks like a pentet), assuming similar coupling constants (Jαβ ≈ Jβγ). Vicinal coupling constants (³J) in flexible alkyl chains are typically in the range of 6-8 Hz.
-
-
Morpholine Ring: In its chair conformation, the protons on the morpholine ring form a more complex AA'XX' spin system.[6] This often results in multiplets that appear as broad or distorted triplets rather than clean, first-order patterns.[13]
Caption: Figure 2. Structure and key proton assignments.
Conclusion
¹H NMR spectroscopy is a powerful and definitive method for the structural confirmation of this compound. The protonation of the morpholine nitrogen induces significant downfield shifts for adjacent protons (H-3'/H-5' and H-α), a key diagnostic feature. By following the detailed protocol and understanding the predicted spectral patterns outlined in this note, researchers can confidently verify the identity and purity of this important synthetic intermediate.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. arctomsci.com [arctomsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]
- 11. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
LC-MS analysis of 4-(3-Bromopropyl)morpholine hydrobromide reactions
An Application Note and Protocol for the LC-MS Analysis of 4-(3-Bromopropyl)morpholine Hydrobromide Reactions
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the development and application of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound and its subsequent reaction products. As a highly polar and reactive alkylating agent, this compound presents unique analytical challenges. This note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) for effective reaction monitoring and product characterization. We will explore the rationale behind method development choices, provide step-by-step protocols for sample preparation and analysis, and offer insights into data interpretation and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals who utilize morpholine-containing scaffolds in synthetic chemistry.
Introduction: The Analytical Challenge of a Versatile Building Block
4-(3-Bromopropyl)morpholine is a key synthetic intermediate used in the pharmaceutical industry to introduce the morpholine moiety into target molecules. The morpholine ring is a privileged structure in medicinal chemistry, often employed to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The hydrobromide salt is frequently used for its improved handling and stability.
Monitoring the progress of reactions involving this reagent is critical for optimizing reaction conditions, maximizing yield, and identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical tool of choice for this purpose due to its sensitivity, selectivity, and ability to provide molecular weight information.[2]
However, the analysis of 4-(3-Bromopropyl)morpholine and its derivatives is not trivial. The compound's high polarity makes it difficult to retain on traditional reversed-phase (RP-HPLC) columns, which can lead to poor separation from the solvent front and ion suppression in the mass spectrometer.[3][4] This application note presents a validated approach using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating polar compounds, ensuring robust and reliable analysis.[5][6]
Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Br₂NO | PubChem |
| Molecular Weight | 289.01 g/mol | PubChem |
| CAS Number | 88806-06-8 | Parchem[7] |
| Structure | 4-(3-Bromopropyl)morpholinium bromide | - |
| Free Base MW | 208.10 g/mol | PubChem[8] |
| Free Base Formula | C₇H₁₄BrNO | PubChem[8] |
Understanding the Chemistry: Reaction Pathways and Analytical Targets
4-(3-Bromopropyl)morpholine is a classic electrophile. Its primary mode of reaction is nucleophilic substitution (Sₙ2), where the bromide leaving group is displaced by a nucleophile (e.g., an amine, thiol, or alcohol). Understanding the expected products and potential side products is crucial for developing a comprehensive analytical method.
Generic Reaction Scheme
The primary analytical objectives are to monitor the consumption of the starting material (SM), the formation of the desired product (P), and the emergence of any significant impurities or byproducts (BP).
Caption: Generalized Sₙ2 reaction pathway.
The Analytical Strategy: Why HILIC-MS is the Superior Choice
Standard reversed-phase chromatography (e.g., with a C18 column) relies on hydrophobic interactions to retain analytes. Highly polar compounds like 4-(3-Bromopropyl)morpholine have minimal interaction with the nonpolar stationary phase and elute very early, often in the void volume. This can lead to significant matrix effects during electrospray ionization (ESI), where non-volatile salts and other matrix components suppress the ionization of the analyte of interest.[3]
HILIC provides an effective solution by using a polar stationary phase (e.g., bare silica, or amide- or zwitterionic-functionalized silica) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[5] A thin layer of water forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
Method Development Workflow
Caption: Logical workflow for HILIC-MS method development.
Detailed Experimental Protocols
These protocols provide a starting point for the analysis. Optimization may be required based on the specific reaction matrix and available instrumentation.
Protocol 1: Sample Preparation from a Reaction Mixture
This protocol is designed to quickly and cleanly prepare a sample for LC-MS analysis to monitor reaction progress.
-
Aliquot Collection: At a designated time point, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a calibrated pipette.
-
Quenching (Critical Step): Immediately add the aliquot to a vial containing a large excess of a suitable diluent to stop the reaction. A typical diluent is 90:10 Acetonitrile:Water with 0.1% Formic Acid (1.0 mL). This dilutes the reactants and changes the solvent environment, effectively halting the reaction.
-
Vortex: Cap the vial and vortex thoroughly for 10-15 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE is a good general-purpose choice) into a clean LC-MS autosampler vial.[6] This removes any particulate matter that could clog the LC system.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Protocol 2: HILIC-MS Analytical Method
This method is optimized for the separation of polar morpholine derivatives.
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | High pressure capabilities allow for the use of sub-2 µm particle columns, improving efficiency and resolution. |
| Column | ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) | Zwitterionic or amide-based HILIC columns provide excellent retention and peak shape for polar amines.[5][6] |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce mobile phase viscosity. |
| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Ammonium formate is a volatile salt compatible with MS and provides ions to aid in the ESI process. Formic acid helps to protonate the analytes for positive ion mode detection.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The primary organic component for HILIC separation. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Vol. | 2.0 µL | Small injection volumes minimize peak distortion. |
| LC Gradient | Time (min) | %B |
| 0.0 | 95 | |
| 5.0 | 60 | |
| 5.1 | 95 | |
| 7.0 | 95 | |
| MS System | Quadrupole or TOF Mass Spectrometer | Provides the necessary sensitivity and mass accuracy. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The morpholine nitrogen is basic and readily protonates to form [M+H]⁺ ions.[9] |
| Capillary Voltage | 3.5 kV | Typical starting voltage for ESI. |
| Source Temp. | 150 °C | - |
| Desolvation Temp. | 350 °C | - |
| Scan Mode | Full Scan | m/z 50 - 500 Da (for initial method development and unknown identification) |
| Targeted Mode | Selected Ion Monitoring (SIM) or MRM | For quantitative analysis of known reactants and products, providing higher sensitivity.[10] |
Data Interpretation and Case Study
Analyzing the Data
After data acquisition, the primary task is to extract the ion chromatograms (EICs) corresponding to the protonated molecules ([M+H]⁺) of the compounds of interest.
-
Calculate Target m/z: Determine the theoretical m/z for the [M+H]⁺ ion of the starting material and all expected products. Remember to use the molecular weight of the free base for 4-(3-Bromopropyl)morpholine (208.10 g/mol ), so the target ion is ~209.0 m/z.
-
Extract Ion Chromatograms (EICs): Use the instrument software to generate EICs for each target m/z value.
-
Assess Reaction Progress: Compare the peak areas of the starting material and product across different time points to determine the reaction conversion rate.
Expected Fragmentation
In MS/MS experiments, morpholine-containing compounds often exhibit characteristic fragmentation patterns, such as the loss of the morpholine ring or cleavage of the propyl linker, which can be used for structural confirmation.[11][12]
Case Study: Reaction with Aniline
Let's consider the reaction of 4-(3-Bromopropyl)morpholine with aniline.
-
Reaction: 4-(3-Bromopropyl)morpholine + Aniline → N-(3-morpholinopropyl)aniline
-
Analysis Targets:
| Compound | Formula (Free Base) | MW ( g/mol ) | Expected [M+H]⁺ m/z |
| Starting Material | C₇H₁₄BrNO | 208.10 | 209.0 (and 211.0 due to Br isotopes) |
| Aniline | C₆H₇N | 93.13 | 94.1 |
| Product | C₁₃H₂₀N₂O | 220.31 | 221.2 |
By monitoring the EICs for m/z 209.0 (disappearance) and m/z 221.2 (appearance), one can effectively track the reaction's progress toward completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Poor Retention | Insufficient organic content in the mobile phase. Incorrect column type (e.g., using a C18 column). | Ensure the starting mobile phase composition is at least 90-95% acetonitrile for HILIC. Verify you are using a HILIC-type column. |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. Sample solvent mismatch. | Ensure the sample diluent is similar to the initial mobile phase (high organic content). Ensure mobile phase additives (formic acid) are present in both mobile phase A and B. |
| Low MS Sensitivity | Ion suppression from the reaction matrix (salts). Inefficient ionization. | Improve sample cleanup or increase dilution. Optimize ESI source parameters (voltages, gas flows, temperatures). |
| Peak Splitting | Column overloading. Clogged frit or column contamination. | Reduce injection volume or sample concentration. Flush the column or replace if necessary. |
Conclusion
The successful LC-MS analysis of polar, reactive compounds like this compound hinges on selecting the appropriate chromatographic strategy. The HILIC-MS method detailed in this application note provides a robust and reliable platform for monitoring reaction kinetics, identifying products, and detecting impurities. By understanding the underlying principles of HILIC and carefully preparing samples, researchers can overcome the challenges associated with polar analyte analysis and generate high-quality, reproducible data to accelerate their synthetic chemistry programs.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. mdpi.com [mdpi.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. parchem.com [parchem.com]
- 8. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. eurolab.tr [eurolab.tr]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-(3-Bromopropyl)morpholine Hydrobromide in Agrochemical Synthesis
Introduction: The Strategic Importance of the Morpholine Moiety in Modern Agrochemicals
The morpholine heterocyclic ring system is a cornerstone in the design and synthesis of a significant class of modern agrochemicals, particularly systemic fungicides.[1][2] Its presence in a molecule can confer desirable physicochemical properties, such as improved systemic movement within the plant and favorable toxicological profiles. A key mode of action for many morpholine-containing fungicides is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This targeted action provides effective control against a range of devastating plant pathogens.
4-(3-Bromopropyl)morpholine hydrobromide emerges as a versatile and highly valuable building block for the introduction of the morpholinopropyl moiety into nascent agrochemical structures. This bifunctional reagent, possessing both a reactive bromopropyl group and a protonated morpholine nitrogen, offers a direct and efficient route to novel fungicidal candidates through N-alkylation and etherification reactions. The hydrobromide salt form enhances the stability and handling of the reagent, making it amenable to a variety of reaction conditions.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and the underlying chemical principles for its application in the synthesis of next-generation agrochemicals.
Core Application: Synthesis of Novel Fungicides via Nucleophilic Substitution
The primary application of this compound in agrochemical synthesis lies in its role as an electrophile in nucleophilic substitution reactions. The terminal bromine atom of the propyl chain is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the facile introduction of the morpholinopropyl group onto different molecular scaffolds, a common strategy in the development of new active ingredients.
Mechanism of Action: The SN2 Pathway
The N-alkylation of amines and the O-alkylation of phenols with this compound typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, while the bromide ion departs simultaneously. The use of a base is crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid generated during the reaction.
dot
Caption: Generalized SN2 reaction workflow.
Experimental Protocols
Protocol 1: Synthesis of a Novel Fungicidal Candidate via O-Alkylation of a Substituted Phenol
This protocol details the synthesis of a potential fungicidal agent through the reaction of a substituted phenol with this compound. The resulting morpholinopropyl ether linkage is a common feature in several classes of fungicides.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-chloro-2-nitrophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (15 mL per mmol of phenol).
-
Addition of Reagent: To the stirred suspension, add this compound (1.2 eq.).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-alkylated product.
Data Presentation:
| Reactant (Phenol) | Product Yield (%) | Purity (%) |
| 4-chloro-2-nitrophenol | 85 | >98 |
| 2,4-dichlorophenol | 82 | >97 |
| 4-tert-butylphenol | 88 | >98 |
dot
Caption: Experimental workflow for O-alkylation.
Protocol 2: Synthesis of a Novel Fungicidal Amide via N-Alkylation
This protocol outlines the synthesis of a potential fungicidal amide by reacting a secondary amine with this compound. N-alkylated morpholines are prevalent in various biologically active compounds.[4]
Materials:
-
This compound
-
Secondary Amine (e.g., dibenzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) in anhydrous DMF (10 mL per mmol of amine).
-
Base Addition: Add DIPEA (2.5 eq.) to the solution.
-
Reagent Addition: Add this compound (1.2 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at 60-80°C for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant (Amine) | Product Yield (%) | Purity (%) |
| Dibenzylamine | 78 | >97 |
| Indole | 72 | >96 |
| Carbazole | 75 | >98 |
dotdot graph "N-Alkylation Workflow" { rankdir="TB"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"Start" [label="Reaction Setup:\nSecondary Amine, DIPEA, DMF"]; "AddReagent" [label="Add 4-(3-Bromopropyl)morpholine\nhydrobromide"]; "Heat" [label="Stir at 60-80°C for 8-16h"]; "TLC" [label="Monitor by TLC"]; "Workup" [label="Aqueous Workup and Extraction"]; "Purify" [label="Column Chromatography"]; "Product" [label="Pure N-Alkylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "AddReagent"; "AddReagent" -> "Heat"; "Heat" -> "TLC" [style=dashed]; "TLC" -> "Heat"; "Heat" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Purify"; "Purify" -> "Product"; }
References
Application Notes & Protocols: Strategic Quaternization Reactions with 4-(3-Bromopropyl)morpholine Hydrobromide for Advanced Drug Development
Introduction: The Strategic Value of the Morpholinopropyl Moiety
In modern medicinal chemistry, the morpholine ring is a "privileged pharmacophore," a molecular scaffold frequently found in successful drug candidates due to its ability to improve pharmacokinetic and pharmacodynamic (PK/PD) properties.[1][2] Its inclusion can enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making it a valuable tool for optimizing lead compounds.[1]
Quaternization, the process of converting a tertiary amine or other nucleophile into a permanently charged quaternary ammonium salt, offers a powerful method to further modulate a molecule's physicochemical profile. The resulting permanent positive charge can be used to enhance target binding, improve cell permeability, or create novel formulations like ionic liquids.
This guide provides a comprehensive overview and detailed protocols for utilizing 4-(3-Bromopropyl)morpholine hydrobromide as a key alkylating agent. This reagent serves as an efficient vehicle for introducing the valuable 3-morpholinopropyl group onto a wide range of nucleophilic substrates. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss the strategic considerations for its application in a drug discovery context.
The Reagent: Understanding this compound
This compound is a bifunctional molecule. The primary alkyl bromide serves as the electrophilic site for nucleophilic attack, while the morpholine ring provides the desired structural and physicochemical properties to the final product.
The reagent is supplied as a hydrobromide salt, meaning the morpholine nitrogen is protonated. This salt form enhances stability and simplifies handling but must be considered during reaction design. The presence of the acidic proton necessitates either a basic nucleophile that can be sacrificed to neutralize it or the addition of a non-nucleophilic base to the reaction mixture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 88806-06-8 | [3] |
| Molecular Formula | C₇H₁₄BrNO · HBr | [3] |
| Molecular Weight | 289.01 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Generic observation |
| Solubility | Soluble in polar protic solvents (e.g., water, ethanol), moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMF). | Inferred from salt structure |
The SN2 Quaternization Mechanism: A Detailed Look
The quaternization reaction with 4-(3-bromopropyl)morpholine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single-step process where a nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group.
Key Mechanistic Principles:
-
Substrate: As a primary alkyl halide, the propyl chain of the reagent is sterically unhindered, making it an ideal substrate for SN2 reactions.[6]
-
Nucleophile: The reaction rate is directly proportional to the concentration and nucleophilicity of the substrate. Stronger, less sterically hindered nucleophiles (e.g., tertiary amines) react faster.[7][8]
-
Leaving Group: Bromide is an excellent leaving group due to the relatively weak carbon-bromine bond and the stability of the resulting bromide anion (Br⁻).[9] The reactivity order for halogens in SN2 reactions is generally I > Br > Cl.[6][10]
-
Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are often preferred as they solvate the cation but not the nucleophile, increasing the nucleophile's effective reactivity. Polar protic solvents like ethanol or isopropanol can also be used but may slow the reaction by solvating the nucleophile through hydrogen bonding.[4][10]
Caption: SN2 mechanism for quaternization.
Experimental Protocols & Workflow
The following protocols are designed to be robust starting points for researchers. Optimization of temperature, reaction time, and purification method may be necessary depending on the specific substrate.
General Experimental Workflow
The process follows a logical sequence from setup to final characterization, ensuring reproducibility and purity.
Caption: General workflow for quaternization reactions.
Protocol 3.1: Quaternization of a Tertiary Amine (e.g., N,N-Dimethyldodecylamine)
This protocol details the synthesis of a quaternary ammonium salt, a class of compounds often used as surfactants or phase-transfer catalysts.[4]
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethyldodecylamine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (1.5 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.89 g, 10 mmol) and anhydrous potassium carbonate (e.g., 2.07 g, 15 mmol).
-
Rationale: Anhydrous K₂CO₃ is a non-nucleophilic base used to neutralize the HBr from the reagent and the HBr formed as a byproduct, preventing protonation of the tertiary amine nucleophile.
-
-
Atmosphere: Flush the flask with an inert gas (N₂ or Ar).
-
Addition of Reagents: Add anhydrous acetonitrile (e.g., 100 mL) followed by N,N-Dimethyldodecylamine (e.g., 2.13 g, 10 mmol) via syringe.
-
Reaction: Attach a condenser, and heat the mixture to reflux (approx. 82°C for ACN) with vigorous stirring.
-
Rationale: Heating increases the reaction rate, following the principles of reaction kinetics. Refluxing prevents solvent loss.[5]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 6-24 hours. The disappearance of the starting amine is a key indicator.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The inorganic salts (KBr, KHCO₃) will be insoluble.
-
Isolation: Filter the cooled mixture through a pad of celite to remove the inorganic solids. Wash the filter cake with a small amount of cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel chromatography if necessary.
-
Characterization: Confirm the structure and purity of the resulting quaternary salt using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3.2: Quaternization of a Heterocyclic Amine (e.g., 1-Methylimidazole)
This protocol demonstrates the versatility of the reagent with N-heterocyclic nucleophiles, which are common scaffolds in pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
1-Methylimidazole (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration)
-
Schlenk flask with stir bar
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 2.89 g, 10 mmol).
-
Addition of Reagents: Add anhydrous DMF (e.g., 50 mL). Stir until the solid is dissolved. Add DIPEA (e.g., 2.09 mL, 12 mmol) followed by 1-methylimidazole (e.g., 0.87 g, 10.5 mmol).
-
Rationale: DIPEA is a sterically hindered, non-nucleophilic base suitable for scavenging acid in situ. A slight excess of the nucleophile (1-methylimidazole) can help drive the reaction to completion.
-
-
Reaction: Stir the mixture at 60-70°C.
-
Rationale: A moderately elevated temperature is often sufficient for reactive nucleophiles and helps avoid potential side reactions or degradation that can occur at higher reflux temperatures in DMF.
-
-
Monitoring: Monitor the reaction by TLC or ¹H NMR analysis of an aliquot. Reaction times are typically 4-12 hours.
-
Work-up & Isolation: Cool the reaction to room temperature. The product, a morpholinium-imidazolium salt, may precipitate upon addition of an anti-solvent like diethyl ether or ethyl acetate. If it remains an oil, concentrate the DMF under high vacuum.
-
Purification: Wash the resulting solid or oil with diethyl ether to remove non-polar impurities. Further purification can be achieved by recrystallization or precipitation.
-
Characterization: Analyze the final product by NMR and HRMS to confirm its identity and purity.
Data Summary and Characterization
The choice of reaction parameters significantly impacts the outcome. The following table provides a guideline for adapting the protocols to different nucleophile classes.
Table 2: Example Reaction Conditions for Quaternization
| Nucleophile Class | Example | Solvent | Base | Temperature (°C) | Typical Time (h) | Expected Yield |
| Aliphatic Amine | Triethylamine | ACN | K₂CO₃ | 80 | 12-24 | Good-Excellent |
| Heterocyclic Amine | Pyridine | DMF | None* | 90 | 8-16 | Good |
| Aromatic Amine | N,N-Dimethylaniline | DMF | DIPEA | 100-110 | 24-48 | Fair-Good |
| Tertiary Phosphine | Triphenylphosphine | Toluene | None | 110 | 6-12 | Excellent |
*Note: Some basic nucleophiles like pyridine can act as their own base, though adding a non-nucleophilic base is often cleaner.
Characterization Notes:
-
¹H NMR: Look for the appearance of new signals corresponding to the morpholinopropyl group, typically three sets of methylene protons. A significant downfield shift of the protons adjacent to the newly formed quaternary nitrogen is a key indicator of successful reaction.
-
HRMS: Provides the exact mass of the cation, confirming the elemental composition of the product.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a highly effective and versatile reagent for introducing the morpholinopropyl moiety into drug candidates and other high-value molecules. The quaternization reactions proceed reliably via an SN2 mechanism, and the protocols provided herein offer a solid foundation for laboratory synthesis. By strategically employing this reagent, researchers can fine-tune the physicochemical properties of their compounds, enhancing characteristics critical for successful drug development.[11]
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00191D [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 11. Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Advanced Polymer Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Precision and Control in Macromolecular Design
The synthesis of polymers with well-defined architectures, molecular weights, and functionalities is a cornerstone of modern materials science and advanced drug delivery systems. The ability to meticulously control these parameters allows for the rational design of macromolecules with tailored properties for specific applications, from targeted therapeutic carriers to advanced functional materials. This guide provides an in-depth exploration of several key controlled polymerization techniques, offering not just step-by-step protocols but also the underlying principles that govern these powerful synthetic methods. By understanding the "why" behind each step, researchers can better troubleshoot, adapt, and innovate in their polymer synthesis endeavors.
Part 1: Controlled Radical Polymerization: Taming the Radical
Conventional free-radical polymerization, while robust, offers limited control over polymer chain growth, leading to broad molecular weight distributions and poorly defined architectures. Controlled Radical Polymerization (CRP) techniques, often referred to as Reversible-Deactivation Radical Polymerization (RDRP), overcome these limitations by establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species.[1] This reversible activation and deactivation process allows for simultaneous growth of all polymer chains, resulting in polymers with predictable molecular weights and narrow polydispersity indices (PDI).[2]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and widely used CRP method that employs a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate propagating polymer chains through a halogen atom transfer process.[3][4] The equilibrium between the active radical species and the dormant alkyl halide-terminated chains is the key to the controlled nature of this polymerization.[5]
The ATRP process involves a reversible redox reaction catalyzed by a transition metal complex. A dormant polymer chain with a terminal halogen (P-X) is activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br/Ligand), generating a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). This radical can then add to monomer units. The higher oxidation state metal complex can then deactivate the propagating radical, reforming the dormant species. This dynamic equilibrium heavily favors the dormant state, keeping the concentration of active radicals low and minimizing termination reactions.[5]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-Bromopropyl)morpholine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-(3-Bromopropyl)morpholine Hydrobromide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this N-alkylation procedure. Our goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your synthesis effectively.
The synthesis of N-substituted morpholines is a cornerstone reaction in medicinal chemistry, with the morpholine scaffold being a prevalent feature in many FDA-approved drugs due to its favorable pharmacokinetic properties.[1] The reaction of morpholine with 1,3-dibromopropane is a classic SN2 process intended to yield the mono-alkylated product, 4-(3-Bromopropyl)morpholine. However, the bifunctional nature of the alkylating agent and the persistent nucleophilicity of the nitrogen atom create pathways to several undesired side products. This guide will address these issues in a practical, question-and-answer format.
Core Synthesis Pathway
The desired reaction proceeds in two stages: initial N-alkylation followed by protonation to form the hydrobromide salt.
Caption: Desired reaction pathway for synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Question 1: My yield is significantly lower than expected, and I've isolated a high-boiling, viscous substance that appears to be a major byproduct. What is happening?
Answer: This is the most common issue in this synthesis and is almost certainly due to the formation of 1,3-di(morpholin-4-yl)propane . This occurs when a single molecule of 1,3-dibromopropane reacts with two molecules of morpholine.
Causality: The initial product, 4-(3-Bromopropyl)morpholine, is an intermediate in the formation of the di-substituted byproduct. If the concentration of morpholine is high relative to 1,3-dibromopropane, a second morpholine molecule can displace the remaining bromide from a different 1,3-dibromopropane molecule before all the initial morpholine has been mono-alkylated. More critically, the initially formed product, 4-(3-bromopropyl)morpholine, can react with the abundant morpholine starting material. However, the primary cause is a second substitution on the dibromopropane. This dialkylation is a competing reaction that consumes both your starting materials to produce an undesired impurity.
Caption: Competing reaction leading to byproduct formation.
Troubleshooting & Prevention:
-
Control Stoichiometry: The most effective solution is to use a significant excess of 1,3-dibromopropane (typically 3-5 equivalents). This ensures that a morpholine molecule is statistically far more likely to react with a fresh molecule of 1,3-dibromopropane than with the already-formed mono-alkylated product.
-
Slow Addition: Add the morpholine dropwise to a solution of 1,3-dibromopropane. This technique, known as high-dilution principle, keeps the instantaneous concentration of morpholine low, further suppressing the second substitution reaction.
-
Temperature Control: Run the reaction at a moderate temperature (e.g., reflux in a solvent like toluene or acetonitrile).[2] Excessively high temperatures can accelerate the rate of the second substitution.
Question 2: My final product fails to crystallize properly, remaining as a persistent oil or a sticky solid. NMR analysis shows multiple broad peaks. What is the impurity?
Answer: This issue typically points to two main culprits: the presence of the quaternary ammonium salt or a mixture of the desired product's free base and hydrobromide salt .
Causality:
-
Quaternization: The nitrogen atom in the desired product, 4-(3-Bromopropyl)morpholine, is still nucleophilic. It can attack another molecule of an alkylating agent (either the starting 1,3-dibromopropane or another product molecule) to form a quaternary ammonium salt.[3][4] This salt, often called a "quat," is highly ionic and can significantly disrupt the crystal lattice of your desired hydrobromide salt, acting as a crystallization inhibitor. This is more likely to occur if the reaction is overheated or run for an unnecessarily long time.
-
Incomplete Protonation: The final step is the formation of the hydrobromide salt. If an insufficient amount of HBr is used, or if the pH is not adequately acidic during workup, a portion of the product will remain as the oily free base. This mixture of salt and free base will not crystallize cleanly.
Troubleshooting & Prevention:
-
Purification Before Salting: After the initial reaction, perform a workup to remove the excess 1,3-dibromopropane (e.g., by vacuum distillation). The crude free base can then be purified by distillation under reduced pressure before forming the salt. This removes non-basic impurities.
-
Controlled Salt Formation: Dissolve the purified free base in a suitable solvent like isopropanol or ether. Add a stoichiometric amount of concentrated HBr or a solution of HBr in a compatible solvent dropwise while stirring. Monitor the pH to ensure it is acidic.
-
Recrystallization: The most robust method for obtaining a pure, crystalline product is recrystallization. A common and effective solvent system is isopropanol/diethyl ether. Dissolve the crude salt in a minimal amount of hot isopropanol and then slowly add ether until turbidity persists. Cooling this mixture will yield crystalline this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for this reaction?
-
A1: Solvents like acetonitrile, toluene, or methyl ethyl ketone (MEK) are commonly used. Acetonitrile is often preferred as it effectively dissolves the reactants and the intermediate morpholine hydrobromide that forms in situ, while still allowing for good reaction rates at reflux.
-
-
Q2: Can I use 1-bromo-3-chloropropane to reduce the formation of the di-substituted byproduct?
-
A2: Yes, this is an excellent strategy. The C-Cl bond is significantly less reactive than the C-Br bond in SN2 reactions. By using 1-bromo-3-chloropropane, the initial reaction will selectively occur at the more reactive brominated carbon.[2] This leaves the less reactive chlorinated end, making the second substitution to form the di-substituted product much less favorable under controlled conditions.
-
-
Q3: How can I easily distinguish the product from the main side product using ¹H NMR?
-
A3: The key difference is symmetry. The desired product, 4-(3-Bromopropyl)morpholine, is asymmetrical. The side product, 1,3-di(morpholin-4-yl)propane, is symmetrical. You will see a significant change in the integration of the morpholine protons relative to the propyl chain protons. For the desired product, the ratio of the 8 morpholine protons to the 6 propyl protons is 8:6 (or 4:3). For the side product, the ratio of the 16 morpholine protons to the 6 propyl protons is 16:6 (or 8:3).
-
Optimized Experimental Protocol
This protocol incorporates best practices to minimize side product formation.
Materials:
-
1,3-Dibromopropane (5.0 eq)
-
Morpholine (1.0 eq)
-
Acetonitrile (anhydrous)
-
Hydrobromic acid (48% aq. solution)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.
-
Charge the flask with 1,3-dibromopropane (5.0 eq) and anhydrous acetonitrile.
-
In the addition funnel, prepare a solution of morpholine (1.0 eq) in a small amount of acetonitrile.
-
Heat the flask contents to a gentle reflux.
-
Add the morpholine solution dropwise from the addition funnel over a period of 1-2 hours.
-
After the addition is complete, maintain the reflux for an additional 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile and the excess 1,3-dibromopropane.
-
Dissolve the resulting crude oil in diethyl ether and wash with water to remove any water-soluble salts. Dry the ether layer over anhydrous sodium sulfate.
-
Filter and concentrate the ether layer to yield the crude free base, 4-(3-Bromopropyl)morpholine.
-
Dissolve the crude free base in isopropanol. Cool the solution in an ice bath.
-
Slowly add one equivalent of 48% HBr dropwise with vigorous stirring. A white precipitate should form.
-
After addition, stir for another 30 minutes. Filter the solid product and wash with cold diethyl ether.
-
Recrystallize the solid from a hot isopropanol/diethyl ether mixture to obtain pure this compound as a white crystalline solid.
Data Summary Table
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinguishing Feature |
| 4-(3-Bromopropyl)morpholine | C₇H₁₄BrNO | 208.10[5] | Asymmetrical; ¹H NMR integration ratio of morpholine:propyl protons is ~8:6. |
| 4-(3-Bromopropyl)morpholine HBr | C₇H₁₅Br₂NO | 289.01[6][7] | White crystalline solid; desired product. |
| 1,3-di(morpholin-4-yl)propane | C₁₁H₂₂N₂O₂ | 214.31 | Symmetrical; ¹H NMR integration ratio of morpholine:propyl protons is ~16:6. |
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting synthesis issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 4-(3-Bromopropyl)morpholine | C7H14BrNO | CID 13034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
- 7. arctomsci.com [arctomsci.com]
troubleshooting peak tailing of morpholine compounds in HPLC
Welcome to the Technical Support Center for Troubleshooting Peak Tailing of Morpholine Compounds in HPLC. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides in-depth solutions to common chromatographic challenges encountered when analyzing morpholine and its derivatives. As Senior Application Scientists, we understand that achieving optimal peak symmetry is paramount for accurate quantification and robust analytical methods. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Understanding the Challenge: Why Does Morpholine Tail?
Morpholine is a basic, hydrophilic compound, a combination of properties that often leads to poor peak shapes in reversed-phase HPLC. The primary culprit behind this phenomenon is the interaction between the positively charged morpholine molecules (under acidic mobile phase conditions) and residual silanol groups on the surface of silica-based stationary phases. These silanol groups (Si-OH) can be deprotonated and carry a negative charge, leading to secondary ionic interactions that cause peak tailing.[1][2][3][4]
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant peak tailing with my morpholine compound on a standard C18 column. What is the most likely cause and my first troubleshooting step?
A1: The most probable cause is the interaction between your basic morpholine analyte and acidic residual silanol groups on the silica surface of your C18 column. [1][2][3][4] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Your first and often most effective troubleshooting step is to adjust the pH of your mobile phase. By lowering the pH, you can suppress the ionization of the silanol groups, minimizing the unwanted ionic interactions.
Experimental Protocol: Mobile Phase pH Adjustment
-
Initial Assessment: Note the current pH of your mobile phase and the corresponding peak asymmetry of your morpholine compound.
-
Acidification: Prepare a new mobile phase with a lower pH, typically between 2.5 and 3.5.[5] Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are common choices.[6][7]
-
Equilibration: Thoroughly equilibrate your column with the new mobile phase. This may take 20-30 column volumes.
-
Re-injection: Inject your morpholine standard and observe the peak shape. You should see a significant reduction in tailing.
Causality: At a low pH, the silanol groups are protonated (Si-OH) and therefore neutral. This eliminates the strong ionic attraction with the protonated morpholine, leading to a more uniform interaction with the stationary phase and a symmetrical peak.[3][5]
Q2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next move?
A2: If pH optimization alone is insufficient, consider the following strategies, which can be used individually or in combination:
-
Increase Buffer Concentration: A higher buffer concentration in your mobile phase can help to mask the residual silanol groups and further reduce secondary interactions.[3] Concentrations between 20 mM and 50 mM are often effective.[8]
-
Employ a "Sacrificial Base": Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be very effective. The TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively blocking them from your morpholine analyte. A typical concentration for TEA is 0.05 M.[11]
Data Presentation: Impact of Troubleshooting Strategies on Peak Asymmetry
| Troubleshooting Strategy | Typical Starting Asymmetry | Expected Asymmetry After Implementation |
| Mobile Phase pH Reduction (to pH < 3) | > 2.0 | 1.2 - 1.5 |
| Increased Buffer Concentration (20-50 mM) | 1.5 - 2.0 | 1.1 - 1.4 |
| Switching to an End-Capped Column | > 1.8 | 1.0 - 1.3 |
| Addition of a Sacrificial Base (e.g., TEA) | > 1.7 | 1.1 - 1.4 |
Note: These are typical values and can vary depending on the specific morpholine compound, column, and HPLC system.
Q3: My morpholine compound is very polar and has poor retention even with a highly aqueous mobile phase, along with peak tailing. Are there alternative column chemistries I should consider?
A3: Yes, for highly polar basic compounds like morpholine, conventional reversed-phase chromatography can be challenging. In such cases, alternative chromatographic modes can provide superior retention and peak shape.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for the retention and separation of polar compounds.[12][13] In HILIC, a polar stationary phase (such as bare silica or a bonded phase with polar functional groups) is used with a mobile phase rich in organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.
-
Mixed-Mode Chromatography (MMC): MMC columns possess stationary phases with both reversed-phase and ion-exchange functionalities.[7][14][15] This dual retention mechanism allows for the simultaneous separation of compounds with varying polarity and charge states. For morpholine, a mixed-mode column with cation-exchange properties would be particularly effective, providing strong retention and excellent peak shape without the need for ion-pairing reagents.[16]
Experimental Protocol: Switching to HILIC
-
Column Selection: Choose a HILIC column (e.g., bare silica, amide, or zwitterionic phase).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a high percentage of organic solvent (e.g., 90-95% acetonitrile) and a small percentage of aqueous buffer (e.g., 5-10% of 10 mM ammonium formate).
-
Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns. Ensure the column is thoroughly equilibrated before starting your analysis.
-
Sample Solvent: It is crucial to dissolve your sample in a solvent that is similar in composition to or weaker than the mobile phase to avoid peak distortion.
Mandatory Visualization: Troubleshooting Workflow for Morpholine Peak Tailing
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 6. quora.com [quora.com]
- 7. Dirty TFA | Separation Science [sepscience.com]
- 8. waters.com [waters.com]
- 9. chromtech.com [chromtech.com]
- 10. What is endcapping? [bangkai-silica.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. halocolumns.com [halocolumns.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. helixchrom.com [helixchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing the Synthesis of 4-(3-Bromopropyl)morpholine Hydrobromide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 4-(3-Bromopropyl)morpholine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into this synthetic procedure. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis. The synthesis of 4-(3-Bromopropyl)morpholine is typically achieved via the N-alkylation of morpholine with 1,3-dibromopropane. This is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] Understanding the factors that govern this mechanism is key to resolving issues.
Question: My reaction is extremely slow or appears to be stalled. What are the likely causes and how can I fix it?
Answer:
A sluggish or incomplete reaction is one of the most common hurdles. The root cause can usually be traced back to one of several key reaction parameters: temperature, solvent, or the role of the base.
-
Insufficient Temperature: The N-alkylation of amines is highly temperature-dependent. If the reaction mixture does not have enough thermal energy, the activation energy barrier for the nucleophilic attack will not be overcome at a practical rate.
-
Causality: In an SN2 reaction, bond formation and bond breaking occur simultaneously. Increasing the temperature increases the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate. Studies on related N-alkylations of morpholine clearly show that an increase in temperature leads to a significant increase in reactant conversion.[2][3]
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC. Be cautious, as excessive heat can promote side reactions. A common starting point for this reaction is refluxing in a suitable solvent like acetonitrile.
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing reactants and transition states.
-
Causality: For an SN2 reaction involving a neutral nucleophile (morpholine) and a neutral electrophile (1,3-dibromopropane), a polar aprotic solvent is ideal. These solvents (e.g., Acetonitrile, DMF, DMSO) can solvate the cation of the base (like K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it "free" and highly reactive. Using a protic solvent (like ethanol or water) can hydrogen-bond with the morpholine nitrogen, stabilizing it and reducing its nucleophilicity, thereby slowing the reaction.
-
Solution: Ensure you are using a dry, polar aprotic solvent. Acetonitrile is an excellent and common choice.
-
-
Ineffective or Insufficient Base: A base is crucial to scavenge the HBr that is co-generated during the alkylation of the secondary amine, morpholine. Without a base, the morpholine will be protonated to form morpholine hydrobromide, a non-nucleophilic species, which will halt the reaction.
-
Causality: The reaction generates one equivalent of acid. This acid will protonate the most basic species in the mixture, which is the starting morpholine. To drive the reaction to completion, this acid must be neutralized by a sacrificial base.
-
Solution: Use at least one equivalent of a non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and efficient choice. It is a solid, which can sometimes lead to mixing issues, so vigorous stirring is essential. Alternatively, a soluble organic base like triethylamine (TEA) can be used. Ensure the stoichiometry is correct; an insufficient amount of base is a common reason for incomplete conversion.[4]
-
Question: I'm observing a significant amount of a major byproduct. How do I identify it and suppress its formation?
Answer:
The most likely byproduct in this synthesis is the di-substituted product, 1,3-dimorpholinopropane. This occurs when a second molecule of morpholine reacts with the desired product, 4-(3-Bromopropyl)morpholine, displacing the remaining bromide.
-
Identification: This byproduct will have a significantly different polarity from your product and starting materials. On a TLC plate, it will likely have a lower Rf value (be more polar) than 1,3-dibromopropane but a higher Rf than the highly polar hydrobromide salt product. It can be definitively identified by GC-MS, where its mass will correspond to C₁₁H₂₂N₂O₂.
-
Suppression Strategies:
-
Adjust Reactant Stoichiometry: This is the most critical factor. To favor mono-alkylation, the reaction should be run with a significant excess of the dihalide, 1,3-dibromopropane. This ensures that a morpholine molecule is statistically more likely to encounter a molecule of 1,3-dibromopropane than a molecule of the mono-alkylated product. A 3 to 5-fold molar excess of 1,3-dibromopropane is a good starting point.
-
Slow Addition (Inverse Addition): Add the morpholine slowly to the solution containing the large excess of 1,3-dibromopropane and the base. This technique maintains a low concentration of the nucleophile, further minimizing the chance of a second alkylation event.
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting morpholine has been consumed. Monitor the reaction closely, and once complete, proceed with the workup to prevent the slow formation of the di-substituted byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism and what are the key steps?
A1: The synthesis of 4-(3-Bromopropyl)morpholine from morpholine and 1,3-dibromopropane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below.
Caption: SN2 mechanism for 4-(3-Bromopropyl)morpholine synthesis.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking one of the electrophilic terminal carbon atoms of 1,3-dibromopropane.
-
Transition State: A transient, high-energy state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.
-
Displacement: The C-Br bond breaks completely, with bromide acting as the leaving group, to form the free-base of the product and a molecule of hydrogen bromide (HBr).
-
Neutralization: The in-situ generated HBr is immediately neutralized by the base (e.g., K₂CO₃) present in the reaction mixture. This step is critical to prevent the protonation and deactivation of the starting morpholine.
-
Isolation: The reaction is typically worked up and then acidified with an aqueous solution of HBr to protonate the product's nitrogen, forming the stable and often crystalline hydrobromide salt.
Q2: How do different reaction parameters quantitatively affect the reaction time and yield?
A2: Optimizing this reaction is a balancing act. The following table summarizes the general effects of key parameters based on established principles of N-alkylation kinetics.[2][5][6]
| Parameter | Condition | Expected Effect on Reaction Time | Potential Risks & Considerations |
| Temperature | Low (e.g., 40-50 °C) | Very Slow | Reaction may not proceed to completion. |
| Moderate (e.g., 80 °C, Refluxing MeCN) | Optimal | Good balance of rate and selectivity. | |
| High (e.g., >100 °C) | Very Fast | Increased risk of byproduct formation and solvent decomposition. | |
| Molar Ratio | 1:1 (Morpholine:Dibromopropane) | Moderate | High probability of di-alkylation byproduct formation. |
| (Dibromopropane:Morpholine) | 3:1 to 5:1 | Optimal | Significantly suppresses di-alkylation, leading to higher product purity. |
| >5:1 | Fast (for morpholine consumption) | May complicate purification due to large excess of unreacted dibromopropane. | |
| Solvent | Polar Aprotic (Acetonitrile, DMF) | Optimal | Effectively solvates transition state without deactivating nucleophile. |
| Non-Polar (Toluene, Hexane) | Very Slow | Poor solubility of reactants and base. | |
| Polar Protic (Ethanol, Water) | Slow | Solvent hydrogen-bonds to and deactivates the morpholine nucleophile. |
Q3: What is the recommended troubleshooting workflow when a reaction fails?
A3: When faced with a failed or low-yielding reaction, a systematic approach is essential. The following workflow can help diagnose the issue efficiently.
Caption: Systematic troubleshooting workflow for the synthesis.
References
Technical Support Center: Recrystallization of Morpholine Salts
Welcome to the comprehensive technical guide for the recrystallization of morpholine salts. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of crystallizing these valuable compounds. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your purification processes with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when working with morpholine salts.
Q1: What are the primary challenges in crystallizing morpholine salts?
A: Crystallizing morpholine salts can present several hurdles. Common issues include the failure to obtain a solid crystalline product, the formation of oils or amorphous material ("oiling out"), low yields, and polymorphism—the existence of multiple crystal structures for the same compound.[1] Each polymorph can exhibit different physical properties, such as solubility and stability, which are critical in pharmaceutical development.[1]
Q2: Why does "oiling out" occur during the recrystallization of morpholine salts?
A: "Oiling out" is a phenomenon where the dissolved salt separates from the solution as a liquid (an oil) instead of a solid.[1][2] This typically happens under conditions of high supersaturation, where the concentration of the salt in the solution greatly exceeds its solubility.[2] Key factors that contribute to oiling out include cooling the solution too quickly, using a solvent in which the salt is excessively soluble, or starting with a very high concentration of the crude salt.[1][2] The resulting oil can trap impurities, leading to a final product with lower purity.[1]
Q3: How does the choice of the acidic counter-ion affect the crystallization of a morpholine salt?
A: The selection of the counter-ion is a critical factor as it significantly influences the physicochemical properties of the morpholine salt, including its solubility, stability, and melting point.[1] For instance, the hydrochloride salt of a morpholine derivative will have different crystallization characteristics compared to its succinate or tartrate salt.[1] The interaction between the morpholine base and the acidic counter-ion plays a key role in the formation and stability of the crystal lattice.[1]
Q4: What are the most common recrystallization techniques for morpholine salts?
A: The most frequently employed and effective techniques for recrystallizing morpholine salts are:
-
Cooling Crystallization: This method is ideal for salts that are significantly more soluble at higher temperatures.[1][3]
-
Anti-Solvent Crystallization: This technique is used when the salt is highly soluble in one solvent but poorly soluble in another miscible solvent.[1][3]
-
Diastereomeric Salt Crystallization: This is a specialized and powerful method for separating enantiomers of chiral morpholine derivatives.[3]
II. Troubleshooting Guide: From Oils to Crystals
This section provides in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: The solution "oiled out" instead of forming crystals.
This is one of the most common frustrations in recrystallization. As discussed, oiling out prevents the formation of pure, well-defined crystals.[1]
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Supersaturation | The concentration of the dissolved salt is too high for orderly crystal lattice formation.[2] | 1. Re-heat and Dilute: Warm the solution to redissolve the oil and add a small amount of additional solvent.[4][5] 2. Slow Down Cooling: A slower cooling rate allows the system more time in the metastable zone, which favors crystal growth over oil formation.[2] |
| Rapid Cooling | Quick temperature drops can shock the system into a state of high supersaturation.[2] | 1. Controlled Cooling: Allow the flask to cool slowly on the benchtop before moving to an ice bath. For sensitive systems, a programmable cooling ramp is ideal.[2][3] |
| Inappropriate Solvent System | The chosen solvent may be too good at dissolving the morpholine salt, even at lower temperatures. | 1. Change the Solvent: Experiment with solvents of different polarities.[1] If you're using a highly polar solvent like ethanol, try a slightly less polar one like isopropanol. 2. Introduce an Anti-Solvent: If the salt is very soluble, consider an anti-solvent approach.[1] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation process.[2] | 1. Pre-purification: If the crude material is highly impure, consider a preliminary purification step like an acid-base extraction for basic N-substituted morpholines.[6] |
Issue 2: No crystals have formed after cooling.
Sometimes, a clear solution remains even after prolonged cooling. This indicates that the solution is in a metastable, supersaturated state.[1]
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Supersaturation without Nucleation | The solution is ready to crystallize, but there are no nucleation sites for crystals to begin growing.[5] | 1. Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[1][7] 2. Add a Seed Crystal: Introduce a tiny crystal of the pure morpholine salt to the solution to initiate growth.[1][7] |
| Excess Solvent | Too much solvent was used, and the solution is not actually supersaturated at the current temperature.[1][5] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][4] |
| Insufficient Cooling | The temperature may not be low enough to induce crystallization. | 1. Extend Cooling Time/Lower Temperature: Ensure the solution has had adequate time at a low temperature, such as in an ice bath or refrigerator.[1] |
Issue 3: The recrystallization yield is very low.
A poor yield means a significant amount of your valuable compound is being lost.
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| High Solubility in Mother Liquor | The morpholine salt has significant solubility in the solvent even at low temperatures. | 1. Optimize Solvent Choice: Select a solvent where the salt has a large solubility difference between hot and cold conditions. 2. Use an Anti-Solvent: Adding an anti-solvent can help to precipitate more of the dissolved salt.[1] |
| Too Much Solvent Used | An excess of solvent will keep more of the salt dissolved.[1][4] | 1. Careful Dissolution: During the initial heating step, add just enough solvent to dissolve the solid and no more.[1] |
| Premature Filtration | The crystallization process may not have been complete before filtration. | 1. Allow Sufficient Time: Let the solution stand at a low temperature for several hours to maximize precipitation.[1] |
Issue 4: Different batches produce different crystal forms (Polymorphism).
Observing different crystal habits (e.g., needles vs. blocks) that have different analytical data (like PXRD) indicates polymorphism.[1]
Probable Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Varying Crystallization Conditions | Polymorphism is highly sensitive to changes in solvent, cooling rate, and agitation.[8] | 1. Standardize Your Protocol: Meticulously control all crystallization parameters between batches. 2. Implement Seeding: This is the most effective way to ensure the formation of the desired polymorph. Add a small amount of the target crystal form to your solution during the cooling phase.[1][2] |
| Solvent Effects | The solvent can influence which polymorphic form is thermodynamically favored.[8] | 1. Slurry Crystallization: If you have a mixture of forms, you can convert the less stable form to the more stable one by stirring the solid in a saturated solution for an extended period.[1] |
III. Experimental Protocols & Workflows
Here are detailed, step-by-step methodologies for the key recrystallization techniques.
Protocol 1: Cooling Crystallization
This technique is suitable when the morpholine salt's solubility significantly increases with temperature.[1][3]
-
Dissolution: In an appropriately sized flask, add the crude morpholine salt to your chosen solvent (e.g., isopropanol, ethanol).
-
Heating: Heat the mixture with stirring until the solid completely dissolves. If some solid remains, add a minimal amount of additional solvent until a clear solution is achieved. Avoid adding excess solvent.[1]
-
Cooling (Nucleation & Growth): Remove the flask from the heat and allow it to cool slowly toward room temperature. A controlled cooling rate (e.g., 5-10°C per hour) is recommended for optimal crystal growth.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[1]
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Gently wash the collected crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the crystals under a vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is obtained.[1]
Protocol 2: Anti-Solvent Crystallization
This method is effective when the morpholine salt is highly soluble in one solvent (the "good" solvent) but poorly soluble in another miscible solvent (the "anti-solvent").[1][3]
-
Dissolution: Dissolve the crude morpholine salt in a minimum amount of the "good" solvent (e.g., methanol, water) at room temperature to create a concentrated solution.[1]
-
Anti-Solvent Addition: While stirring, slowly add the anti-solvent (e.g., ethyl acetate, heptane). A slower addition rate typically produces larger, more well-defined crystals.[1][3]
-
Nucleation & Growth: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates that nucleation has started.[1]
-
Maturation: Stop the addition of the anti-solvent and allow the mixture to stir at a constant temperature for several hours to let the crystals grow.[1]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the anti-solvent for the washing step.[1]
Workflow Diagrams
A visual representation of the decision-making process and experimental workflows can clarify the procedures.
Caption: Decision tree for selecting a recrystallization method.
Caption: Step-by-step workflow for cooling crystallization.
IV. Solvent Selection Guide
The choice of solvent is paramount to successful recrystallization. An ideal solvent should dissolve the morpholine salt well at high temperatures but poorly at low temperatures.
General Solvent Suitability for Morpholine Salts:
| Solvent | Polarity | Common Use | Notes |
| Water | Very High | Cooling or Anti-Solvent | Very high solubility for many salts; often requires an anti-solvent.[1] |
| Methanol | High | Cooling Crystallization | Good solubility profile for many morpholine salts.[1] |
| Ethanol | High | Cooling Crystallization | A common and effective choice with a good temperature coefficient.[1] |
| Isopropanol (IPA) | Medium | Cooling Crystallization | Favorable profile; often provides a good balance of solubility.[1] |
| Acetonitrile | Medium | Cooling or Anti-Solvent | Can be used in either method depending on the specific salt.[1] |
| Ethyl Acetate | Low | Anti-Solvent | Morpholine salts typically have low solubility in this solvent.[1] |
| Heptane/Hexane | Very Low | Anti-Solvent | Excellent anti-solvents due to very poor salt solubility.[1] |
Note: This table provides general guidance. The optimal solvent system must be determined experimentally for each specific morpholine salt.
V. References
-
Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts. Benchchem. Available from: 1
-
Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives. Benchchem. Available from: 3
-
Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Benchchem. Available from: 2
-
Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions. Benchchem. Available from: 6
-
Inducing Recrystallization. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Troubleshooting. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
Problems with Recrystallisations. University of York. Available from: --INVALID-LINK--
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity... ACS Publications. Available from: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Managing the Hygroscopic Nature of 4-(3-Bromopropyl)morpholine Hydrobromide
Welcome to the technical support guide for 4-(3-Bromopropyl)morpholine hydrobromide (CAS 88806-06-8). This resource is designed for researchers, chemists, and pharmaceutical development professionals who utilize this valuable building block in their synthetic workflows. Its hygroscopic nature—the tendency to readily attract and absorb moisture from the atmosphere—presents specific handling and storage challenges that can impact experimental reproducibility and outcomes.[1][2][3] This guide provides in-depth, experience-based answers to frequently encountered issues, ensuring the integrity of your material and the success of your research.
Section 1: Frequently Asked Questions (FAQs) - The Basics
Q1: Is this compound actually hygroscopic?
A: While specific hygroscopicity data for this exact compound is not always detailed on supplier technical data sheets, its salt nature (hydrobromide) and the presence of heteroatoms make it susceptible to moisture absorption.[3][4] Best practice dictates treating it as a hygroscopic compound.[5] Recommended storage conditions, such as "store in a cool, dry place under an inert atmosphere," strongly suggest moisture sensitivity.[5][6]
Q2: What are the immediate signs that my sample has absorbed moisture?
A: The physical appearance of the compound is the first and most obvious indicator. Look for the following signs:
-
Clumping or Caking: The free-flowing powder will begin to form lumps or aggregates.[1][3]
-
"Melting" or Deliquescence: In environments with higher humidity, the solid may absorb so much water that it dissolves into a saturated solution, appearing as a gummy paste or liquid.[2][7] This phenomenon is known as deliquescence.
-
Weight Gain: If you are carefully weighing the compound on an analytical balance, you may observe the mass increasing over time as it absorbs atmospheric moisture.[8]
Q3: How does absorbed moisture affect the compound's utility in my experiments?
A: The presence of water can have significant and detrimental effects on your research:
-
Inaccurate Stoichiometry: The measured weight of the reagent will not be the true weight of the active compound, as it includes an unknown amount of water. This leads to errors in molar calculations and can negatively impact reaction yields and purity.[7]
-
Reaction Interference: Water can act as an unwanted nucleophile or base in many organic reactions, leading to the formation of hydrolysis byproducts and reducing the yield of the desired product.[5] This is particularly critical in moisture-sensitive reactions, such as those involving organometallics or strong bases.
-
Degradation: Over time, moisture can lead to the chemical degradation of the compound through hydrolysis.[5]
-
Inconsistent Results: The variable and often unknown water content will lead to poor reproducibility between experiments.
Section 2: Troubleshooting Guide - In the Lab
This section addresses specific problems you may encounter during the handling and use of this compound.
Issue 1: The material clumps up immediately upon opening the container.
Plausible Cause: The compound was exposed to ambient laboratory air with moderate to high humidity. Hygroscopic materials can begin absorbing moisture within seconds.[8]
Solution Workflow:
-
Work Quickly: Minimize the time the container is open to the atmosphere. Have all necessary spatulas, weighing paper, and flasks ready before opening the main container.[1]
-
Inert Atmosphere Handling: For moisture-sensitive applications, the best practice is to handle the compound inside a controlled-atmosphere glovebox with low humidity.[7][9][10]
-
Nitrogen/Argon Purge: If a glovebox is unavailable, you can create a localized inert atmosphere. Before opening, gently purge the head-space of the storage bottle with a stream of dry nitrogen or argon. Similarly, purge the reaction flask before and during the addition of the reagent.
Issue 2: My reaction yield is consistently lower than expected.
Plausible Cause: If other reaction parameters have been optimized, absorbed water from the this compound is a likely culprit, interfering with the reaction stoichiometry or mechanism.[5]
Troubleshooting Protocol:
-
Quantify Water Content: Determine the water content of your reagent to accurately adjust the amount used. The gold-standard method for this is Karl Fischer titration, which can precisely measure water content from ppm levels to 100%.[11][12][13][]
-
Drying the Reagent: If significant moisture is detected, the compound can be dried. A common method is to place the material in a vacuum oven at a gentle temperature (e.g., 40-50 °C) for several hours.[1][5] Caution: Ensure the temperature is well below the compound's melting or decomposition point. Always test on a small scale first.
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).
-
Inert Reaction Setup: Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) using Schlenk line techniques to prevent atmospheric moisture from entering the system.[7]
Workflow: Weighing and Dispensing Hygroscopic Reagents
References
- 1. tutorchase.com [tutorchase.com]
- 2. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 12. news-medical.net [news-medical.net]
- 13. Karl Fischer water content titration - Scharlab [scharlab.com]
Technical Support Center: A Guide to 4-(3-Bromopropyl)morpholine Hydrobromide
Introduction: 4-(3-Bromopropyl)morpholine hydrobromide is a valuable bifunctional reagent, incorporating a reactive primary bromide and a tertiary amine salt. It serves as a key building block in the synthesis of a wide range of pharmaceutical compounds and research chemicals. However, its utility is contingent on its purity and stability. Degradation not only reduces the effective concentration of the reagent but can also introduce impurities that complicate reaction workups and compromise the integrity of the final product. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for preventing, identifying, and troubleshooting issues related to the degradation of this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the optimal storage and handling conditions for this reagent?
A: Proper storage is the most critical factor in preventing degradation. The compound should be stored under controlled conditions to minimize exposure to atmospheric moisture, which can initiate hydrolysis.[1][2]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] | Low temperatures slow the rate of potential degradation reactions. While some suppliers may recommend freezer storage (-20°C) for the free base, refrigeration is standard for the more stable hydrobromide salt.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen)[2][3] | The compound is hygroscopic; an inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidation.[1][2] |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light, which can potentially catalyze degradation pathways. |
| Handling | In a well-ventilated area or fume hood.[5] | Avoids inhalation of the powder, which may cause respiratory irritation.[5] Use dry glassware and tools to prevent contamination with water. |
Q2: Is this compound particularly sensitive to moisture?
A: Yes. Like many amine hydrohalide salts, it is hygroscopic, meaning it readily absorbs moisture from the air.[1] The morpholine component itself is also hygroscopic.[6] Water can act as a nucleophile, leading to the slow hydrolysis of the C-Br bond to form the corresponding alcohol, 4-(3-hydroxypropyl)morpholine, and hydrobromic acid. This not only consumes the starting material but also alters the pH and stoichiometry of subsequent reactions.
Q3: How can I quickly assess the purity of a new or old bottle of the reagent?
A: A combination of physical observation and spectroscopic analysis is recommended.
-
Visual Inspection: The compound should be a white to off-white or light yellow crystalline powder.[1][2] Significant discoloration (e.g., turning brown or clumping) suggests potential degradation or moisture absorption.
-
Melting Point: A sharp melting point within the supplier's specified range (e.g., 210-214°C) is a good indicator of high purity.[2] A broad or depressed melting point often signifies the presence of impurities.
-
Spectroscopy: ¹H NMR is the most definitive method. The spectrum should show clean, well-defined peaks corresponding to the morpholine and propyl groups, with correct integrations. The presence of new peaks, especially in the 3.5-4.0 ppm region, could indicate the formation of the hydrolysis product.[7] For detecting volatile degradation products, gas chromatography (GC) is a highly sensitive technique.[8][9]
Q4: What are the best practices for weighing and dispensing the reagent?
A: To minimize exposure to the atmosphere, you should:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold powder.
-
Open the container under a stream of dry inert gas (argon or nitrogen).
-
Weigh the desired amount quickly into a dry, tared vessel.
-
Immediately reseal the main container, purge the headspace with inert gas, and return it to cold storage.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems that may arise during experimentation due to reagent degradation.
Q1: My reaction yield is consistently low, and the reaction seems sluggish. Could the reagent be the problem?
A: Yes, this is a classic symptom of using a degraded reagent.
-
Root Cause: The most likely culprit is hydrolysis. If a portion of your this compound has converted to 4-(3-hydroxypropyl)morpholine, the actual molar quantity of the active alkylating agent is lower than calculated. The hydroxyl-containing impurity will not participate in the desired alkylation reaction.
-
Troubleshooting Steps:
-
Verify Purity: Perform a purity check on your starting material using ¹H NMR or melting point analysis as described in FAQ Q3.
-
Use a Fresh Bottle: If possible, repeat the reaction with a new, unopened bottle of the reagent.
-
Purify the Reagent: If the material is deemed impure, it can be purified by recrystallization (see Protocol 3.2).
-
Q2: I'm observing an unexpected, non-polar spot on my TLC plate and a corresponding side product in my analysis. What could it be?
A: This could be the result of an elimination reaction, a common side reaction for alkyl halides.
-
Root Cause: Under basic conditions, especially with sterically hindered or non-nucleophilic bases, 4-(3-bromopropyl)morpholine can undergo E2 elimination to form 4-allyl-morpholine and HBr. This side product is more volatile and less polar than the starting material. This is particularly prevalent if the reaction is run at elevated temperatures.
-
Troubleshooting Steps:
-
Control Temperature: Run the reaction at the lowest effective temperature.
-
Base Selection: Choose your base carefully. A strong, non-nucleophilic base might favor elimination. Consider using a milder base like K₂CO₃ or NaHCO₃ if the reaction allows.
-
Slow Addition: Add the base or the alkylating agent slowly to the reaction mixture to avoid localized high concentrations and exotherms.
-
Q3: The reagent in my bottle has become a discolored, clumpy solid. Is it still usable?
A: Significant changes in physical appearance are a strong indicator of degradation and/or significant water absorption.[10]
-
Root Cause: Discoloration can arise from the slow formation of trace impurities or oxidation over long periods, especially if exposed to air and light.[10][11] Clumping is a clear sign of hygroscopicity, where the salt has absorbed enough atmospheric moisture to become sticky.[1]
-
Recommendation: It is highly inadvisable to use the reagent in this state for any reaction where stoichiometry and purity are critical. The water content alone will interfere with many reactions, and the presence of unknown degradation products can lead to unpredictable outcomes. The best course of action is to discard the material according to safety protocols and procure a fresh supply. If this is not possible, purification via recrystallization is necessary, but a significant loss of material should be expected.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways discussed.
Caption: Primary degradation routes for 4-(3-Bromopropyl)morpholine HBr.
Section 3: Key Experimental Protocols
This section provides validated, step-by-step methods for assessing purity and performing purification.
Protocol 3.1: Purity Assessment by ¹H NMR
This protocol allows for the quantitative assessment of the reagent's purity and the identification of common impurities.
-
Sample Preparation: Accurately weigh ~10-15 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for seeing exchangeable protons, while DMSO-d₆ can provide a cleaner baseline if water is not the solvent of interest.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard with a singlet peak in a clear region of the spectrum (e.g., dimethyl sulfone).
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 value for quantitative accuracy.
-
Analysis:
-
Confirm Structure: Identify the characteristic peaks for the bromopropyl and morpholine protons.
-
Check for Impurities: Look for peaks corresponding to the hydrolysis product (a triplet around 3.5-3.6 ppm for the -CH₂OH) or the elimination product (vinylic protons between 5-6 ppm).
-
Quantify: Compare the integration of the starting material peaks to those of any impurities and the internal standard (if used).
-
Protocol 3.2: Purification by Recrystallization
If the reagent is found to be impure, recrystallization can be an effective method of purification.[10][11] Amine salts are often amenable to recrystallization from polar protic solvents or solvent mixtures.[12][13]
-
Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, is often effective. The goal is to find a system where the compound is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the impure compound in the minimum amount of the hot primary solvent (e.g., ethanol or isopropanol). Use a hot plate with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Slowly add the anti-solvent (e.g., diethyl ether or cold water) dropwise to the hot solution until it becomes faintly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum, preferably in a desiccator with a drying agent like P₂O₅, to remove all traces of solvent and moisture.
Workflow for Troubleshooting Reaction Failure
This diagram outlines the logical steps to diagnose issues potentially caused by the reagent.
Caption: Logical workflow for troubleshooting reactions involving the reagent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Morpholine Hydrobromide | 6377-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 125422-83-5|4-(3-Bromopropyl)morpholine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. Morpholine (EHC 179, 1996) [inchem.org]
- 7. brainkart.com [brainkart.com]
- 8. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Solvent Selection for 4-(3-Bromopropyl)morpholine Hydrobromide Reactions
Welcome to our dedicated technical support guide for optimizing reactions involving 4-(3-bromopropyl)morpholine hydrobromide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven advice to navigate the nuances of solvent selection for this versatile reagent. Our goal is to move beyond simple protocol recitation and delve into the fundamental principles that govern reaction success, ensuring your experiments are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with this compound is sluggish or failing. Could the solvent be the culprit?
A1: Absolutely. Solvent choice is paramount in N-alkylation reactions, which typically proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. The solvent not only needs to dissolve the reactants but also influences the reactivity of the nucleophile.
This compound is a salt, and its solubility can be limited in non-polar organic solvents. Furthermore, for the alkylation to occur, the nucleophile (e.g., a primary or secondary amine) must be sufficiently reactive to attack the electrophilic carbon of the bromopropyl group.
The hydrobromide salt form means that at least one equivalent of a base is required to neutralize the HBr and free the morpholine nitrogen if it's intended to be the nucleophile. If you are alkylating a different nucleophile, you will still need a base to deprotonate it or to scavenge the HBr generated during the reaction.
For SN2 reactions, polar aprotic solvents are generally the best choice.[1][2] These solvents can dissolve ionic species like your hydrobromide salt and the deprotonated nucleophile, but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "free" and highly reactive.[1]
Commonly Recommended Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Acetone
In contrast, polar protic solvents (like water, methanol, or ethanol) can solvate and stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down or even preventing the SN2 reaction.[1][3] For instance, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone than in methanol.[3][4]
Q2: I'm observing significant side product formation. How can my solvent choice mitigate this?
A2: Side reactions are a common hurdle. With 4-(3-bromopropyl)morpholine, a potential side reaction is intramolecular cyclization, especially if a strong, sterically unhindered base is used, which could lead to the formation of a quaternary morpholinium species. The choice of solvent can influence the rates of competing reactions.
By selecting a solvent that preferentially promotes the desired intermolecular SN2 reaction, you can often minimize side product formation. As mentioned, polar aprotic solvents are ideal for this.[2][5] If you are using a less nucleophilic substrate, gentle heating might be necessary, but this can also promote side reactions. Therefore, starting with an optimal solvent system at a lower temperature is a prudent strategy.
Q3: What is the role of a base in these reactions, and how does it relate to solvent selection?
A3: A base is crucial for several reasons. Since the starting material is a hydrobromide salt, a base is needed to neutralize the acid and free the tertiary amine. If you are reacting it with another amine (a nucleophile), a base is also required to deprotonate the nucleophile, increasing its reactivity.
Common bases include:
-
Potassium carbonate (K₂CO₃)
-
Sodium carbonate (Na₂CO₃)
-
Triethylamine (Et₃N)
-
Diisopropylethylamine (DIPEA)
The solubility of these bases in your chosen solvent is critical. Inorganic bases like potassium carbonate have better solubility in polar aprotic solvents like DMF, which can lead to faster and more complete reactions.[6][7] If you are using a less polar solvent, an organic base like triethylamine might be more suitable.
Q4: Can I use a two-phase system with a phase-transfer catalyst?
A4: Yes, this is an excellent strategy, particularly for large-scale reactions where the use of large volumes of dipolar aprotic solvents may be undesirable from a green chemistry perspective.[8][9] Phase-transfer catalysis (PTC) allows for reactions between reactants in different phases (e.g., an aqueous phase containing an inorganic base and an organic phase with the alkylating agent and nucleophile).[10]
A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[11][12] This approach can allow for the use of more environmentally friendly solvents like toluene or MTBE.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Poor Solubility of Reactants: The hydrobromide salt or the base may not be soluble in the chosen solvent. 2. Inappropriate Solvent Type: Use of a polar protic solvent is hindering the SN2 reaction. 3. Insufficient Base: The nucleophile is not sufficiently deprotonated, or the hydrobromide is not neutralized. | 1. Switch to a polar aprotic solvent like DMF or acetonitrile to improve solubility.[6][7] 2. Ensure you are using a polar aprotic solvent to maximize nucleophile reactivity.[1][2] 3. Use at least 2-3 equivalents of a suitable base like K₂CO₃. |
| Formation of Multiple Products | 1. Over-alkylation: The mono-alkylated product is more nucleophilic than the starting material. 2. Side Reactions: Intramolecular cyclization or other side reactions may be occurring. | 1. If alkylating a primary amine, consider slow, dropwise addition of the this compound solution.[13] 2. Optimize the reaction temperature; start at room temperature before attempting to heat. A well-chosen polar aprotic solvent should facilitate the reaction at a lower temperature. |
| Reaction Stalls | 1. Insoluble Byproducts: Formation of insoluble salts can coat the reactants and halt the reaction. 2. Reversible Reaction: The reaction may be reaching equilibrium. | 1. Ensure vigorous stirring. Consider a solvent that can dissolve both reactants and byproducts. 2. Ensure a sufficient excess of the base is used to drive the reaction forward by neutralizing the generated acid. |
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol provides a general method for the alkylation of a secondary amine nucleophile.
Materials:
-
Secondary amine (e.g., piperidine) (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous DMF.
-
Add the anhydrous potassium carbonate to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add the this compound to the reaction mixture in one portion.
-
Stir the reaction at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Add water to the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Solvent Selection
The choice of solvent is a critical decision point in your experimental design. The following workflow can help guide your selection process.
References
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. iajpr.com [iajpr.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms with 4-(3-Bromopropyl)morpholine Hydrobromide
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing reaction exotherms when utilizing 4-(3-bromopropyl)morpholine hydrobromide in your synthetic protocols. N-alkylation reactions are fundamental in the synthesis of a vast array of biologically active molecules, with morpholine derivatives being particularly prevalent in pharmaceuticals due to their favorable physicochemical properties.[1] However, the N-alkylation step, particularly with reactive alkyl halides, can be accompanied by significant heat evolution, posing a potential safety risk if not properly controlled.[2][3][4][5]
This document provides a comprehensive, question-and-answer-based troubleshooting guide and frequently asked questions (FAQs) to empower you to anticipate, manage, and mitigate thermal hazards associated with this versatile reagent. Our approach is grounded in established principles of chemical engineering, reaction kinetics, and extensive field-proven insights to ensure the scientific integrity and safety of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a hydrobromide salt?
A1: 4-(3-Bromopropyl)morpholine is a bifunctional molecule containing a tertiary amine (the morpholine nitrogen) and a primary alkyl bromide. This structure makes it a valuable reagent for introducing a morpholinopropyl moiety onto a nucleophilic substrate, a common strategy in medicinal chemistry.[1] It is often supplied as a hydrobromide salt to improve its stability and handling characteristics. The salt form is typically a crystalline solid, which is less volatile and easier to weigh and dispense accurately compared to the corresponding free base.
Q2: Why are N-alkylation reactions with this compound exothermic?
A2: The exothermicity of this reaction stems from the formation of a stable carbon-nucleophile bond and a salt byproduct, which is an energetically favorable process. The reaction is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom attached to the bromine, displacing the bromide ion. The overall enthalpy change (ΔH) for this type of reaction is negative, indicating the release of heat. While specific calorimetric data for this exact reaction is not widely published, analogous N-alkylation reactions are known to be exothermic.[2][4][5]
Q3: What are the primary safety concerns associated with uncontrolled exotherms in this reaction?
A3: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the rate of heat generation exceeds the rate of heat removal.[2][4][5][6] This can result in:
-
Rapid temperature and pressure increase: This can exceed the limits of the reaction vessel, leading to a potential rupture and release of hazardous materials.
-
Solvent boiling: This can cause a sudden increase in pressure and potential loss of containment.
-
Side reactions and decomposition: At elevated temperatures, undesirable side reactions or decomposition of reactants, products, or solvents can occur, potentially generating toxic or flammable gases.
-
Reduced product yield and purity: Poor temperature control can lead to the formation of impurities and a decrease in the overall efficiency of the synthesis.
Troubleshooting Guide: Managing Reaction Exotherms
This section provides a detailed, question-and-answer-based guide to troubleshoot and manage potential exothermic events during your experiments.
Issue 1: Rapid and Uncontrolled Temperature Increase Upon Reagent Addition
Q: I observed a sudden and significant temperature spike immediately after adding my nucleophile/base to the solution of this compound. What is happening and how can I prevent this?
A: This is a classic sign of an uncontrolled exothermic reaction. The rapid heat release is likely due to a high initial reaction rate. Several factors can contribute to this, and the following troubleshooting steps will help you regain control.
Causality and Mitigation Strategies:
-
Rate of Addition: The most immediate and effective control measure is to slow down the rate of reagent addition. Adding the nucleophile or base dropwise allows the cooling system of your reactor to dissipate the generated heat as the reaction proceeds, preventing accumulation.
-
Initial Reaction Temperature: Starting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) provides a larger temperature sink and slows down the initial reaction kinetics. The reaction can then be allowed to slowly warm to the desired temperature.
-
Concentration: High concentrations of reactants will lead to a faster reaction rate and more heat generated per unit volume. Consider diluting the reaction mixture.
-
Mixing: Inefficient mixing can create localized "hot spots" where the concentration of reactants is high, leading to a rapid exotherm. Ensure vigorous and efficient stirring throughout the addition and the course of the reaction.
Experimental Protocol: Controlled Reagent Addition
-
Setup: Equip your reaction vessel with a cooling bath (e.g., ice-water or dry ice-acetone), a thermometer, a magnetic or overhead stirrer, and an addition funnel.
-
Initial Cooling: Cool the solution of this compound and solvent to the desired starting temperature (e.g., 0 °C).
-
Slow Addition: Add the nucleophile or base solution dropwise from the addition funnel over a prolonged period (e.g., 30-60 minutes or longer for larger scale reactions).
-
Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming at a slower rate.
Issue 2: Delayed Exotherm or "Induction Period" Followed by a Runaway
Q: The reaction seemed to be proceeding slowly at first, but then the temperature suddenly increased dramatically after a certain period. What causes this delayed exotherm?
A: A delayed exotherm can be more dangerous than an immediate one as it may provide a false sense of security. This phenomenon can be attributed to several factors.
Causality and Mitigation Strategies:
-
Incomplete Dissolution/Heterogeneous Mixture: If one of the reactants, particularly the base (e.g., potassium carbonate), has poor solubility in the reaction solvent, the reaction may initially be slow. As the reaction proceeds, the formation of soluble byproducts might increase the solubility of the base, leading to a sudden acceleration of the reaction.
-
Autocatalysis: In some cases, a product of the reaction can act as a catalyst for the reaction itself, leading to an exponential increase in the reaction rate.
-
Mass Transfer Limitations: In a poorly mixed heterogeneous reaction, the reaction rate is limited by the diffusion of reactants to the surface of the solid. If the stirring is improved or the solid particles break down, the surface area increases, leading to a sudden increase in the reaction rate.
Troubleshooting Steps:
-
Solvent Selection: Choose a solvent system in which all reactants have adequate solubility. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.[7][8]
-
Phase Transfer Catalysis: For heterogeneous reactions, the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the anionic nucleophile from the solid phase to the liquid phase, leading to a more controlled and predictable reaction rate.
-
Base Selection: Consider using a homogeneous organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) if solubility is a major concern. However, be mindful that these can also be nucleophilic and may lead to side reactions.
Issue 3: Higher Than Expected Exotherm Even with Slow Addition
Q: Even with controlled addition, the reaction generates more heat than I anticipated, making it difficult to maintain the target temperature. What could be the underlying cause?
A: A higher-than-expected exotherm can be a sign of side reactions or an underestimation of the reaction's enthalpy.
Causality and Mitigation Strategies:
-
Over-alkylation: The N-alkylated product can sometimes be more nucleophilic than the starting amine, leading to a second alkylation reaction. This is particularly relevant if the nucleophile is a primary or secondary amine. This secondary reaction will also contribute to the overall heat generated.
-
Elimination Reactions: Under strongly basic conditions and at elevated temperatures, elimination reactions can compete with substitution, which may have a different thermal profile.
-
Reaction with Solvent: Some solvents, like DMF, can decompose at elevated temperatures, especially in the presence of strong bases, which can be an exothermic process.[4]
Troubleshooting and Optimization:
-
Stoichiometry Control: Use a precise stoichiometry of reactants. An excess of the alkylating agent can promote over-alkylation.
-
Calorimetry Studies: For process development and scale-up, performing reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) is highly recommended. This will provide crucial data on the heat of reaction, heat flow, and the maximum temperature of the synthesis reaction (MTSR), allowing for a robust thermal hazard assessment.[9][10]
-
Choice of Base: The strength and nature of the base can influence the reaction pathway. A weaker base may favor the desired N-alkylation over elimination.
Table 1: Influence of Key Parameters on Exotherm Control
| Parameter | Impact on Exotherm | Recommended Action for Better Control | Rationale |
| Addition Rate | High | Slow, dropwise addition | Allows for continuous heat removal, preventing accumulation. |
| Temperature | High | Lower initial temperature (0 °C or below) | Reduces initial reaction rate, providing a larger safety margin. |
| Concentration | High | Dilute the reaction mixture | Decreases the rate of heat generation per unit volume. |
| Mixing | Poor | Ensure vigorous and efficient stirring | Prevents localized hot spots and ensures uniform temperature distribution. |
| Base Solubility | Low | Choose a solvent with good solubility for all reactants or use a phase transfer catalyst | Promotes a more controlled and predictable reaction rate. |
Visualizing the Workflow for Exotherm Management
The following diagram illustrates a logical workflow for assessing and managing the exothermic potential of a reaction involving this compound.
Caption: Workflow for managing exotherms in N-alkylation reactions.
In-Depth Experimental Protocol: A Self-Validating System
This protocol for a generic N-alkylation of a primary amine with this compound is designed as a self-validating system, with built-in checks to ensure thermal control.
Materials:
-
This compound
-
Primary amine (nucleophile)
-
Potassium carbonate (base)
-
Acetonitrile (solvent)
-
Reaction vessel with magnetic stirrer, thermometer, and addition funnel
-
Cooling bath (ice-water)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine this compound (1.0 eq) and potassium carbonate (2.2 eq). Add acetonitrile to achieve a concentration of approximately 0.5 M.
-
Initial Cooling: Place the reaction vessel in an ice-water bath and stir the suspension for 15-20 minutes to ensure the temperature equilibrates to 0-5 °C.
-
Nucleophile Addition: Dissolve the primary amine (1.05 eq) in acetonitrile in an addition funnel. Add the amine solution to the reaction mixture dropwise over a period of at least 30 minutes.
-
Temperature Monitoring: Continuously monitor the internal reaction temperature. The temperature should not be allowed to rise more than 5 °C above the initial temperature during the addition. If it does, pause the addition until the temperature stabilizes.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Then, remove the cooling bath and let the reaction slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the filter cake with acetonitrile. The filtrate can then be concentrated and the product purified by standard methods (e.g., column chromatography).
Self-Validation Checks:
-
Temperature Log: Maintain a log of the reaction temperature at regular intervals. A stable temperature profile during addition is an indicator of a well-controlled reaction.
-
Visual Observation: Note any changes in the appearance of the reaction mixture (e.g., color change, dissolution of solids).
-
In-Process Controls (IPC): Take small aliquots of the reaction mixture at different time points to monitor the conversion and the formation of any byproducts by TLC or LC-MS.
Conclusion
The successful and safe execution of N-alkylation reactions using this compound hinges on a thorough understanding and proactive management of the reaction exotherm. By implementing the strategies outlined in this guide—controlling addition rates, optimizing temperature and concentration, and making informed choices about solvents and bases—researchers can significantly mitigate the risks associated with thermal hazards. For any scale-up activities, a comprehensive thermal hazard assessment, including reaction calorimetry, is not just recommended but essential for ensuring a safe and robust process.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ1283515 - Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies, Journal of Chemical Education, 2021-Jan [eric.ed.gov]
- 4. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Technical Support Center: A Guide to Scaling Up Reactions with 4-(3-Bromopropyl)morpholine Hydrobromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(3-bromopropyl)morpholine hydrobromide. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to help you successfully scale up your N-alkylation reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to anticipate and overcome common challenges in process development.
Introduction: The Chemistry and Challenges of Scaling Up
This compound is a key building block in organic synthesis, frequently used to introduce a morpholinopropyl moiety into a target molecule. This is typically achieved through a nucleophilic substitution reaction where a nucleophile, such as a primary or secondary amine, displaces the bromide. While this reaction is generally straightforward on a lab scale, scaling up presents several challenges that can impact yield, purity, and safety.
Key challenges in scaling up N-alkylation reactions include:
-
Over-alkylation: The mono-alkylated product can often be more nucleophilic than the starting material, leading to the formation of undesired di-alkylated byproducts.[1]
-
Exothermic reactions: N-alkylation reactions can be highly exothermic, and improper heat management at scale can lead to runaway reactions and the formation of degradation products.
-
Mixing and solubility: Ensuring adequate mixing of reactants, especially when dealing with slurries or multi-phasic systems, is critical for consistent reaction progress. The solubility of this compound can also be a limiting factor in certain solvent systems.
-
Work-up and purification: Isolating the desired product from large volumes of reaction mixture and removing impurities can be complex and require optimization.
This guide will address these challenges in a practical question-and-answer format, providing you with the knowledge to confidently scale up your reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up of N-alkylation reactions with this compound.
Reaction Kinetics and Control
Q1: My reaction is very slow or stalls before completion. How can I improve the reaction rate?
A1: Several factors can contribute to a sluggish reaction. Consider the following troubleshooting steps:
-
Increase Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. Gradually increase the temperature while carefully monitoring for byproduct formation. However, be cautious as excessive heat can lead to decomposition.
-
Solvent Choice: The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally good choices as they can solvate the reactants and facilitate the SN2 reaction. If solubility of your starting materials is an issue, consider a different solvent system.[2]
-
Catalytic Additives: Adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction. The iodide in-situ converts the alkyl bromide to the more reactive alkyl iodide via the Finkelstein reaction.
-
Base Selection: The choice and solubility of the base are critical. If using a heterogeneous base like potassium carbonate (K₂CO₃), ensure efficient stirring to maximize surface area. For better solubility, consider using cesium carbonate (Cs₂CO₃) or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
Q2: I am observing a significant amount of the di-alkylation byproduct. How can I improve selectivity for the mono-alkylated product?
A2: Over-alkylation is a common problem when the mono-alkylated product is more nucleophilic than the starting amine.[1] To favor mono-alkylation:
-
Control Stoichiometry: Use a molar excess of the nucleophile relative to this compound. This will increase the probability of the alkylating agent reacting with the starting material rather than the product.
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the nucleophile. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation, which may have a higher activation energy.
-
Phase-Transfer Catalysis (PTC): For reactions involving a solid-liquid or liquid-liquid phase, a phase-transfer catalyst can be highly effective in promoting the desired reaction under milder conditions, which can improve selectivity.
Work-up and Purification
Q3: My product seems to be water-soluble, and I'm losing it during the aqueous work-up. What can I do?
A3: The morpholine moiety can impart some water solubility to the product. To minimize losses during extraction:
-
Brine Washes: Use saturated sodium chloride (brine) solution for aqueous washes. This reduces the solubility of organic compounds in the aqueous layer.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.
-
pH Adjustment: If your product is basic, you can adjust the pH of the aqueous layer to suppress its protonation and reduce its solubility.
-
Solvent Evaporation: If possible, consider removing the reaction solvent under reduced pressure before the work-up. This can simplify the extraction process.
Q4: I am having difficulty purifying my product by column chromatography at a large scale. Are there alternatives?
A4: Large-scale column chromatography can be resource-intensive. Consider these alternatives:
-
Crystallization/Recrystallization: This is often the most efficient and scalable method for purifying solid products.[3] A systematic solvent screen is crucial to find a solvent system where the product has high solubility at an elevated temperature and low solubility at room temperature or below.[4]
-
Distillation: If your product is a thermally stable liquid, vacuum distillation can be an excellent purification method for large quantities.
-
Acid/Base Extraction: If your product has a basic nitrogen atom (from the morpholine ring), you can perform an acid wash to extract it into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and re-extract your purified product with an organic solvent.
Safety and Handling
Q5: Are there any significant safety hazards I should be aware of when scaling up this reaction?
A5: Yes, there are several critical safety considerations for scaling up N-alkylation reactions:
-
Exothermicity: These reactions can generate a significant amount of heat.[5] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have adequate cooling capacity and to monitor the internal reaction temperature closely. Consider adding the alkylating agent portion-wise or via a syringe pump to control the rate of heat generation.
-
Reagent Handling: this compound is an irritant.[6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Safety: Be aware of the flammability and toxicity of your chosen solvent. Ensure your reaction setup is properly grounded to prevent static discharge, especially when working with flammable solvents.
Experimental Protocols
The following is a representative protocol for the N-alkylation of a secondary amine with 4-(3-bromopropyl)morpholine. This should be adapted and optimized for your specific substrate and scale.
Synthesis of N-(3-Morpholinopropyl)dibenzylamine
Materials:
-
Dibenzylamine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator
-
Addition funnel
-
Separatory funnel (appropriate for the scale)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: To the jacketed reactor, charge dibenzylamine (1.0 eq.), potassium carbonate (2.5 eq.), and potassium iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the reactor. The volume should be sufficient to create a stirrable slurry.
-
Heating: Begin stirring and heat the mixture to reflux (approximately 82°C).
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Slowly add this solution to the refluxing reaction mixture via the addition funnel over 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Aqueous Work-up: Dissolve the crude residue in ethyl acetate. Wash with water and then with brine.
-
Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by vacuum distillation if it is a liquid.
Data and Visualizations
Table 1: Impact of Base and Solvent on N-Alkylation Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetone | Reflux | 24 | 65 |
| 2 | K₂CO₃ (2.0) | Acetonitrile | Reflux | 12 | 85 |
| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 8 | 92 |
| 4 | TEA (3.0) | DMF | 90 | 10 | 78 |
| 5 | DIPEA (2.5) | DMSO | 100 | 6 | 88 |
Note: Yields are representative and will vary depending on the specific substrate.
Diagram 1: General Workflow for Scaling Up N-Alkylation
Caption: A logical workflow for scaling up N-alkylation reactions.
Diagram 2: Troubleshooting Common Issues
Caption: A troubleshooting guide for common scale-up issues.
References
Validation & Comparative
A Tale of Two Halogens: A Comparative Guide to 4-(3-Bromopropyl)morpholine Hydrobromide and 4-(3-Chloropropyl)morpholine in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a cornerstone of efficient and successful synthetic campaigns. When the introduction of a morpholinopropyl moiety is required—a common structural motif in many biologically active compounds—chemists are often faced with a choice between two workhorse reagents: 4-(3-bromopropyl)morpholine hydrobromide and 4-(3-chloropropyl)morpholine, often used as its hydrochloride salt. While seemingly similar, the choice between the bromo- and chloro- derivatives has significant practical implications for reaction kinetics, process conditions, and overall cost. This guide provides a detailed, evidence-based comparison to inform the strategic selection of the optimal reagent for your specific synthetic needs.
The Decisive Factor: Leaving Group Ability and its Impact on Reactivity
The fundamental difference between these two reagents lies in the identity of the halogen atom, which functions as a leaving group in the nucleophilic substitution reactions they typically undergo. The well-established principles of physical organic chemistry dictate that bromide is a superior leaving group compared to chloride. This is attributed to bromide being a weaker base and more polarizable than chloride, which stabilizes the forming negative charge in the transition state of a nucleophilic attack.
In the context of SN2 reactions, the rate of reaction is directly proportional to the ability of the leaving group to depart. Consequently, the carbon-bromine bond in 4-(3-bromopropyl)morpholine is more readily cleaved by a nucleophile than the carbon-chlorine bond in its chloro- counterpart. This translates to inherently faster reaction rates for the bromo- derivative under identical conditions.
Head-to-Head: A Comparative Overview
Table 1: Comparative Performance in Nucleophilic Substitution Reactions
| Feature | This compound | 4-(3-Chloropropyl)morpholine (or its HCl salt) |
| Reactivity | High | Moderate |
| Typical Reaction Temperature | Lower (e.g., 60-80 °C) | Higher (e.g., 80-120 °C) |
| Typical Reaction Time | Shorter | Longer |
| Yield | Generally high | Good, but may require more forcing conditions |
| Substrate Scope | Broader, including less reactive nucleophiles and thermally sensitive substrates | More suited for robust substrates that can tolerate higher temperatures |
| Side Reactions | Lower propensity for side reactions due to milder conditions | Higher potential for elimination and other side reactions at elevated temperatures |
| Cost | Generally higher | More cost-effective |
Experimental Protocols: A Practical Illustration
To provide a concrete understanding of the practical differences, the following are representative protocols for the N-alkylation of a secondary amine, a common application for these reagents.
Protocol 1: N-Alkylation with this compound
This protocol leverages the higher reactivity of the bromo- derivative, allowing for more moderate reaction conditions.
Caption: Workflow for N-alkylation using the more reactive bromo- derivative.
Detailed Steps:
-
In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and a suitable base such as potassium carbonate (2.0-3.0 equivalents) in an appropriate solvent like acetonitrile or DMF.
-
Add this compound (1.1-1.5 equivalents) to the stirred mixture.
-
Heat the reaction mixture to a moderate temperature, typically in the range of 60-80 °C.
-
Monitor the disappearance of the starting amine using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated morpholine.
Protocol 2: N-Alkylation with 4-(3-Chloropropyl)morpholine Hydrochloride
This protocol requires more forcing conditions to compensate for the lower reactivity of the chloro- derivative.
References
Introduction: The Critical Role of Alkylating Agent Reactivity
An In-Depth Guide to Comparing the Reactivity of Alkylating Agents with Morpholine for Researchers and Drug Development Professionals
In the realms of medicinal chemistry and drug development, the reactivity of alkylating agents is a paramount parameter. These electrophilic compounds are fundamental to the synthesis of a vast array of pharmaceuticals, acting as key building blocks in the construction of complex molecular architectures. However, their utility is intrinsically linked to their reactivity; a factor that must be precisely understood and controlled. Overly reactive agents can lead to non-specific binding, off-target effects, and potential toxicity, while agents with insufficient reactivity may fail to undergo the desired transformation, resulting in poor yields and inefficient processes.
Morpholine, a secondary amine, serves as an excellent model nucleophile for gauging the reactivity of alkylating agents. Its stable structure and well-defined nucleophilicity provide a consistent benchmark, allowing for the direct comparison of various alkylating agents under standardized conditions. This guide provides a comprehensive comparison of the reactivity of common alkylating agents with morpholine, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Mechanism: Nucleophilic Substitution
The reaction between an alkylating agent and morpholine proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group. The facility of this reaction is governed by several factors, including the nature of the leaving group, the structure of the alkyl group, and the reaction conditions.
A Senior Application Scientist's Guide to the Purity Validation of 4-(3-Bromopropyl)morpholine Hydrobromide by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable results. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 4-(3-Bromopropyl)morpholine hydrobromide purity, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Critical Role of Purity for this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive alkyl bromide and a morpholine moiety, makes it a versatile reagent. However, the presence of impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences, including altered reaction kinetics, the formation of undesired side products, and compromised biological activity of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and specificity.[1] The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a polar compound like this compound, a reversed-phase HPLC method is typically the most effective approach.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the typical workflow for HPLC purity validation.
Detailed Step-by-Step HPLC Protocol
This protocol is a robust starting point for the validation of this compound purity. The choices of column, mobile phase, and detection wavelength are based on the physicochemical properties of the analyte (a polar, UV-absorbing compound).
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (A good starting point for polar analytes).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is recommended to ensure good peak shape and resolution from potential impurities.
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (chosen for detecting the morpholine moiety which has low UV absorbance).
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Diluent: Mobile phase at initial conditions (95% A, 5% B).
-
Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL solution.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Spiked Sample (for Accuracy): Prepare a sample solution and spike it with a known amount of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
4. Validation Parameters (as per ICH Q2(R2) Guidelines): [2][3]
-
Specificity: Inject the diluent, a solution of a known impurity (if available), the sample, and the standard to demonstrate that the peak for this compound is well-resolved from any other peaks.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.1, 0.5, 1.0, 1.5, 2.0 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze the spiked samples in triplicate. The recovery should be within 98-102%.[1][4]
-
Precision (Repeatability): Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Comparative Analysis: HPLC vs. Alternative Methods
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[6] Since 4-(3-Bromopropyl)morpholine is a derivative of morpholine, GC methods developed for morpholine can be adapted.[7][8][9] However, direct analysis of the hydrobromide salt is not feasible due to its low volatility. Derivatization or analysis of the free base after neutralization would be necessary.
Principle: The sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. A mass spectrometer (MS) is often used as a detector for definitive identification.
Anticipated Performance:
-
Specificity: High, especially with an MS detector.
-
Sensitivity: Very high, capable of detecting trace impurities.
-
Limitations: Requires a derivatization step, which can introduce variability. Not suitable for non-volatile impurities. The high temperatures in the injector and column could potentially cause degradation of the analyte.
Titrimetry
Titrimetric methods, particularly potentiometric titrations, can be used for the assay of quaternary ammonium compounds and tertiary amines.[10][11][12][13] This method would determine the total amount of the morpholine-containing species.
Principle: The tertiary amine of the morpholine ring can be titrated with a standard acid. The endpoint is determined potentiometrically.
Anticipated Performance:
-
Accuracy and Precision: Can be very high for the determination of the main component.
-
Specificity: Low. This method is not able to distinguish between the main compound and any impurities containing a basic nitrogen atom. It is an assay for total base content, not a purity test in the chromatographic sense.
-
Simplicity: The instrumentation is less complex and less expensive than HPLC or GC.
Comparison of Purity Validation Methods
The following diagram illustrates the decision-making process for selecting an appropriate validation method.
| Parameter | HPLC | Gas Chromatography (with Derivatization) | Titrimetry |
| Specificity | High (separates and quantifies individual impurities) | Very High (with MS detector) | Low (measures total basicity) |
| Sensitivity | High (ppm level) | Very High (ppb level) | Moderate (percent level) |
| Accuracy | High (typically 98-102% recovery) | High (can be affected by derivatization efficiency) | Very High (for assay of main component) |
| Precision (%RSD) | < 2% | < 5% (can be higher due to derivatization) | < 1% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | High | Very High | Low |
| Primary Use | Purity, Impurity Profiling, Assay | Trace Volatile Impurity Analysis | Assay of Main Component |
Conclusion
For a comprehensive purity validation of this compound, HPLC is the unequivocally superior method . Its ability to separate and quantify a wide range of potential impurities with high sensitivity and specificity makes it indispensable for ensuring the quality of this critical pharmaceutical intermediate. While Gas Chromatography can be a powerful tool for identifying specific volatile impurities, its requirement for derivatization adds complexity. Titrimetry, on the other hand, serves as a reliable method for assaying the total amount of the active substance but lacks the specificity required for a detailed purity profile.
Ultimately, the choice of analytical method should be guided by the specific requirements of the analysis. For routine quality control and in-depth purity validation in a drug development setting, a well-validated HPLC method, grounded in the principles of scientific integrity and adhering to ICH guidelines, is the most authoritative and trustworthy approach.
References
- 1. actascientific.com [actascientific.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. scribd.com [scribd.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xylemanalytics.com [xylemanalytics.com]
- 11. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pages.hannainst.com [pages.hannainst.com]
- 13. ysi.com [ysi.com]
A Comparative Guide to the Spectral Interpretation of 4-(3-Bromopropyl)morpholine Hydrobromide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the spectral data expected for 4-(3-Bromopropyl)morpholine hydrobromide. In the dynamic field of pharmaceutical development and chemical research, the unambiguous structural confirmation of novel and existing molecules is paramount. This guide offers a detailed walkthrough of the interpretation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
Recognizing the challenges in sourcing complete experimental spectra for every compound, this guide pioneers a comparative approach. We will dissect the anticipated spectral features of this compound by leveraging established principles of spectroscopic interpretation for morpholine derivatives and haloalkanes. To provide a tangible comparative framework, we will analyze the available spectral data for two closely related structural analogs: 4-(3-chloropropyl)morpholine and 4-(2-bromoethyl)morpholine hydrobromide .
This guide is structured to empower researchers to confidently identify and characterize not only the title compound but also similar chemical entities.
I. Principles of Spectral Interpretation for N-Alkyl-Morpholine Hydrohalides
The spectral characteristics of this compound are dictated by the interplay of the morpholine ring, the propyl bromide chain, and the hydrobromide salt formation.
A. ¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For N-substituted morpholines, the ring protons typically exhibit a distinct pattern due to the influence of the adjacent oxygen and nitrogen atoms.[1][2] The formation of the hydrobromide salt protonates the morpholine nitrogen, leading to a downfield shift of the adjacent protons.
Expected ¹H NMR Spectral Features for this compound:
-
Morpholine Protons:
-
Protons adjacent to Oxygen (H-2, H-6): These protons are deshielded by the electronegative oxygen atom and are expected to appear as a multiplet in the downfield region, typically around δ 3.8 - 4.2 ppm .
-
Protons adjacent to the Protonated Nitrogen (H-3, H-5): Due to the positive charge on the nitrogen, these protons will be significantly deshielded and will appear as a multiplet further downfield, likely in the range of δ 3.2 - 3.6 ppm .
-
-
Propyl Chain Protons:
-
Methylene group adjacent to Nitrogen (N-CH₂): These protons will also be influenced by the protonated nitrogen and are expected to resonate as a triplet around δ 3.0 - 3.4 ppm .
-
Central Methylene group (-CH₂-): This group will appear as a multiplet (likely a quintet) in the more upfield region, estimated to be around δ 2.0 - 2.4 ppm .
-
Methylene group adjacent to Bromine (Br-CH₂): The electronegative bromine atom will cause a downfield shift for these protons, appearing as a triplet in the region of δ 3.4 - 3.7 ppm .
-
-
N-H Proton: The proton on the positively charged nitrogen will be a broad singlet and its chemical shift can be highly variable depending on the solvent and concentration, but it is expected to be in the downfield region.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
Expected ¹³C NMR Spectral Features for this compound:
-
Morpholine Carbons:
-
Carbons adjacent to Oxygen (C-2, C-6): These carbons will appear in the downfield region, typically around δ 65 - 70 ppm .
-
Carbons adjacent to the Protonated Nitrogen (C-3, C-5): These carbons will be shifted downfield due to the protonation and are expected around δ 50 - 55 ppm .
-
-
Propyl Chain Carbons:
-
Carbon adjacent to Nitrogen (N-CH₂): Expected around δ 55 - 60 ppm .
-
Central Carbon (-CH₂-): Expected in the upfield region, around δ 25 - 30 ppm .
-
Carbon adjacent to Bromine (Br-CH₂): The bromine will cause a downfield shift, with the signal appearing around δ 30 - 35 ppm .
-
C. Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(3-Bromopropyl)morpholine, the presence of bromine is a key diagnostic feature due to its isotopic pattern (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio).[3] This results in characteristic M and M+2 peaks for bromine-containing fragments.
Expected Fragmentation Pattern for the Free Base, 4-(3-Bromopropyl)morpholine:
The hydrobromide salt will likely not be observed in a typical electron ionization (EI) mass spectrum, as the HBr will be lost. The fragmentation will be of the free base.
-
Molecular Ion (M⁺): A pair of peaks corresponding to the molecular ion containing ⁷⁹Br and ⁸¹Br.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[4] This would lead to the formation of a stable morpholinomethyl radical and a bromopropyl cation, or a morpholinomethyl cation and a bromopropyl radical. The most prominent fragment is often the one that results in the most stable carbocation.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to the loss of a bromine atom.
-
Ring Opening of Morpholine: The morpholine ring can undergo fragmentation, leading to smaller characteristic ions.[5]
D. FTIR Spectroscopy: Vibrational Signatures
Infrared spectroscopy is useful for identifying functional groups.
Expected FTIR Peaks for this compound:
-
N-H Stretch: A broad absorption in the region of 2400-2800 cm⁻¹ is characteristic of the N⁺-H stretch in an amine salt.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .
-
C-O Stretch: The C-O-C stretching of the morpholine ring will be a strong band around 1100 cm⁻¹ .[6]
-
C-N Stretch: The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.
-
C-Br Stretch: The C-Br stretch is typically found in the fingerprint region, around 500-600 cm⁻¹ .
II. Comparative Spectral Analysis
To illustrate the principles discussed above, we will now compare the expected spectral data of this compound with the available data for its chloro and bromoethyl analogs.
A. 4-(3-chloropropyl)morpholine
This analog differs by the substitution of bromine with chlorine. Chlorine also has a characteristic isotopic pattern (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio), which will be reflected in the mass spectrum.
¹H NMR Comparison:
The primary difference in the ¹H NMR spectrum will be the chemical shift of the methylene group attached to the halogen. The protons adjacent to chlorine are expected to be slightly more deshielded than those adjacent to bromine due to the higher electronegativity of chlorine.
¹³C NMR Comparison:
Similarly, the carbon attached to chlorine will be more deshielded than the carbon attached to bromine.
Mass Spectrometry Comparison:
The mass spectrum of 4-(3-chloropropyl)morpholine will show a molecular ion peak and chlorine-containing fragments with a characteristic 3:1 isotopic pattern for M and M+2.[7]
B. 4-(2-bromoethyl)morpholine hydrobromide
This analog has a shorter, two-carbon chain separating the morpholine ring and the bromine atom.
¹H NMR Comparison:
The propyl chain signals will be replaced by two triplets corresponding to the ethyl group. The absence of the central methylene quintet will be a clear distinguishing feature.
¹³C NMR Comparison:
The ¹³C NMR spectrum will show two signals for the ethyl chain instead of three for the propyl chain.
Mass Spectrometry Comparison:
The fragmentation pattern will be different due to the shorter alkyl chain. Alpha-cleavage will still be a prominent pathway.
| Compound | Key Differentiating Spectral Features |
| 4-(3-Bromopropyl)morpholine HBr | Propyl chain signals in NMR; M/M+2 (1:1) in MS. |
| 4-(3-chloropropyl)morpholine | Propyl chain signals in NMR; M/M+2 (3:1) in MS. |
| 4-(2-bromoethyl)morpholine HBr | Ethyl chain signals in NMR; M/M+2 (1:1) in MS. |
III. Experimental Protocols
Accurate spectral data acquisition is contingent on proper sample preparation and instrument parameter selection.
A. NMR Sample Preparation Protocol[8][9][10][11][12]
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble. For hydrobromide salts, polar solvents like D₂O, DMSO-d₆, or CD₃OD are often suitable.
-
Sample Concentration: For ¹H NMR of small molecules, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Sample Preparation:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the deuterated solvent and vortex or sonicate to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
Caption: Workflow for NMR sample preparation and analysis.
B. GC-MS Analysis Protocol for Morpholine Derivatives (after derivatization)[13][14][15][16][17]
Direct GC-MS analysis of morpholine hydrohalides is challenging due to their low volatility. A common approach is to derivatize the free base to a more volatile compound. A widely used method involves nitrosation to form N-nitrosomorpholine.
-
Sample Preparation and Derivatization:
-
Neutralize the hydrobromide salt to the free base.
-
React the free base with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to form N-nitrosomorpholine.
-
Extract the N-nitrosomorpholine derivative into an organic solvent (e.g., dichloromethane).
-
-
GC-MS Parameters:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically used.
-
Injection: Splitless or split injection can be used depending on the sample concentration.
-
Oven Program: A temperature gradient is employed to separate the components of the sample.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV is standard. The mass range should be set to cover the expected molecular ion and fragments.
-
Caption: General workflow for GC-MS analysis of morpholine derivatives.
IV. Conclusion
This guide provides a comprehensive framework for the spectral interpretation of this compound. By understanding the fundamental principles of NMR and MS as they apply to morpholine derivatives and haloalkanes, and by leveraging a comparative analysis with structurally similar compounds, researchers can confidently elucidate the structure of this and related molecules. The detailed protocols for sample preparation and analysis further equip scientists with the practical knowledge to obtain high-quality spectral data. While experimental spectra for the title compound remain elusive in public databases, the predictive and comparative approach outlined here serves as a powerful tool for structural verification in modern chemical research.
V. References
-
BenchChem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Morpholine Derivatives. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives. --INVALID-LINK--
-
National Center for Biotechnology Information. (2023). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PubMed Central. --INVALID-LINK--
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. --INVALID-LINK--
-
National Center for Biotechnology Information. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. PubMed Central. --INVALID-LINK--
-
University College London. (n.d.). Sample Preparation. --INVALID-LINK--
-
University of Alberta. (n.d.). NMR Sample Preparation 1. --INVALID-LINK--
-
Rochester Institute of Technology. (n.d.). Sample Preparation. --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives. --INVALID-LINK--
-
University of Bristol. (n.d.). How to make an NMR sample. --INVALID-LINK--
-
Iowa State University. (n.d.). NMR Sample Preparation. --INVALID-LINK--
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. --INVALID-LINK--
-
National Center for Biotechnology Information. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed. --INVALID-LINK--
-
ResearchGate. (n.d.). 1H NMR data of NMMO and major NMMO degradation products. --INVALID-LINK--
-
PubChem. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). N-Ethylmorpholine(100-74-3) 1H NMR spectrum. --INVALID-LINK--
-
BLD Pharm. (n.d.). 4-(3-Bromopropyl)morpholine. --INVALID-LINK--
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. --INVALID-LINK--
-
PubChem. (n.d.). 4-(3-Bromopropyl)morpholine. --INVALID-LINK--
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. --INVALID-LINK--
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). --INVALID-LINK--
-
AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. --INVALID-LINK--
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-(3-Bromopropyl)morpholine. --INVALID-LINK--
-
ChemUniverse. (n.d.). This compound. --INVALID-LINK--
-
PubChem. (n.d.). 4-(3-bromo-2-methylpropyl)morpholine hydrobromide. --INVALID-LINK--
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds,SDBS. --INVALID-LINK--
-
National Institute of Standards and Technology. (n.d.). Morpholine. --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. --INVALID-LINK--
-
SpectraBase. (n.d.). 4-(3-Aminopropyl)morpholine - Optional[1H NMR] - Spectrum. --INVALID-LINK--
-
PubChem. (n.d.). 4-(3-Chloropropyl)morpholine. --INVALID-LINK--
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. --INVALID-LINK--
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra. --INVALID-LINK--
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... --INVALID-LINK--
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. --INVALID-LINK--
-
ChemicalBook. (n.d.). Morpholine(110-91-8) 13C NMR spectrum. --INVALID-LINK--
References
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C7H14BrNO) [pubchemlite.lcsb.uni.lu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-(3-Chloropropyl)morpholine | C7H14ClNO | CID 95834 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 4-(3-Bromopropyl)morpholine Hydrobromide in Pharmaceutical Synthesis
A Senior Application Scientist's Guide to Strategic Reagent Selection for the Introduction of the Morpholinopropyl Moiety
In the landscape of modern drug discovery and development, the morpholine scaffold is a privileged structure. Its incorporation into a lead molecule can significantly enhance physicochemical properties, leading to improved solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] Consequently, the efficient and cost-effective introduction of morpholine-containing fragments is a critical consideration for process chemists and medicinal chemists alike.
This guide provides an in-depth cost-benefit analysis of a widely used reagent, 4-(3-Bromopropyl)morpholine hydrobromide, for the introduction of the morpholinopropyl moiety. We will objectively compare its performance with its primary alternative, 4-(3-chloropropyl)morpholine hydrochloride, and explore other synthetic strategies, supported by experimental data and established chemical principles.
The Workhorse Reagent: this compound
This compound is a versatile and commercially available reagent for the N-alkylation of a wide range of nucleophiles, including amines, phenols, and thiols. The core of its utility lies in the electrophilic nature of the propyl chain, facilitated by the good leaving group ability of the bromide ion.
Chemical Properties and Handling:
| Property | Value |
| Molecular Formula | C₇H₁₄BrNO · HBr |
| Molecular Weight | 289.01 g/mol |
| CAS Number | 88806-06-8 |
| Appearance | Off-white to white crystalline solid |
Note: Data sourced from various chemical suppliers.
The hydrobromide salt form enhances the stability and handling of the otherwise potentially lachrymatory free base. However, it necessitates the use of a base in subsequent reactions to neutralize the hydrobromic acid and liberate the nucleophilic substrate.
The Primary Alternative: 4-(3-Chloropropyl)morpholine Hydrochloride
A common and often more cost-effective alternative is 4-(3-chloropropyl)morpholine and its hydrochloride salt.[1][4] This reagent performs the same fundamental chemical transformation: the introduction of a morpholinopropyl group via nucleophilic substitution.
Chemical Properties and Handling:
| Property | Value |
| Molecular Formula | C₇H₁₄ClNO · HCl |
| Molecular Weight | 200.11 g/mol |
| CAS Number | 57616-74-7 |
| Appearance | White to off-white crystalline solid |
Note: Data sourced from various chemical suppliers.[4]
The primary difference between the bromo- and chloro- derivatives lies in the leaving group. This distinction has significant implications for reactivity, reaction conditions, and ultimately, the overall cost-effectiveness of a synthetic route.
Head-to-Head Comparison: Reactivity and Cost
The choice between the bromo- and chloro- derivatives is a classic example of the trade-off between reactivity and cost in process chemistry.
Reactivity:
In nucleophilic substitution reactions (typically SN2 for primary alkyl halides), the reactivity of the leaving group is paramount. The generally accepted order of leaving group ability for halogens is I > Br > Cl > F.[2][4][5] This is due to the weaker C-Br bond compared to the C-Cl bond and the greater stability of the larger, more polarizable bromide anion in solution.
This translates to:
-
Faster Reaction Times: Reactions with this compound will typically proceed faster than with its chloro- counterpart under identical conditions.
-
Milder Reaction Conditions: The higher reactivity of the bromide may allow for lower reaction temperatures or the use of weaker bases, which can be advantageous for sensitive substrates.
Cost-Benefit Analysis:
While the bromo- derivative offers higher reactivity, the chloro- derivative is generally less expensive.[1] This cost difference can be substantial, especially at a large scale. The decision of which reagent to use, therefore, depends on a careful analysis of the specific synthetic context.
| Factor | This compound | 4-(3-Chloropropyl)morpholine Hydrochloride |
| Reactivity | Higher | Lower |
| Reaction Time | Shorter | Longer |
| Reaction Conditions | Milder | More Forcing |
| Reagent Cost | Higher | Lower |
| Potential for Side Reactions | Lower (due to milder conditions) | Higher (due to more forcing conditions) |
| Suitability for Less Reactive Nucleophiles | More Suitable | Less Suitable |
Decision Workflow:
The following diagram illustrates a logical workflow for selecting the appropriate reagent:
Caption: Reagent selection workflow for morpholinopropyl installation.
Case Study: Synthesis of Gefitinib
The synthesis of the anti-cancer drug Gefitinib provides a real-world example of these considerations. Several reported syntheses utilize either 4-(3-chloropropyl)morpholine or 1-bromo-3-chloropropane (a precursor to the bromo-reagent) to install the morpholinopropoxy side chain.[6][7][8]
In one synthetic route, the final step involves the O-alkylation of a phenolic precursor with 4-(3-chloropropyl)morpholine in the presence of a base like potassium carbonate in a solvent such as DMF.[8] The use of the chloro- derivative in this large-scale manufacturing process highlights the prioritization of cost-effectiveness. The slightly lower reactivity of the chloride is compensated for by using elevated temperatures.
Experimental Protocols
Synthesis of 4-(3-Chloropropyl)morpholine:
This protocol describes a common method for synthesizing the chloro-reagent, which can be more economical than purchasing it directly, especially at scale.
Materials:
-
1-Bromo-3-chloropropane
-
Morpholine
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-bromo-3-chloropropane (1.0 eq) in toluene, slowly add morpholine (2.0 eq).[9]
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC or GC-MS.[9]
-
Cool the mixture to room temperature and filter to remove the morpholine hydrobromide salt.
-
Wash the filtrate with deionized water.
-
Separate the organic layer and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify by vacuum distillation to yield 4-(3-chloropropyl)morpholine.[9]
General Protocol for N-Alkylation using 4-(3-Halopropyl)morpholine Salts:
This protocol is a general guideline for the alkylation of a primary or secondary amine.
Materials:
-
Amine substrate (1.0 eq)
-
This compound OR 4-(3-chloropropyl)morpholine hydrochloride (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate or another suitable base (2.0 - 3.0 eq)
-
Anhydrous acetonitrile or DMF
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask, add the amine substrate and the 4-(3-halopropyl)morpholine salt.
-
Add the anhydrous solvent (e.g., acetonitrile) and the base (e.g., potassium carbonate).
-
Heat the mixture to reflux (for acetonitrile, ~82°C) and monitor the reaction by TLC or LC-MS. For the chloro- derivative, a higher temperature (e.g., using DMF at >100°C) may be required.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Alternative Synthetic Strategies
While direct alkylation with halo-derivatives is common, other methods for introducing the morpholinopropyl group exist, each with its own set of advantages and disadvantages.
1. Reductive Amination:
This powerful and versatile method involves the reaction of morpholine with a 3-carbon aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion.
Workflow:
Caption: Reductive amination workflow for morpholinopropyl installation.
Advantages:
-
Avoids the use of alkyl halides.
-
Often proceeds under mild conditions.[10]
-
Can be performed as a one-pot reaction.[11]
Disadvantages:
-
Requires a carbonyl precursor on the substrate.
-
The choice of reducing agent is critical to avoid reduction of the starting carbonyl.
2. Activation of 3-Morpholinopropan-1-ol:
An alternative to using a halide leaving group is to activate the hydroxyl group of 3-morpholinopropan-1-ol. This is typically done by converting the alcohol to a mesylate or tosylate, which are excellent leaving groups.
Workflow:
Caption: Workflow for morpholinopropyl installation via alcohol activation.
Advantages:
-
Mesylates and tosylates are highly reactive, often more so than bromides.[12]
-
Can provide higher yields in challenging alkylations.
Disadvantages:
-
Adds an extra step to the synthesis (activation of the alcohol).
-
Mesylating and tosylating agents can be moisture-sensitive and require careful handling.
-
Alkyl mesylates and tosylates are potent alkylating agents and should be handled with appropriate safety precautions due to their potential genotoxicity.[13]
Conclusion
The selection of a reagent for the introduction of a morpholinopropyl group is a multi-faceted decision that requires a careful balance of reactivity, cost, and process scalability.
-
This compound is the reagent of choice for high reactivity, enabling faster reactions and milder conditions, which is particularly beneficial for sensitive substrates or less reactive nucleophiles.
-
4-(3-Chloropropyl)morpholine hydrochloride presents a more cost-effective option for large-scale syntheses, where the lower reactivity can be overcome by adjusting reaction conditions.
-
Alternative methods , such as reductive amination and the use of mesylate/tosylate derivatives, offer valuable options when direct alkylation is not feasible or desirable, but they come with their own set of substrate requirements and procedural considerations.
Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to make informed and strategic decisions, leading to more efficient and economical synthetic routes for the creation of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. ukm.my [ukm.my]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Residues of genotoxic alkyl mesylates in mesylate salt drug substances: real or imaginary problems? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Reagents for 4-(3-Bromopropyl)morpholine Hydrobromide
For researchers, medicinal chemists, and professionals in drug development, the efficient introduction of the morpholine moiety is a frequent necessity. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, modulate pharmacokinetic properties, and provide favorable interactions with biological targets.[1] A common and reliable method for incorporating a 3-morpholinopropyl group is through the use of 4-(3-bromopropyl)morpholine hydrobromide. However, reliance on a single reagent can limit optimization and procurement flexibility. This guide provides an in-depth technical comparison of viable alternatives, supported by experimental principles and data-driven insights to inform your synthetic strategy.
The Incumbent: this compound
This compound is a widely used alkylating agent for introducing the 3-morpholinopropyl moiety onto a variety of nucleophiles, including amines, phenols, and thiols. Its utility stems from the good leaving group ability of the bromide ion in nucleophilic substitution reactions.
Head-to-Head Comparison: The Halogen Exchange
The most direct alternative to 4-(3-bromopropyl)morpholine is its chlorinated analog, 4-(3-chloropropyl)morpholine. The choice between these two reagents often comes down to a balance of reactivity, cost, and availability.
The Reactivity-Leaving Group Relationship
The reactivity of alkyl halides in SN2 reactions is heavily influenced by the nature of the leaving group. A good leaving group is a weak base, as it is more stable on its own after departing with the electron pair from the carbon-halogen bond.[2][3] The general order of leaving group ability for halogens is I > Br > Cl > F.[4][5] This is due to the increasing strength of the carbon-halogen bond as you move up the group, with the C-Br bond being weaker than the C-Cl bond.[5]
This fundamental principle dictates that 4-(3-bromopropyl)morpholine will generally be more reactive than 4-(3-chloropropyl)morpholine in nucleophilic substitution reactions. This increased reactivity can translate to:
-
Faster reaction times: Reactions with the bromo- derivative often proceed more quickly under the same conditions.
-
Milder reaction conditions: The higher reactivity of the bromide may allow for the use of lower temperatures or weaker bases.
-
Higher yields: In some cases, the enhanced reactivity can lead to more complete conversion and higher product yields.
A video resource discussing the relative reactivity of alkyl halides suggests that bromides can react 40 to 80 times faster than chlorides in the quaternization of quinuclidine.[6] While this is a specific example, it illustrates the general trend in reactivity.
The Iodide Alternative: A High-Reactivity Option
For even greater reactivity, 4-(3-iodopropyl)morpholine can be considered.[7] The iodide ion is an excellent leaving group, making this reagent significantly more reactive than its bromo and chloro counterparts.[5] This can be particularly advantageous for reactions with weak nucleophiles or sterically hindered substrates. However, the increased reactivity of the iodo- derivative is often offset by its higher cost and lower stability.
Synthesis and Availability
Both 4-(3-bromopropyl)morpholine and 4-(3-chloropropyl)morpholine are commercially available.[8][9] They can be synthesized from morpholine and either 1,3-dibromopropane or 1-bromo-3-chloropropane, respectively.[10][11] The use of 1-bromo-3-chloropropane is often preferred for the synthesis of the chloro- derivative due to the differential reactivity of the two halogen atoms, allowing for selective displacement of the more reactive bromide by morpholine.[10]
Comparative Data Summary
| Feature | 4-(3-Iodopropyl)morpholine | 4-(3-Bromopropyl)morpholine | 4-(3-Chloropropyl)morpholine |
| Relative Reactivity | Highest | High | Moderate |
| Typical Reaction Conditions | Milder (e.g., lower temp.) | Moderate | More forcing (e.g., higher temp.) |
| Cost | Highest | Moderate | Lowest |
| Stability | Lowest | Moderate | Highest |
| Primary Application | Difficult alkylations, weak nucleophiles | General purpose alkylations | Cost-sensitive, large-scale synthesis |
Expanding the Toolkit: Sulfonate Esters as Alternatives
For situations where halide reagents are problematic, such as in the presence of sensitive functional groups or when halide-free conditions are desired, sulfonate esters of 3-morpholinopropanol are excellent alternatives.
Mesylates and Tosylates: Superior Leaving Groups
Mesylate (methanesulfonate, -OMs) and tosylate (p-toluenesulfonate, -OTs) are excellent leaving groups because their negative charge is delocalized through resonance, making them very weak bases and thus highly stable upon departure.[12] Their leaving group ability is generally considered to be even better than that of iodide.
The corresponding reagents, 4-(3-mesyloxypropyl)morpholine and 4-(3-tosyloxypropyl)morpholine, can be prepared from 3-morpholinopropanol by reaction with mesyl chloride or tosyl chloride, respectively, in the presence of a base.
Advantages of Sulfonate Esters
-
High Reactivity: Their excellent leaving group ability allows for rapid reactions under mild conditions.
-
Reduced Side Reactions: Unlike halides, sulfonate esters are less prone to elimination side reactions in some cases.
-
Halide-Free Products: The byproducts are sulfonate salts, which can be advantageous in certain applications.
Workflow for Sulfonate Ester-Mediated Alkylation
Caption: General workflow for the preparation and use of sulfonate ester alternatives.
A Paradigm Shift: Reductive Amination
Instead of forming the C-N bond through nucleophilic substitution, reductive amination offers a powerful and often more controlled alternative for the synthesis of N-(3-morpholinopropyl) derivatives.[13][14] This two-step, one-pot process involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the desired amine.[4]
To introduce the 3-morpholinopropyl group via this method, the key starting material is 3-morpholinopropanal.
The Reductive Amination Pathway
Caption: The reductive amination pathway for synthesizing N-(3-morpholinopropyl)amines.
Advantages of Reductive Amination
-
High Selectivity: This method is highly selective for the formation of the desired amine without the risk of over-alkylation, a common side reaction with alkyl halides.[15]
-
Broad Substrate Scope: It is applicable to a wide range of primary and secondary amines.
-
Milder Conditions: The reaction is typically carried out under mild conditions with reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[13]
Experimental Protocol: Reductive Amination of a Primary Amine with 3-Morpholinopropanal
-
Reaction Setup: To a solution of the primary amine (1.0 eq) and 3-morpholinopropanal (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add acetic acid (1.1 eq).
-
Reduction: Stir the mixture for 1-2 hours, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Practical Considerations: Cost and Safety
Cost-Effectiveness
A crucial factor in reagent selection, particularly for large-scale synthesis, is cost. Generally, the cost of the starting materials for these reagents follows the trend:
1-Bromo-3-chloropropane < 1,3-Dibromopropane < 3-Morpholinopropanol < 1,3-Diiodopropane
This suggests that 4-(3-chloropropyl)morpholine is often the most cost-effective option, especially for industrial applications. While the sulfonate esters and the reductive amination route may have higher initial reagent costs, they can be more economical overall if they lead to higher yields, simpler purifications, or fewer reaction steps.
Safety and Handling
-
This compound: This compound is a solid and is generally easier to handle than its free base form. It is classified as a skin and eye irritant.
-
4-(3-Chloropropyl)morpholine Hydrochloride: This is also a solid with similar handling advantages to the hydrobromide. It is classified as acutely toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.
-
Sulfonate Esters: These are often prepared and used in situ. The starting materials, sulfonyl chlorides, are corrosive and lachrymatory.
-
Reductive Amination: The reagents used in reductive amination, such as sodium triacetoxyborohydride, are generally stable and easy to handle, though they should be kept away from strong acids and water.
Always consult the Safety Data Sheet (SDS) for each reagent before use and handle all chemicals with appropriate personal protective equipment in a well-ventilated fume hood.[16][17][18]
Conclusion and Recommendations
The choice of reagent for introducing a 3-morpholinopropyl group is a multi-faceted decision that requires careful consideration of reactivity, cost, substrate scope, and safety.
-
For general-purpose alkylations where high reactivity is desired, this compound remains a solid choice.
-
For large-scale, cost-sensitive syntheses, 4-(3-chloropropyl)morpholine hydrochloride is a highly attractive and more economical alternative, provided the lower reactivity can be accommodated.
-
When halide-free conditions are necessary or enhanced reactivity is required, sulfonate esters such as 4-(3-tosyloxypropyl)morpholine offer a powerful, albeit more expensive, option.
-
For the selective N-alkylation of primary and secondary amines, reductive amination using 3-morpholinopropanal is a superior method that avoids over-alkylation and often provides cleaner reactions and higher yields.
By understanding the nuances of each of these alternatives, researchers and drug development professionals can make more informed decisions to optimize their synthetic routes, leading to more efficient and robust processes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. byjus.com [byjus.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 1417436-51-1|4-(3-Iodopropyl)morpholine|BLD Pharm [bldpharm.com]
- 8. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
- 9. 4-(3-Chloropropyl)morpholine | 7357-67-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-(3-Chloropropyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amine alkylation - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. fishersci.com [fishersci.com]
A Researcher's Guide to Assessing the Cytotoxicity of Novel Morpholine Derivatives
In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective for researchers and drug development professionals. Among the myriad of heterocyclic compounds, the morpholine scaffold has emerged as a privileged structure in medicinal chemistry, attributed to its favorable physicochemical properties and its presence in numerous approved drugs. This guide provides an in-depth, objective comparison of the cytotoxic performance of various 4-(3-Bromopropyl)morpholine hydrobromide derivatives, offering supporting experimental data and field-proven insights into the methodologies for their evaluation. While this compound itself is primarily a versatile synthetic intermediate, its derivatives have demonstrated significant potential as anticancer agents.[1][2] This guide will delve into the cytotoxic profiles of these derivatives, explore the underlying mechanisms of action, and provide detailed protocols for essential cytotoxicity assays.
The Morpholine Scaffold: A Cornerstone in Anticancer Drug Design
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a recurring motif in a multitude of bioactive compounds.[2][3] Its unique structural and electronic properties often confer improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability, making it an attractive component in the design of new drug candidates.[1][3] Researchers have successfully incorporated the morpholine moiety into various molecular frameworks to create derivatives with potent cytotoxic activity against a range of cancer cell lines.[2][4] These derivatives often exert their anticancer effects by targeting critical cellular pathways involved in cell proliferation, survival, and angiogenesis.[1]
Comparative Cytotoxicity of Morpholine Derivatives
The true therapeutic potential of the morpholine scaffold is realized in its diverse range of derivatives. Extensive research has led to the synthesis of numerous analogues, each with a unique cytotoxic profile. The following sections and tables summarize the in vitro anticancer activity of several classes of morpholine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound, representing the concentration at which it inhibits 50% of a biological process, in this case, cell viability.
Morpholine-Benzimidazole-Oxadiazole Hybrids
A recent study highlighted a series of morpholine-benzimidazole-oxadiazole derivatives with promising anticancer activity.[5] One of the lead compounds, 5h , demonstrated potent and selective cytotoxicity against the human colon cancer cell line HT-29, with an IC50 value of 3.103 µM.[5] Notably, this compound exhibited significantly lower toxicity towards normal fibroblast cells (NIH3T3), suggesting a degree of selectivity for cancer cells.[5] The mechanism of action for this class of compounds was linked to the inhibition of VEGFR-2, a key regulator of angiogenesis.[5]
Morpholine-Substituted Tetrahydroquinolines
Another class of morpholine derivatives, the morpholine-substituted tetrahydroquinolines, has been investigated as potential mTOR inhibitors.[6] The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, making it a prime target for cancer therapy. Compound 10e from this series displayed exceptional activity against the A549 lung cancer cell line, with an IC50 of 0.033 µM, and was also effective against MCF-7 and MDA-MB-231 breast cancer cell lines.[6] These compounds were found to induce apoptosis in a dose-dependent manner.[6]
Quinazoline-Based Morpholine Derivatives
Quinazoline scaffolds are prevalent in a number of approved anticancer drugs. The incorporation of a morpholine ring into the quinazoline framework has yielded compounds with significant cytotoxic potential. In one study, compounds AK-3 and AK-10 showed broad-spectrum activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with IC50 values in the low micromolar range.[7][8] Mechanistic studies revealed that these compounds induced cell cycle arrest in the G1 phase and triggered apoptosis.[7][8]
Triazene-Appended Morpholine Chalcones
Chalcones are another class of compounds known for their diverse biological activities. The synthesis of triazene-appended morpholine chalcones has produced novel anticancer agents. Compound 22 from this series exhibited notable cytotoxicity against MDA-MB-231 breast cancer and SW480 colon cancer cells, with IC50 values of 20 µM and 12.5 µM, respectively.[9] Importantly, this compound showed minimal toxicity to non-cancerous HEK-293T cells.[9] The mechanism of action was attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS).[9]
Table 1: Comparative IC50 Values of Representative Morpholine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Benzimidazole-Oxadiazole | 5h | HT-29 (Colon) | 3.103 ± 0.979 | [5] |
| Morpholine-Substituted Tetrahydroquinoline | 10e | A549 (Lung) | 0.033 ± 0.003 | [6] |
| Morpholine-Substituted Tetrahydroquinoline | 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [6] |
| Morpholine-Substituted Quinazoline | AK-3 | A549 (Lung) | 10.38 ± 0.27 | [7][8] |
| Morpholine-Substituted Quinazoline | AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | [7][8] |
| Morpholine-Substituted Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | [7][8] |
| Triazene-Appended Morpholine Chalcone | Compound 22 | MDA-MB-231 (Breast) | 20 | [9] |
| Triazene-Appended Morpholine Chalcone | Compound 22 | SW480 (Colon) | 12.5 | [9] |
| Pyrimidine-Morpholine Hybrid | 2g | SW480 (Colon) | 5.10 ± 2.12 | [10] |
| Pyrimidine-Morpholine Hybrid | 2g | MCF-7 (Breast) | 19.60 ± 1.13 | [10] |
Key Mechanistic Insights: How Morpholine Derivatives Induce Cell Death
The cytotoxic effects of morpholine derivatives are underpinned by their ability to interfere with various signaling pathways crucial for cancer cell survival and proliferation. Understanding these mechanisms is vital for the rational design of more potent and selective anticancer agents.
Inhibition of Key Kinases
Many morpholine derivatives function as inhibitors of protein kinases that are often dysregulated in cancer. As mentioned, morpholine-benzimidazole-oxadiazole derivatives have been shown to inhibit VEGFR-2, a key player in tumor angiogenesis.[5] Similarly, morpholine-substituted tetrahydroquinolines act as potent mTOR inhibitors, thereby disrupting the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival.[1][6]
Figure 1: Simplified signaling pathways targeted by various morpholine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. Many morpholine derivatives have been shown to induce apoptosis in cancer cells.[7][8][9] For instance, triazene-appended morpholine chalcones trigger apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of apoptotic pathways.[9]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer. Certain morpholine derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing. For example, morpholine-substituted quinazolines have been reported to cause cell cycle arrest at the G1 phase.[7][8]
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, it is essential to follow standardized and well-validated protocols. The following sections provide detailed methodologies for the most common in vitro cytotoxicity assays.
MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
LDH Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from damaged cells.[11][12] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[13]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[13]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add a stop solution if required by the kit.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100[11]
Apoptosis Assays: Detecting Programmed Cell Death
To confirm that cell death is occurring via apoptosis, several assays can be employed. These include Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, and caspase activity assays.
Annexin V/PI Staining Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the morpholine derivatives for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Caspase-Glo® 3/7 Assay Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Conclusion and Future Directions
The diverse range of this compound derivatives represents a promising avenue for the discovery of novel anticancer agents. The studies highlighted in this guide demonstrate that the morpholine scaffold can be effectively utilized to generate compounds with potent and selective cytotoxicity against various cancer cell lines. The mechanisms of action are varied and target key pathways in cancer progression, including kinase signaling, apoptosis, and cell cycle regulation.
For researchers and drug development professionals, a systematic approach to assessing the cytotoxicity of these derivatives is crucial. This involves employing a battery of in vitro assays, such as the MTT, LDH, and apoptosis assays, to obtain a comprehensive understanding of a compound's biological activity. The detailed protocols provided herein serve as a robust starting point for these investigations.
Future research should focus on optimizing the structure-activity relationships of these morpholine derivatives to further enhance their potency and selectivity. In vivo studies in relevant animal models will be the next critical step in evaluating the therapeutic potential of the most promising candidates. The continued exploration of the morpholine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Bromopropyl)morpholine Analogs in Drug Discovery
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 4-(3-bromopropyl)morpholine analogs, a class of compounds underpinned by a versatile and privileged scaffold in medicinal chemistry. We will delve into their structure-activity relationships (SAR), supported by experimental data, to illuminate how subtle molecular modifications can profoundly influence their therapeutic potential.
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a favored motif in drug design due to its advantageous physicochemical and metabolic properties.[1][2] Its incorporation into molecular scaffolds can enhance potency, modulate pharmacokinetics, and provide crucial points for interaction with biological targets.[1][2] 4-(3-Bromopropyl)morpholine, in particular, serves as a valuable synthetic intermediate, allowing for the introduction of the 3-morpholinopropyl moiety into a wide array of molecular architectures. This guide will explore how variations in this core structure impact biological activity, with a focus on cholinesterase and kinase inhibition.
The Influence of the Propyl Linker: A Key Determinant of Cholinesterase Inhibition
The three-carbon propyl linker in 4-(3-bromopropyl)morpholine analogs plays a critical role in defining their interaction with cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are key targets in the management of neurodegenerative diseases like Alzheimer's disease.[3][4]
A study on novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group connected by methylene linkers of varying lengths provides compelling evidence for the importance of the linker.[1][5] The structure-activity relationship analysis revealed that the inhibitory potency against both AChE and BChE was closely tied to the length of the methylene side chain.[1][5]
Specifically, derivatives with a two-methylene linker exhibited superior AChE inhibition compared to those with three- or four-methylene linkers.[1] This suggests that the shorter linker optimally positions the morpholine moiety for interaction with the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the enzyme simultaneously.[1]
Comparative Analysis of Linker Length on Cholinesterase Inhibition
| Compound ID | Linker Length (n) | Core Structure | AChE IC50 (µM)[1][5] | BChE IC50 (µM)[1][5] |
| 11g | 2 | 4-N-phenylaminoquinoline | 1.94 ± 0.13 | 28.37 ± 1.85 |
| 11a | 3 | 4-N-phenylaminoquinoline | > 50 | > 50 |
| 11m | 4 | 4-N-phenylaminoquinoline | > 50 | > 50 |
This data clearly demonstrates that even a single carbon addition or subtraction from the optimal two-carbon linker can lead to a dramatic loss of inhibitory activity. This underscores the precise spatial requirements for effective binding within the cholinesterase active site.
The Morpholine Moiety as a Critical Pharmacophore in Kinase Inhibition
The morpholine ring is a well-established pharmacophore in the design of kinase inhibitors, particularly targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer.[6] The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase domain.[2]
While direct SAR studies on simple 4-(3-bromopropyl)morpholine analogs as kinase inhibitors are not extensively documented in publicly available literature, the broader context of morpholine-containing kinase inhibitors provides valuable insights. For instance, in the well-characterized PI3K inhibitor ZSTK474, the two morpholine groups are essential for its potent activity.[7] Replacement of one of the morpholine groups with a piperazine resulted in a significant reduction in inhibitory activity, highlighting the importance of the morpholine oxygen for binding.[7]
The 3-morpholinopropyl group can serve as a key building block to position the morpholine moiety within the ATP-binding pocket of kinases. The propyl linker provides flexibility, allowing the morpholine to adopt an optimal orientation for hydrogen bonding and other non-covalent interactions.
Experimental Protocols
To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis and biological evaluation of 4-(3-bromopropyl)morpholine analogs are provided below.
Synthesis of N-(substituted)-4-(3-morpholinopropyl)anilines
This protocol describes a general method for the synthesis of analogs where the 3-morpholinopropyl group is attached to a substituted aniline, a common core in many bioactive molecules.
Step 1: Synthesis of 4-(3-bromopropyl)morpholine
This is a commercially available starting material.
Step 2: N-alkylation of substituted anilines
A mixture of the desired substituted aniline (1.0 eq.), 4-(3-bromopropyl)morpholine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in an appropriate solvent like acetonitrile is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(substituted)-4-(3-morpholinopropyl)aniline.
Biological Evaluation: Cholinesterase Inhibition Assay
The inhibitory activity of the synthesized analogs against AChE and BChE can be determined using the Ellman's method.[1]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized inhibitor compounds
Procedure:
-
Prepare solutions of the enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add the enzyme solution, the inhibitor solution at various concentrations, and DTNB.
-
Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time.
-
Initiate the reaction by adding the substrate (ATCI for AChE or BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Structure-Activity Relationships
To better understand the key structural features influencing biological activity, the following diagrams illustrate the core concepts discussed.
Caption: SAR of 4-(3-Bromopropyl)morpholine analogs as cholinesterase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Kinetic Studies of Reactions Involving 4-(3-Bromopropyl)morpholine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the synthesis of novel molecular entities often hinges on the precise and predictable formation of carbon-nitrogen bonds. Among the vast arsenal of alkylating agents, 4-(3-Bromopropyl)morpholine hydrobromide stands out as a versatile reagent for introducing the morpholinopropyl moiety, a common pharmacophore in various drug candidates. Understanding the kinetics of its reactions is paramount for optimizing synthetic routes, ensuring reaction scalability, and ultimately, accelerating drug discovery pipelines.
This guide provides an in-depth technical comparison of the kinetic behavior of this compound and its alternatives. We will delve into the causality behind experimental choices for kinetic studies, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Significance of Kinetic Studies in N-Alkylation
The reaction of this compound with a nucleophile, typically a primary or secondary amine, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[1][2][3] A thorough kinetic analysis provides invaluable insights into the reaction mechanism, allowing for the rational selection of reaction parameters such as solvent, temperature, and reactant concentrations to maximize yield and minimize side products.
Comparative Kinetic Analysis of Alkylating Agents
The reactivity of an alkylating agent in an SN2 reaction is intrinsically linked to its structure. Steric hindrance around the electrophilic carbon atom is a dominant factor.[2] Primary alkyl halides, like this compound, are generally more reactive than secondary and tertiary halides in SN2 reactions due to the lower steric impediment to the backside attack of the nucleophile.[4]
While specific kinetic data for the reaction of this compound with various nucleophiles is not extensively tabulated in the literature, we can draw reliable comparisons from studies on analogous primary alkyl bromides. The following table presents a comparative overview of the reactivity of several primary alkylating agents.
| Alkylating Agent | Nucleophile | Solvent | Rate Constant, k (M⁻¹s⁻¹) | Temperature (°C) | Reference |
| 1-Bromopropane | Aniline | Methanol | 1.15 x 10⁻⁴ | 40 | [5] |
| 1-Bromobutane | Sodium Iodide | Acetone | ~1.7 (relative rate) | 25 | [6] |
| Benzyl Bromide | Aniline | Methanol | 1.38 x 10⁻³ | 40 | [5] |
| Allyl Bromide | Aniline | Methanol | 2.45 x 10⁻³ | 40 | [5] |
Note: The provided rate constants are for reactions with aniline and sodium iodide and serve as a proxy to illustrate the relative reactivity of different primary alkyl bromides. The actual rate constant for this compound will vary depending on the specific nucleophile and reaction conditions.
The data clearly indicates that the structure of the alkyl group significantly influences the reaction rate. For instance, the presence of a phenyl group (benzyl bromide) or a double bond (allyl bromide) adjacent to the reaction center can accelerate the reaction compared to a simple alkyl chain like in 1-bromopropane. This is attributed to the stabilization of the transition state through electronic effects.
Experimental Design for Kinetic Studies: A Self-Validating Approach
A robust kinetic study is designed to be a self-validating system. This is achieved by systematically varying one experimental parameter while keeping others constant and observing the effect on the reaction rate. A common and effective method for monitoring the kinetics of SN2 reactions is UV-Vis spectrophotometry, particularly when a colored product is formed or consumed.[4]
Experimental Workflow for a Typical Kinetic Study
Caption: Workflow for a UV-Vis spectrophotometric kinetic study of an SN2 reaction.
Detailed Protocol: Kinetic Study of the Reaction of this compound with a Secondary Amine
This protocol outlines a general procedure for determining the second-order rate constant for the reaction between this compound and a model secondary amine, such as piperidine, using UV-Vis spectrophotometry. This reaction is analogous to the well-studied reaction between 2,4-dinitrochlorobenzene and piperidine.[4]
Materials:
-
This compound
-
Piperidine (or other secondary amine)
-
Acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Thermostatted water bath
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 0.02 M).
-
Prepare a stock solution of piperidine in acetonitrile (e.g., 0.2 M). The concentration of the nucleophile should be at least 10-fold higher than the alkyl halide to ensure pseudo-first-order conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Mix a small amount of the this compound and piperidine solutions in a cuvette and allow the reaction to go to completion.
-
Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax). This wavelength will be used for kinetic measurements.
-
-
Kinetic Run:
-
Equilibrate the stock solutions of this compound, piperidine, and pure acetonitrile to the desired reaction temperature (e.g., 25°C) in a thermostatted water bath.
-
To a clean cuvette, add the appropriate volume of the piperidine solution and acetonitrile.
-
Initiate the reaction by adding a small, precise volume of the this compound solution to the cuvette, quickly mix, and immediately place the cuvette in the spectrophotometer.
-
Begin recording the absorbance at λmax at regular time intervals (e.g., every 30 seconds) until the reaction is complete (i.e., the absorbance value stabilizes).
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions. The integrated rate law is given by: ln(A∞ - At) = -k't + ln(A∞ - A0), where At is the absorbance at time t, A∞ is the final absorbance, A0 is the initial absorbance, and k' is the pseudo-first-order rate constant.
-
Plot ln(A∞ - At) versus time. The plot should be a straight line with a slope of -k'.
-
The second-order rate constant (k) can then be calculated using the equation: k = k' / [Piperidine].
-
Mechanistic Insights: The SN2 Pathway
The reaction of this compound, a primary alkyl halide, with an amine proceeds through a concerted SN2 mechanism.[1][2] This means the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[1][2]
References
- 1. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Absolute Rate Constants for the Reactions of Primary Alkyl Radicals with Aromatic Amines(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. homepages.gac.edu [homepages.gac.edu]
- 5. ias.ac.in [ias.ac.in]
- 6. Comparative study on susceptibility to 1-bromopropane in three mice strains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirmation of Synthesis Product by ¹³C NMR
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a newly synthesized molecule's structure is a cornerstone of scientific rigor. While a suite of analytical techniques is at our disposal, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the carbon skeleton of a molecule. This guide provides an in-depth comparison of ¹³C NMR with other common analytical methods, supported by experimental data and protocols, to empower you in making informed decisions for the structural verification of your synthesized products.
The Unparalleled Insight of ¹³C NMR in Structural Elucidation
At its core, ¹³C NMR spectroscopy exploits the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of about 1.1%, provides a wealth of structural information.[1][2][3] Unlike ¹H NMR, where proton signals can be complex due to spin-spin coupling, ¹³C NMR spectra are often simpler to interpret, with each unique carbon atom in a molecule typically giving rise to a distinct signal.[4][5] This direct observation of the carbon framework is a unique advantage, offering a clear fingerprint of the molecule.
One of the most significant advantages of ¹³C NMR is its wide chemical shift range, typically spanning from 0 to 220 ppm.[4][6][7][8] This broad range minimizes signal overlap, which can be a common challenge in ¹H NMR, especially for large and complex molecules.[4][6][7] The chemical shift of each carbon signal is highly sensitive to its local electronic environment, providing crucial information about the types of functional groups present and the connectivity of atoms.[4][6][9][10] For instance, carbonyl carbons are readily identifiable by their characteristic downfield shifts (160-220 ppm), while sp³-hybridized carbons appear in the upfield region (0-90 ppm).[10]
Enhancing Structural Detail with Advanced ¹³C NMR Techniques
Modern NMR spectroscopy offers advanced techniques that further refine the structural information obtained from a standard ¹³C NMR experiment. Distortionless Enhancement by Polarization Transfer (DEPT) is a particularly valuable set of experiments that differentiate carbon signals based on the number of attached protons.[11][12][13][14][15] By running DEPT-90 and DEPT-135 experiments, one can distinguish between CH (methine), CH₂ (methylene), and CH₃ (methyl) groups, and by comparing these with the broadband-decoupled spectrum, quaternary carbons can also be identified.[11][13][15] This level of detail is instrumental in piecing together the molecular puzzle.
For even more complex molecules where 1D NMR spectra may still present ambiguities, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.[16][17][18][19] HSQC correlates carbon atoms with their directly attached protons, while HMBC reveals longer-range couplings between carbons and protons separated by two or three bonds.[16][17][18] These experiments provide a definitive roadmap of the molecule's connectivity.
A Comparative Analysis of Key Analytical Techniques
While ¹³C NMR is a powerhouse for structural confirmation, a comprehensive approach often involves the synergistic use of multiple analytical techniques. The following table provides a comparative overview of the most common methods used in synthetic chemistry.
| Technique | Principle | Information Provided | Strengths | Limitations |
| ¹³C NMR | Detects the magnetic properties of ¹³C nuclei. | Carbon skeleton, number of non-equivalent carbons, functional groups.[1] | Wide chemical shift range minimizes overlap.[6][7][8] Directly observes the carbon backbone.[1] | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times.[1][8] Not ideal for quantifying impurities.[20] |
| ¹H NMR | Detects the magnetic properties of ¹H nuclei. | Number, type, and connectivity of protons. | High sensitivity due to the high natural abundance of ¹H. Provides detailed information on proton environments and coupling. | Narrower chemical shift range can lead to signal overlap.[7] Indirectly probes the carbon skeleton. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular weight, elemental composition (with high resolution).[21][22] | Extremely sensitive. Provides accurate mass information for formula determination.[21] Can be coupled with chromatography for mixture analysis. | Does not provide direct information on the connectivity of atoms. Isomer differentiation can be challenging. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups.[23][24][25][26] | Fast and non-destructive. Excellent for identifying key functional groups (e.g., C=O, O-H, N-H).[27] | Provides limited information about the overall molecular structure. Not all functional groups have distinct IR absorptions. |
Experimental Workflow for Product Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized product, integrating ¹³C NMR with other key analytical techniques.
Caption: A typical workflow for the confirmation of a synthesized product.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for ¹³C NMR Spectroscopy
Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra. The solvent must be deuterated to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[28] The concentration should be optimized to ensure a good signal-to-noise ratio without causing line broadening due to high viscosity.[29][30] It is also crucial to remove any particulate matter that can disrupt the magnetic field homogeneity.[28]
Step-by-Step Methodology:
-
Select an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which your compound is soluble.
-
Weigh approximately 10-50 mg of your purified synthesis product directly into a clean, dry vial. The higher end of this range is generally better for ¹³C NMR due to its lower sensitivity.[30]
-
Add approximately 0.5-0.7 mL of the deuterated solvent to the vial.[30]
-
Ensure complete dissolution. Gently swirl or vortex the vial. If necessary, gentle warming can be applied, but be cautious of potential degradation.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any suspended particles.
-
Adjust the sample height in the NMR tube to approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
Clean the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.[29]
Protocol 2: Acquiring and Processing a ¹³C NMR Spectrum
Rationale: The acquisition parameters for a ¹³C NMR experiment are chosen to maximize signal-to-noise while ensuring all carbon environments are detected. Broadband proton decoupling is routinely used to simplify the spectrum by collapsing all carbon signals into singlets.[4][6]
Step-by-Step Methodology:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock and shim the spectrometer. The lock channel uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming adjusts the magnetic field homogeneity to obtain sharp spectral lines.
-
Set up the ¹³C NMR experiment. This typically involves selecting a standard broadband-decoupled pulse sequence.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Set the number of scans. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1). A sufficient delay between pulses is necessary to allow for the relaxation of all carbon nuclei, which is important for quantitative analysis.[31]
-
Acquire the Free Induction Decay (FID).
-
Process the data. This involves Fourier transformation of the FID, phase correction, and baseline correction to obtain the final spectrum.
-
Reference the spectrum. The chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Logical Framework for Structural Confirmation
The following diagram outlines the logical process of using ¹³C NMR data, in conjunction with other analytical data, to confirm the structure of a synthesized product.
Caption: Logical framework for structural confirmation using ¹³C NMR.
Conclusion
The confirmation of a synthesized product's structure is a multi-faceted process that relies on the careful acquisition and interpretation of data from various analytical techniques. Among these, ¹³C NMR spectroscopy provides an unparalleled and direct view of the carbon skeleton, making it an essential tool for any synthetic chemist. By understanding its principles, advantages, and how it complements other methods like ¹H NMR, Mass Spectrometry, and FTIR, researchers can confidently and rigorously establish the identity of their newly created molecules. The strategic use of advanced techniques like DEPT and 2D NMR further solidifies the structural assignment, ensuring the integrity and reproducibility of scientific findings.
References
- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 2. compoundchem.com [compoundchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H NMR VERSUS 13C NMR [orgspectroscopyint.blogspot.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 19. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 20. youtube.com [youtube.com]
- 21. cernobioscience.com [cernobioscience.com]
- 22. news-medical.net [news-medical.net]
- 23. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 24. Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. azooptics.com [azooptics.com]
- 26. researchgate.net [researchgate.net]
- 27. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 28. researchgate.net [researchgate.net]
- 29. ucl.ac.uk [ucl.ac.uk]
- 30. sites.uclouvain.be [sites.uclouvain.be]
- 31. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Analysis of Linker Length in Drug Conjugates
For fellow researchers, scientists, and drug development professionals, the rational design of a drug conjugate, particularly an Antibody-Drug Conjugate (ADC), is a meticulous exercise in balancing potency with safety. The linker, the molecular bridge connecting the antibody to the cytotoxic payload, is a critical determinant of the conjugate's therapeutic index. This guide provides an in-depth, technical comparison of how linker length, a key design parameter, influences the performance of ADCs, supported by experimental data and detailed methodologies.
The Crucial Role of the Linker: More Than Just a Tether
The linker in an ADC is not merely a passive connector; it profoundly influences the conjugate's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[1] An ideal linker must ensure the cytotoxic payload remains securely attached to the antibody during systemic circulation to prevent premature release and off-target toxicity.[2] Conversely, upon internalization into the target cancer cell, it must facilitate the efficient release of the active drug.[3]
Linker length, especially in the context of hydrophilic linkers like polyethylene glycol (PEG), has emerged as a critical parameter to modulate these properties. Hydrophobic payloads, while potent, often induce aggregation and rapid clearance of the ADC.[4] Hydrophilic PEG linkers can counteract these issues, improving solubility and allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's integrity.[5][6] However, the choice of linker length is a nuanced decision, representing a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[7]
The Impact of Linker Length on ADC Performance: A Quantitative Comparison
The length of the linker, particularly the number of PEG units, has a demonstrable effect on several key performance indicators of an ADC. The following tables summarize quantitative data from various studies, providing a comparative overview.
In Vitro Cytotoxicity
Longer linkers can sometimes lead to a decrease in in vitro potency. This may be due to steric hindrance affecting the payload's interaction with its intracellular target or the efficiency of its release from the linker.[8]
| Linker Length | Payload | Targeting Moiety | Cell Line | IC50 (nM) | Key Observation |
| No PEG | MMAE | Affibody (HER2) | NCI-N87 | 4.94 | High potency without a PEG linker.[9] |
| 4 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 | 31.9 | A significant decrease in potency is observed with a long PEG chain.[9] |
| 10 kDa PEG | MMAE | Affibody (HER2) | NCI-N87 | 111.3 | Further reduction in in vitro potency with a longer PEG chain.[9] |
| "Short" Branched | MMAE | Trastuzumab (HER2) | BT-474 | 0.35 | The "short" branched linker ADC was less potent.[8] |
| "Long" Branched | MMAE | Trastuzumab (HER2) | BT-474 | 0.074 | The "long" branched linker ADC showed comparable potency to a heterogeneous ADC.[8] |
Pharmacokinetics (PK)
Longer linkers generally improve the pharmacokinetic profile of an ADC, leading to a longer circulation half-life and increased exposure. This is attributed to the increased hydrodynamic radius, which reduces renal clearance.[9]
| Linker Length | Payload | Targeting Moiety | Animal Model | Half-life Extension (vs. No PEG) | Key Observation |
| No PEG | MMAE | Affibody (HER2) | Mouse | - | Baseline half-life of 19.6 minutes.[10] |
| 4 kDa PEG | MMAE | Affibody (HER2) | Mouse | 2.5x | Significant improvement in circulation time with PEGylation.[9][10] |
| 10 kDa PEG | MMAE | Affibody (HER2) | Mouse | 11.2x | A longer PEG chain leads to a more pronounced increase in half-life.[9][10] |
Plasma Stability
The stability of the linker in plasma is crucial to prevent premature drug release. Shorter linkers can sometimes offer better stability by "tethering" the payload more securely within the steric shield of the antibody.[11][12]
| Linker Type | Linker Example | % Intact ADC after 7 days (rat serum) | Key Observation |
| Cleavable | Val-Cit-PABC | ~60-80% | Demonstrates good stability but is susceptible to enzymatic cleavage.[2] |
| Non-Cleavable | Thioether (e.g., SMCC) | >95% | Exhibits superior plasma stability compared to many cleavable linkers.[2] |
Aggregation
Hydrophobic payloads can lead to ADC aggregation. Hydrophilic PEG linkers form a "hydration shell" around the payload, preventing aggregation.[13]
| Linker Type | Impact on Aggregation | Mechanism |
| Hydrophobic Linker | Higher propensity for aggregation, especially at high DARs.[4] | Exposure of hydrophobic patches leads to intermolecular interactions.[13] |
| Hydrophilic PEG Linker | Reduced aggregation, allowing for higher DARs.[5] | The PEG chain provides a hydrophilic shield, preventing hydrophobic interactions.[13] |
Experimental Design for Comparative Analysis
To objectively compare the impact of linker length, a systematic experimental approach is required. This involves the synthesis, characterization, and evaluation of a panel of ADCs with varying linker lengths while keeping the antibody, payload, and conjugation site constant.
Synthesis of ADCs with Varying Linker Lengths
The synthesis of ADCs with different linker lengths typically involves site-specific conjugation to engineered cysteine residues or stochastic conjugation to lysine residues. The use of discrete, monodisperse PEG linkers is recommended to ensure homogeneity.[5]
Caption: Workflow for synthesizing ADCs with varying linker lengths.
Protocol: Cysteine-Based ADC Synthesis
-
Antibody Reduction: Prepare the antibody in a suitable buffer. Add a 5-10 molar excess of a reducing agent like TCEP. The exact amount may need optimization for the specific antibody.
-
Conjugation Reaction: Add the maleimide-activated drug-linker with the desired PEG length to the reduced antibody solution. A molar excess of 5-20 fold per free thiol is typically used.
-
Purification: Purify the ADC to remove unconjugated drug-linker and any aggregated antibody using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC). Collect and pool the fractions containing the purified ADC.
Characterization of ADCs
Thorough characterization is essential to ensure the quality and comparability of the synthesized ADCs.
Hydrophobic Interaction Chromatography (HIC)
HIC is a key analytical technique used to separate ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[14] This allows for the determination of the average DAR and the distribution of drug-loaded species.[15]
Size Exclusion Chromatography (SEC)
SEC is used to assess the presence of high molecular weight species (aggregates) and fragments.[16]
In Vitro Evaluation
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.[17]
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 1,000–10,000 cells/well and incubate overnight.[18]
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs with different linker lengths.
-
Incubation: Incubate the plates for 48–144 hours.[18]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1–4 hours.[18]
-
Solubilization: Add 100 µL of a 10% SDS-HCl solution to dissolve the formazan crystals and incubate overnight.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the IC50 values for each ADC.
Caption: Workflow for in vitro cytotoxicity assessment of ADCs.
In Vivo Evaluation
Protocol: Xenograft Tumor Model
In vivo efficacy is assessed using xenograft models where human tumor cells are implanted into immunodeficient mice.[19][20]
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).[20]
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 to 1 x 10^7 cells) into the flank of the mice.[21]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into groups and administer the ADCs with different linker lengths intravenously.[21]
-
Monitoring: Measure tumor volume and body weight twice weekly.[21]
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.[21]
Caption: Workflow for in vivo efficacy testing of ADCs.
Conclusion: A Balancing Act for Optimal Therapeutic Index
The comparative analysis of linker length in drug conjugates is a critical exercise in ADC development. As demonstrated, linker length is not a parameter to be chosen arbitrarily but a key design feature that requires careful optimization. Shorter linkers may offer enhanced stability and in vitro potency, while longer, hydrophilic linkers, such as those incorporating PEG, can significantly improve pharmacokinetics and reduce aggregation, often leading to superior in vivo efficacy.[7][10][11]
The provided experimental frameworks for synthesis, characterization, and evaluation offer a robust starting point for researchers to systematically investigate the impact of linker length in their own ADC programs. By carefully balancing the competing factors of stability, payload release, and pharmacokinetics, the therapeutic index of next-generation ADCs can be significantly enhanced.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. adcreview.com [adcreview.com]
- 5. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Bromopropyl)morpholine hydrobromide
As researchers and developers, our focus is rightfully on innovation and discovery. However, the integrity of our work and the safety of our laboratories hinge on the meticulous management of the chemical lifecycle, from synthesis to disposal. This guide provides a comprehensive, experience-driven protocol for the proper disposal of 4-(3-Bromopropyl)morpholine hydrobromide, ensuring safety, regulatory compliance, and operational excellence. The procedures outlined here are grounded in both federal regulations and the practical wisdom gained from years of in-field application.
Core Directive: Hazard Recognition and Risk Mitigation
These compounds are consistently classified as:
-
Harmful if Swallowed (H302)[2]
The primary risk during disposal is not just direct exposure, but the far more common and costly error of improper waste stream segregation. This compound is a halogenated organic compound . This classification is the single most critical piece of information for its disposal, as it dictates a specific waste stream mandated by environmental regulations.[3]
The Principle of Segregation: Why It's Non-Negotiable
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure safe and effective treatment.[4] Halogenated and non-halogenated organic wastes are incompatible for disposal purposes.
-
Causality of Segregation : Non-halogenated solvents can often be recycled or used as fuel. In contrast, halogenated wastes, due to the presence of bromine, chlorine, fluorine, or iodine, require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (like hydrobromic acid).[3][5]
-
Economic & Compliance Impact : Mixing a small amount of halogenated waste into a large drum of non-halogenated solvent contaminates the entire container. This error can increase disposal costs by a factor of three or more and may constitute a regulatory violation.[5]
This fundamental principle informs the entire disposal workflow. Your primary objective is to ensure that this compound and any solutions containing it only enter a designated "Halogenated Organic Waste" container.
Step-by-Step Disposal Protocol
This protocol ensures compliance with RCRA and aligns with best practices established by leading research institutions.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Within your laboratory, identify a specific location, such as a designated portion of a chemical fume hood or a secondary containment cabinet, as your SAA.[5] This is where waste is collected at or near the point of generation.[6]
-
The SAA must be under the control of laboratory personnel.
Step 2: Select the Correct Waste Container
-
Obtain a dedicated waste container, provided by your institution's Environmental Health & Safety (EH&S) department, specifically for "Halogenated Organic Liquids." [3][7]
-
The container must be made of a chemically compatible material (e.g., polyethylene) and be in good condition, with a secure, leak-proof screw cap.[6][7] Do not use metal cans, as acids formed from the slow degradation of halogenated solvents can cause corrosion.[7]
Step 3: Label the Container Immediately
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[5]
-
Clearly write the words "Hazardous Waste" and list all chemical constituents by their full names—do not use abbreviations or formulas.[6] For a solution of the title compound in dichloromethane, both must be listed.
-
Check the appropriate boxes for hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[5]
Step 4: Waste Transfer
-
Always conduct the transfer of waste into the container within an operating chemical fume hood to minimize inhalation exposure.[5]
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat.
-
Pour the waste carefully to avoid splashing. Use a funnel if necessary.
-
Crucially, keep the waste container closed at all times except when actively adding waste. [5][6] This is a key requirement to prevent the release of volatile organic compounds (VOCs).
Step 5: Managing Full Containers
-
Do not overfill the container. A good rule of thumb is to fill to no more than 90% capacity to allow for vapor expansion.[8]
-
Once the container is full, complete the hazardous waste tag with the date it was filled and submit a waste collection request to your EH&S department.[5]
-
Regulations require that full containers be removed from the SAA within three days.[3]
The following diagram illustrates the critical decision-making pathway for laboratory waste segregation.
Caption: Waste Segregation Decision Workflow
Key Disposal Parameters & Regulatory Limits
The following table summarizes the critical parameters for managing this compound waste in a typical academic or research laboratory setting.
| Parameter | Guideline | Rationale & Authority |
| Waste Classification | Halogenated Organic Waste | Contains bromine, a halogen atom.[3] |
| Primary Container | Chemically compatible (e.g., Polyethylene), leak-proof, with screw cap. | Prevents degradation and leaks. Metal is not recommended due to potential corrosion.[7] |
| Container Labeling | "Hazardous Waste" + Full Chemical Names of all components + Hazard Indicators. | Required by RCRA for clear identification and safe handling.[5][6] |
| Max. SAA Volume | Up to 55 Gallons (Federal Limit). Note: Institutional limits may be lower (e.g., 25 gallons). | Federal limit set by EPA.[5] Always adhere to the stricter local or institutional policy. |
| Disposal Method | Off-site incineration at a licensed hazardous waste facility. | Required for the safe destruction of halogenated organic compounds.[3] |
| Relative Cost Factor | ~3x Higher than Non-Halogenated Waste | Reflects the specialized equipment and processes required for safe incineration and emission control.[5] |
Emergency Procedures: Spill and Decontamination
In the event of a spill, prompt and correct action is critical to mitigate exposure and environmental contamination.
-
Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the material is in a flammable solvent, ensure there are no ignition sources.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[5][7]
-
Carefully sweep or scoop the absorbed material into a compatible container.
-
Seal the container, label it as "Hazardous Waste" with a description of the contents, and dispose of it through EH&S.
-
Clean the spill area with soap and water.
-
-
Large Spill (or any spill you are not comfortable handling):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S emergency line immediately.[5]
-
Provide them with the name of the chemical and the approximate quantity spilled.
-
Conclusion: A Culture of Safety
The proper disposal of this compound is a straightforward process when guided by the foundational principle of waste segregation . By classifying it correctly as a halogenated organic compound and adhering to the protocols for its collection and storage, you protect yourself, your colleagues, and the environment. This diligence is not merely about compliance; it is a hallmark of scientific integrity and a cornerstone of a robust safety culture that enables trustworthy and groundbreaking research.
References
- 1. aksci.com [aksci.com]
- 2. echemi.com [echemi.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
A Senior Application Scientist's Guide to the Safe Handling of 4-(3-Bromopropyl)morpholine hydrobromide
As researchers and scientists in the field of drug development, our work with novel chemical entities is foundational to therapeutic innovation. However, with great innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. 4-(3-Bromopropyl)morpholine hydrobromide is a valuable reagent, but its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven safety and logistical information for the handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
Hazard Profile of this compound
This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Understanding its specific hazards is the first step in mitigating risk.
The compound is known to cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation if inhaled.[1][2] Furthermore, it is harmful if swallowed.[1] Given its chemical structure as an alkylating agent, it is prudent to handle it with the same level of caution as other potentially hazardous substances. Many cytotoxic drugs, which are often alkylating agents, are known to be carcinogenic, mutagenic, and/or teratogenic.[3] Therefore, minimizing exposure is paramount.
For immediate reference, the hazard classifications for a similar compound, 4-(3-bromopropyl)morpholine, are summarized in the table below.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Acute toxicity (Oral) | 4 | H302: Harmful if swallowed |
Data sourced from Safety Data Sheets for 4-(3-bromopropyl)morpholine and its hydrobromide salt.[1][2][4]
Essential Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical.[5][6] For handling this compound, the following PPE is mandatory.
-
Gloves: Two pairs of powder-free chemotherapy-rated gloves (ASTM D6978 certified) should be worn.[7][8] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff. This double-gloving technique provides an extra layer of protection against potential contamination.
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required.[1] For procedures with a higher risk of splashing, a full-face shield worn over safety goggles is strongly recommended.[5][7]
-
Protective Clothing: A disposable, poly-coated gown that is impervious to chemicals is essential.[7] This gown should have long sleeves with tight-fitting cuffs and should close in the back.[7] Standard cotton lab coats are not sufficient as they can absorb chemical spills.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a NIOSH-certified N95 respirator or a higher level of respiratory protection should be used after proper fit-testing.[6][7]
Standard Operating Procedure for Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
-
Before handling the chemical, ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
-
Don all required PPE as described in the previous section.
-
Designate a specific area within the fume hood for handling this compound to contain any potential contamination.
-
When weighing the solid compound, use a disposable weighing boat. Handle the container with care to avoid generating dust.
-
Add the solid this compound to the solvent slowly and carefully to avoid splashing.
-
If the solution needs to be heated, use a controlled heating mantle and ensure the apparatus is securely clamped.
-
All transfers of the chemical or its solutions should be performed within the fume hood.
-
After handling is complete, decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the gown and then the inner pair of gloves, disposing of them in the same manner.[7]
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is crucial to minimize harm.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal
All waste generated from the handling of this compound, including contaminated PPE, weighing boats, and absorbent materials, must be disposed of as hazardous chemical waste.[2]
-
Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
Follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these rigorous safety protocols, we can confidently and responsibly advance our research while ensuring a safe laboratory environment for all.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. england.nhs.uk [england.nhs.uk]
- 4. aksci.com [aksci.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. halyardhealth.com [halyardhealth.com]
- 8. pogo.ca [pogo.ca]
- 9. nj.gov [nj.gov]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
